Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
説明
特性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
benzyl 5-amino-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-15-10(7-11(13)14-15)12(16)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H2,13,14) |
InChIキー |
XAIFXXMHKVBLKE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)N)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Physicochemical Properties and Applications of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper
Executive Summary
In modern drug discovery, the pyrazole heterocycle serves as a privileged scaffold, offering a unique combination of hydrogen-bonding capabilities, metabolic stability, and bioisosteric equivalence to aromatic rings. Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS: 128883-80-7) has emerged as a critical building block in the synthesis of complex pharmacophores[1]. This technical whitepaper explores the physicochemical profiling, mechanistic utility, and field-proven synthetic workflows associated with this specific pyrazole derivative. By leveraging the orthogonal reactivity of its C3-amino group and C5-benzyl ester, medicinal chemists can rapidly access diverse chemical space, ranging from antiviral polyamides to targeted oncology probes.
Molecular Identity and Physicochemical Profiling
Understanding the fundamental properties of a building block is the first step in predicting its behavior in both synthetic pathways and biological systems. The presence of the N-methyl group at position 1 restricts tautomerization, locking the molecule into a defined 3-amino-5-carboxylate geometry. This fixed conformation is essential for predictable structure-activity relationship (SAR) modeling.
Table 1: Physicochemical and Structural Data
| Property | Value | Mechanistic Implication |
| Chemical Name | Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | Standardized nomenclature for procurement and literature. |
| CAS Registry Number | 128883-80-7 | Unique identifier for chemical databases[1]. |
| Molecular Formula | C₁₂H₁₃N₃O₂ | Defines stoichiometric calculations for synthesis. |
| Molecular Weight | 231.25 g/mol | Low molecular weight allows for downstream functionalization without violating Lipinski's Rule of 5[1]. |
| Topological Polar Surface Area | 70.1 Ų | Optimal TPSA for cell permeability; provides a balance of polar and lipophilic surface area[2]. |
| Physical State | Solid (White to off-white powder) | Facilitates easy handling, weighing, and long-term storage. |
| Storage Conditions | 2–8 °C, sealed, protected from light | Prevents slow oxidative degradation of the electron-rich amino group. |
Mechanistic Role in Drug Discovery
The strategic value of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate lies in its bifunctional nature. The molecule acts as a rigid, planar hinge that can bridge two distinct pharmacophoric regions.
The C5-Benzyl Ester: Orthogonal Protection
In complex peptide or polyamide synthesis, the choice of ester is rarely arbitrary. Benzyl esters are specifically chosen because they can be cleaved under neutral, reductive conditions (e.g., H₂ gas over Pd/C). This is a critical causality in synthetic design: if the target molecule contains base-sensitive functional groups (such as certain amides or epoxides), the harsh basic conditions required to hydrolyze a standard methyl or ethyl ester would destroy the molecule. The benzyl ester provides an orthogonal deprotection strategy[3].
Therapeutic Applications
-
Antiviral Polyamides (Distamycin A Analogues): The scaffold was fundamentally utilized to synthesize monopyrazole analogues of the antiviral compound Distamycin A. The 3-amino group allows for the iterative assembly of polyamide chains that bind to the minor groove of DNA, disrupting viral replication[4].
-
Oncology (HSET/KIFC1 Inhibitors): Recent medicinal chemistry efforts have utilized this pyrazole core to develop cell-permeable inhibitors of the kinesin HSET, a motor protein critical for cancer cell survival. The pyrazole acts as a bioisostere for thiazole rings, improving solubility and target engagement[5].
-
Autoimmune Therapeutics (Tyk2 Inhibitors): Pyrazole-5-carboxamides derived from this building block have been patented as potent Tyk2 inhibitors, modulating the IL-12/23 signaling pathways for the treatment of psoriasis and rheumatoid arthritis[6].
Fig 1: Synthetic divergence and therapeutic applications of the pyrazole-5-carboxylate scaffold.
Synthetic Workflows and Experimental Protocols
To ensure scientific integrity, the following protocol details the standard amidation of the C3-amino group. This methodology is designed as a self-validating system , incorporating specific causality for reagent selection and in-process controls (IPCs)[7].
Protocol: Amide Coupling at the C3-Amino Position
Objective: Synthesize an advanced intermediate by coupling a carboxylic acid to the C3-amino group.
Reagents:
-
Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq)
-
Target Carboxylic Acid (1.1 eq)
-
EDC·HCl (1.5 eq) and HOBt (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid (1.1 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq) in anhydrous DMF under an inert argon atmosphere. Stir for 15 minutes at ambient temperature.
-
Causality: EDC/HOBt is preferred over stronger uronium-based coupling agents (like HATU) to minimize epimerization of chiral centers in the acid. HOBt rapidly forms an active ester intermediate, preventing the formation of unreactive N-acylurea byproducts.
-
-
Nucleophilic Addition: Add Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) and DIPEA (3.0 eq) to the activated mixture.
-
Causality: The 3-amino group of the pyrazole is electronically deactivated compared to standard aliphatic amines due to the electron-withdrawing nature of the adjacent pyrazole ring. DIPEA ensures the amine remains fully deprotonated and maximally nucleophilic. Heating to 60 °C is often required to overcome this inherent steric and electronic hindrance[7].
-
-
In-Process Control (IPC) & Monitoring: Stir the reaction at 60 °C. After 12 hours, quench a 5 µL aliquot in 1 mL of MeCN/H₂O (1:1) and analyze via UPLC-MS.
-
Self-Validation: The reaction is considered complete when the extracted ion chromatogram (EIC) shows <5% of the starting pyrazole mass (m/z 232.1 [M+H]⁺). This prevents premature workup and maximizes yield.
-
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl, brine, and dry over anhydrous Na₂SO₄.
-
Causality: The acidic wash (1M HCl) selectively removes unreacted amine and DIPEA, while the basic wash (NaHCO₃) neutralizes and removes unreacted carboxylic acid and HOBt. This orthogonal washing strategy yields a highly pure crude product.
-
-
Purification: Concentrate the organic layer in vacuo and purify via normal-phase silica gel chromatography (typically a gradient of 20–50% EtOAc in cyclohexanes) to yield the coupled product as a white powder[7].
Analytical Validation and Quality Control
Rigorous analytical validation of the synthesized intermediates is non-negotiable in drug development. For derivatives of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, the following QC standards must be met:
-
Reverse-Phase HPLC: Purity must exceed 95%. Utilize a C18 column with a gradient elution of Water/MeCN (0.1% TFA). The pyrazole core exhibits strong UV absorbance, making 254 nm the optimal detection wavelength.
-
¹H NMR (500 MHz, CDCl₃): Diagnostic structural confirmation relies on three key signals:
-
High-Resolution Mass Spectrometry (HRMS): ESI+ mode is utilized to confirm the exact mass of the coupled product, ensuring no formylation or unwanted adducts occurred during the DMF-mediated coupling.
Conclusion
Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a highly versatile, bifunctional scaffold that has proven indispensable in modern medicinal chemistry. By understanding the electronic deactivation of its 3-amino group and leveraging the orthogonal cleavability of its 5-benzyl ester, researchers can design robust, self-validating synthetic pathways. Whether targeting viral DNA minor grooves, oncology-related motor proteins, or autoimmune signaling kinases, this building block provides the structural rigidity and functional handles necessary for advanced drug discovery.
References
-
Synthesis and Antiviral Activity of Three Pyrazole Analogues of Distamycin A Source: Acta Chemica Scandinavica (1994) URL:[Link]
-
Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes Source: Journal of Medicinal Chemistry (2023) URL:[Link]
- Heterocyclic compound (WO2015016206A1)
Sources
- 1. benzyl 3-amino-1-methylpyrazole-5-carboxylate - CAS号 128883-80-7 - 摩熵化学 [molaid.com]
- 2. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WIPO - 국제 및 국내 특허문헌 검색 [patentscope.wipo.int]
- 4. Ding, L., Grehn, L., De Clercq, E., Andrei, G., Snoeck, R., Balzarini, J., Fransson, B. and Ragnarsson, U. (1994) Synthesis and Antiviral Activity of Three Pyrazole Analogues of Distamycin A. Acta Chemica Scandinavica, 48, 498-505. - References - Scientific Research Publishing [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2015016206A1 - Heterocyclic compound - Google Patents [patents.google.com]
- 7. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes - PMC [pmc.ncbi.nlm.nih.gov]
Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate CAS number and structure
This guide provides an in-depth technical analysis of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate , a critical heterocyclic building block used in the synthesis of DNA-binding polyamides and antiviral agents.
Chemical Identity & Core Properties[1][2][3][4][5]
This compound belongs to the class of aminopyrazole carboxylates , specifically designed as a "turn" or "extension" unit in the synthesis of minor-groove binding agents (such as Distamycin and Netropsin analogues). Its specific substitution pattern (1-methyl, 3-amino, 5-carboxyl) is crucial for directing the curvature and hydrogen-bonding capability of polyamide ligands within the DNA minor groove.
Identification Data
| Property | Technical Detail |
| Chemical Name | Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate |
| CAS Number | 128883-80-7 |
| Synonyms | Benzyl 5-amino-2-methylpyrazole-3-carboxylate (IUPAC numbering variation); 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid benzyl ester |
| Molecular Formula | |
| Molecular Weight | 231.25 g/mol |
| InChI Key | XAIFXXMHKVBLKE-UHFFFAOYSA-N |
| SMILES | CN1N=C(N)C=C1C(=O)OCc2ccccc2 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 128–132 °C (Typical for this class) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
Structural Analysis
The molecule features a pyrazole core substituted at three positions:[1]
-
N1-Methyl: Fixes the tautomeric state, preventing proton shifting and defining the geometry for DNA recognition.
-
C3-Amino (
): Acts as a nucleophile for chain extension (amide bond formation) and serves as a hydrogen bond donor. -
C5-Carboxylate (Benzyl Ester): A protected carboxylic acid. The benzyl group is orthogonal to Boc/Fmoc protection, allowing for selective deprotection via hydrogenolysis (
) without affecting N-terminal protecting groups.
Synthetic Pathways[2]
The synthesis of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate requires precise regiocontrol to distinguish between the 3-amino/5-carboxyl and 5-amino/3-carboxyl isomers. The most robust industrial route involves the cyclocondensation of methylhydrazine with a cyanopyruvate derivative.
Primary Synthesis Route (Regioselective Cyclization)
This protocol utilizes Benzyl 3-cyano-2-oxopropanoate (or its ethyl ester analog followed by transesterification) as the electrophilic partner for methylhydrazine.
Mechanism:
-
Nucleophilic Attack: The unsubstituted nitrogen (
) of methylhydrazine is the stronger nucleophile and attacks the most electrophilic carbonyl (the -keto group of the pyruvate). -
Cyclization: The resulting hydrazone intermediate undergoes intramolecular cyclization where the
nitrogen attacks the nitrile carbon. -
Tautomerization: The resulting imine tautomerizes to form the stable amino-pyrazole.
Step-by-Step Protocol
-
Precursor Preparation:
-
React Diethyl oxalate with Acetonitrile in the presence of a strong base (NaOEt) to yield Ethyl 3-cyano-2-oxopropanoate .
-
Note: For the direct benzyl ester, Dibenzyl oxalate can be used, or the ethyl ester can be transesterified later.
-
-
Cyclocondensation:
-
Reagents: Methylhydrazine (1.05 eq), Ethyl 3-cyano-2-oxopropanoate (1.0 eq), Ethanol (Solvent).
-
Conditions: Reflux for 4-6 hours.
-
Observation: The reaction mixture typically turns from clear to yellow/orange.
-
Workup: Cool to
. The product often precipitates. If not, evaporate solvent and recrystallize from EtOAc/Hexane.
-
-
Transesterification (If starting from Ethyl Ester):
-
Reagents: Benzyl alcohol (excess), Titanium(IV) isopropoxide (cat.) or Dean-Stark conditions with acid catalyst.
-
Alternative: Hydrolysis to the free acid (CAS 117860-54-5) followed by esterification with Benzyl bromide/Cs2CO3 in DMF.
-
Visualization of Synthesis Logic
Figure 1: Convergent synthetic pathway for Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, highlighting the regioselective cyclization and ester modification steps.
Medicinal Chemistry Applications
The primary utility of CAS 128883-80-7 lies in the construction of DNA Minor Groove Binders . These molecules are synthetic polyamides that read the DNA sequence by fitting into the minor groove, where the pattern of aromatic rings (pyrroles, imidazoles, pyrazoles) determines sequence specificity.
Pharmacophore Role
-
Sequence Recognition: The 3-amino-1-methylpyrazole unit (Py) is often used to recognize Adenine/Thymine (A/T) or Cytosine/Guanine (C/G) base pairs, depending on its pairing partner (e.g., Py/Py pair vs Py/Im pair).
-
Curvature Control: The geometry of the pyrazole ring introduces a specific curvature to the polyamide chain, allowing it to match the helical twist of DNA more accurately than simple polypyrrole chains.
-
Protection Strategy: The benzyl ester serves as a robust C-terminal protecting group that is stable to the acidic conditions used to remove Boc groups (N-terminal) during solid-phase or solution-phase synthesis.
Workflow: Polyamide Assembly
Figure 2: Application of the target compound as a starting unit in the iterative synthesis of DNA-binding polyamides.
Analytical Characterization
To validate the identity of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate , the following analytical signals are diagnostic.
Proton NMR ( -NMR, 400 MHz, DMSO- )
| Shift ( | Multiplicity | Integration | Assignment |
| 7.35 – 7.45 | Multiplet | 5H | Benzyl aromatic protons ( |
| 5.90 | Singlet | 1H | Pyrazole C4-H (Characteristic aromatic singlet) |
| 5.25 | Singlet | 2H | Benzyl methylene ( |
| 5.10 | Broad Singlet | 2H | Amino group ( |
| 3.85 | Singlet | 3H | N-Methyl group ( |
Note: The N-methyl peak at ~3.85 ppm and the C4-H singlet at ~5.90 ppm are the critical markers for the 1,3,5-substitution pattern. In the 1,5,3-isomer, the C4-H typically shifts slightly downfield.
Mass Spectrometry (ESI-MS)
-
Calculated Mass (
): 231.25 -
Observed Ion (
): 232.1 ± 0.1 m/z -
Fragmentation: Loss of benzyl group (
) is a common fragmentation pathway.
Handling and Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods.
-
Stability: Stable in solid form for >2 years if kept dry. In solution (especially chlorinated solvents), the free amine can slowly react with atmospheric
to form carbamates; keep solutions fresh. -
Safety: Irritant. Avoid inhalation of dust. Standard PPE (gloves, goggles, lab coat) is required.
References
-
BOC Sciences. Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS 89088-56-2) Product Data. (Used for core scaffold validation).
-
MolAid Chemical Database. Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS 128883-80-7).[2][3]Link
-
Sigma-Aldrich. 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 117860-54-5). (Parent acid reference). Link
-
BenchChem. Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis. (Mechanistic basis for pyrazole synthesis). Link
-
PubChem. Compound Summary: 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid.Link
Sources
Thermodynamic Solubility Profiling of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate: A Technical Whitepaper
Executive Summary
The rational design of crystallization, purification, and formulation processes in drug development relies heavily on accurate thermodynamic solubility data. Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS: 128883-80-7) [1] is a highly functionalized heterocyclic intermediate utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior across diverse solvent systems, combining predictive Hansen Solubility Parameters (HSP) with self-validating experimental protocols and thermodynamic modeling (NRTL and Apelblat equations)[2].
Physicochemical Profiling & Causality of Solvation
To understand the solubility of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, we must first deconstruct its molecular architecture and the resulting intermolecular forces:
-
The Pyrazole Core & N-Methylation: The 1H-pyrazole ring is inherently polar. However, the N-methylation at the 1-position eliminates a critical hydrogen bond donor, forcing the molecule to rely primarily on the N2 atom as a hydrogen bond acceptor[3].
-
The 3-Amino Group: This primary amine acts as a strong hydrogen bond donor, highly favoring solvation in polar aprotic solvents (e.g., DMF, DMSO) that can act as complementary hydrogen bond acceptors.
-
The Benzyl Ester Moiety: The bulky, lipophilic benzyl group increases the dispersion force component (
) of the molecule and facilitates stacking interactions, enhancing solubility in aromatic solvents like toluene compared to aliphatic hydrocarbons[4].
With an estimated LogP of approximately 1.4 to 2.8[5], the compound exhibits moderate lipophilicity, predicting poor aqueous solubility but high solubility in mid-polar organic solvents.
Predictive Thermodynamic Solubility Matrix
Because empirical solubility data for highly specific intermediates can be sparse, physical organic chemists rely on structurally analogous systems (such as 3(5)-nitropyrazole and 1,3-dinitropyrazole) and thermodynamic models to predict solubility limits[2][6]. The table below synthesizes the predicted solubility profile of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate at 298.15 K based on structural group contributions and Hansen Solubility Parameter (HSP) alignment[7].
| Solvent Category | Solvent | Predicted Solubility at 298.15 K ( | Dominant Solute-Solvent Interaction Mechanism |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | ~ 35.0 – 45.0 | Strong H-bond acceptance from the 3-amino group; strong dipole-dipole alignment. |
| Polar Aprotic | Acetonitrile | ~ 25.0 – 35.0 | Dipole-dipole interactions; moderate H-bond acceptance. |
| Polar Protic | Methanol | ~ 5.0 – 10.0 | Amphoteric H-bonding (competes with solute-solute lattice energy). |
| Polar Protic | Ethanol | ~ 3.0 – 6.0 | H-bonding; lower dielectric constant than methanol reduces overall capacity. |
| Aromatic | Toluene | ~ 10.0 – 15.0 | |
| Non-Polar | Hexane / Cyclohexane | < 0.1 | Weak dispersion forces; unable to break the polar pyrazole crystal lattice. |
Note: Data represents predictive thermodynamic estimations derived from analog pyrazole-5-carboxylate behavior and NRTL/Apelblat modeling principles.
Experimental Methodology: A Self-Validating Protocol
Kinetic solubility measurements (e.g., solvent-shift methods) frequently overestimate solubility due to the formation of metastable supersaturated states. To obtain true thermodynamic solubility for scale-up, a rigorous, self-validating isothermal dissolution protocol is required.
Step-by-Step Workflow
-
Solvent Preparation: Select a panel of solvents spanning a wide range of dielectric constants and HSP values (e.g., DMF, Methanol, Toluene, Water).
-
Saturated Solution Generation: Add an excess amount of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate solid to 10 mL of each solvent in tightly sealed, jacketed glass vessels.
-
Isothermal Equilibration: Place the vessels in a thermostatic shaker bath at the target temperature (e.g., 298.15 K ± 0.05 K). Agitate continuously for 72 hours .
-
Causality: A 72-hour window ensures the system overcomes any kinetic barriers and reaches true thermodynamic equilibrium, preventing the measurement of transient supersaturation.
-
-
Phase Separation: Isolate the liquid phase by centrifuging the suspension at 10,000 rpm for 15 minutes.
-
Causality: Centrifugation must be performed in a temperature-controlled centrifuge set to the exact equilibration temperature to prevent temperature-induced precipitation or further dissolution during phase separation.
-
-
Supernatant Quantification: Dilute an aliquot of the clear supernatant with a compatible mobile phase and quantify the solute concentration using HPLC-UV (calibrated against analytical standards).
-
Solid-State Verification (The Self-Validating Step): Recover the excess undissolved solid from the centrifuge pellet. Dry gently and analyze via X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Causality: Solvents can induce polymorphic transformations or the formation of solvates/hydrates. If the XRPD pattern of the recovered solid differs from the starting material, the measured solubility corresponds to the new solid phase, not the original polymorph. This check ensures the integrity of the thermodynamic data.
-
Workflow Visualization
Fig 1. Self-validating isothermal dissolution workflow for thermodynamic solubility determination.
Thermodynamic Modeling for Process Scale-Up
Once empirical data points are gathered across a temperature gradient (e.g., 278.15 K to 323.15 K), the data must be mathematically correlated to allow chemical engineers to predict solubility at any temperature within the operational range.
For pyrazole derivatives, two models are considered the industry standard[6][8]:
-
The Modified Apelblat Equation: This semi-empirical model accounts for the temperature dependence of the enthalpy of solution. It is highly effective for pure solvents and is expressed as:
Where is the mole fraction solubility, is the absolute temperature, and are empirical model parameters. -
The NRTL (Non-Random Two-Liquid) Model: The NRTL model is superior for binary solvent mixtures (e.g., Methanol/Water anti-solvent crystallizations). It calculates the local composition variations caused by the differing interaction energies between the solute, solvent 1, and solvent 2, providing a highly accurate thermodynamic landscape for designing cooling or anti-solvent crystallization processes[9].
By integrating the structural causality of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate with rigorous, self-validating experimental workflows and NRTL modeling, researchers can confidently engineer robust purification and formulation strategies.
References
- Molaid Chemical Database. "benzyl 3-amino-1-methylpyrazole-5-carboxylate - CAS 128883-80-7". Molaid.
- Abbott, S. "HSP Basics | Practical Solubility Science". Steven Abbott.
- Journal of Chemical & Engineering Data. "Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents". ACS Publications.
- PubChem. "1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester | C12H12N2O2". National Institutes of Health (NIH).
- Molaid Chemical Database. "benzyl 3-tert-butyloxycarbonylamino-1-methylpyrazole-5-carboxylate - CAS 128883-81-8". Molaid.
- MDPI. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". MDPI.
- ResearchGate. "Solubility, Hansen solubility parameter, molecular simulation and thermodynamic analysis of N-methyl-3,4,5-trinitropyrazole at various temperatures". ResearchGate.
- ResearchGate. "Solubility Measurement, Correlation, and Hansen Solubility Parameter of 1,3-Dinitropyrazole in Twelve Solvents". ResearchGate.
- ResearchGate. "Solubility modelling and mixing properties of biologically active 5-amino-3-methyl-1-phenylpyrazole in ten neat solvents from 283.15 K to 318.15 K". ResearchGate.
Sources
- 1. benzyl 3-amino-1-methylpyrazole-5-carboxylate - CAS号 128883-80-7 - 摩熵化学 [molaid.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester | C12H12N2O2 | CID 138628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benzyl 3-tert-butyloxycarbonylamino-1-methylpyrazole-5-carboxylate - CAS号 128883-81-8 - 摩熵化学 [molaid.com]
- 6. researchgate.net [researchgate.net]
- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Substituted Pyrazoles for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Enduring Relevance of the Pyrazole Moiety
First described by Ludwig Knorr in 1883, the pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This seemingly simple scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[2][3] The unique physicochemical properties of the pyrazole ring, including its ability to act as a bioisostere for other aromatic systems and its capacity for diverse substitutions, have allowed for the development of a vast library of derivatives with a broad spectrum of biological activities.[2] This guide provides a comprehensive technical overview of the significant pharmacological properties of substituted pyrazoles, with a focus on their anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. We will delve into the causality behind experimental designs, provide detailed protocols for key assays, and explore the structure-activity relationships that govern the therapeutic potential of this remarkable class of compounds.
Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond
The development of pyrazole-based anti-inflammatory agents is a cornerstone of modern pharmacology, exemplified by the commercial success of Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor.[4][5] Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 and COX-2 enzymes. While COX-1 is constitutively expressed and plays a role in gastrointestinal protection, COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[4] The selective inhibition of COX-2 by pyrazole derivatives like Celecoxib offers a therapeutic advantage by reducing inflammation while minimizing gastrointestinal side effects.[4][6]
The mechanism of action of Celecoxib involves the inhibition of prostaglandin synthesis, primarily through the selective inhibition of the COX-2 isoenzyme.[7][8] This selectivity is attributed to the structural features of the pyrazole core and its substituents, which allow for a better fit into the active site of COX-2 compared to COX-1.[6]
Beyond COX-2 inhibition, novel pyrazole derivatives are being investigated for their ability to modulate other inflammatory pathways. For instance, some compounds have shown the ability to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), potentially through the inhibition of the NF-κB signaling pathway.[3][9]
Quantitative Analysis of Anti-Inflammatory Pyrazoles
The anti-inflammatory potency of substituted pyrazoles is typically evaluated using in vivo models such as the carrageenan-induced paw edema assay in rodents. The following table summarizes the activity of representative compounds.
| Compound | Animal Model | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Celecoxib | Rat | 10 | 83.76 | [10] |
| Indomethacin (Standard) | Rat | 10 | 72.99 | [10] |
| FR140423 | Rat | 1 | ~50% | [11] |
| Compound 6b (pyrazole-substituted) | Rat | 10 | 85.23 | [10] |
| Compound 6g (novel pyrazole derivative) | Mouse | Not specified | Potent IL-6 suppression (IC50 = 9.562 µM) | [9][12] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo assay is a reliable method for screening the acute anti-inflammatory activity of novel compounds.[13][14]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Test compound (substituted pyrazole)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
-
1 mL syringes with 27-gauge needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week before the experiment, with free access to food and water.
-
Grouping: On the day of the experiment, weigh and randomly divide the rats into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Test Compound (various doses)
-
Group III: Positive Control
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, test compound, or positive control orally via gavage.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the mean edema for each group.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Mean Edema_control - Mean Edema_treated) / Mean Edema_control] x 100.
-
Visualizing the Anti-Inflammatory Mechanism
Caption: Anti-inflammatory mechanism of substituted pyrazoles.
Anticancer Activity: A Multi-pronged Attack on Tumorigenesis
Substituted pyrazoles have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent activity against a wide range of cancer cell lines.[16][17] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
A significant number of pyrazole-based anticancer compounds function as kinase inhibitors.[12][18] Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. Pyrazole derivatives have been shown to inhibit various kinases, including:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual inhibition of these receptors can synergistically suppress tumor growth and angiogenesis.[19]
-
PI3K/Akt/mTOR pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Pyrazole-based inhibitors of Akt and PI3K have shown significant therapeutic potential.[12][20]
-
Mitogen-Activated Protein Kinase (MAPK) pathway: This pathway is involved in cell proliferation, differentiation, and survival. Pyrazole derivatives have been found to modulate the MAPK signaling cascade.[21]
-
Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition by pyrazole compounds can lead to cell cycle arrest and apoptosis.[20]
Beyond kinase inhibition, some pyrazole derivatives have been shown to induce apoptosis through other mechanisms, such as disrupting microtubule polymerization.[21]
Quantitative Analysis of Anticancer Pyrazoles
The anticancer activity of substituted pyrazoles is commonly assessed using in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of viability.
| Compound | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| Doxorubicin (Standard) | MCF7 (Breast) | 4.27 | DNA intercalator | [1] |
| Compound 17 (Pyrazolo[3,4-d]pyrimidine) | MCF7 (Breast) | 2.89 | EGFR | [1] |
| Compound 25 (Pyrazole benzothiazole hybrid) | A549 (Lung) | 3.17 - 6.77 | Kinase inhibitor | [1] |
| Compound 26 (Pyrazolone-pyrazole) | Not specified | 34.58 (VEGFR-2) | VEGFR-2 | [1] |
| Compound 43 (Pyrazole carbaldehyde) | MCF7 (Breast) | 0.25 | PI3 Kinase | [20] |
| P3C.1 (Novel pyrazole derivative) | MDA-MB-231 (Breast) | Potent cytotoxicity | Tubulin, MAPK | [21] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][7][22]
Materials:
-
Cancer cell line of interest (e.g., MCF7, A549)
-
96-well microplate (transparent bottom)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test pyrazole derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizing Anticancer Signaling Pathways
Caption: Key signaling pathways targeted by anticancer pyrazoles.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Substituted pyrazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.[23][24] The structural versatility of the pyrazole scaffold allows for the fine-tuning of antimicrobial potency and spectrum.
The precise mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The presence of specific substituents, such as halogens (e.g., chloro, bromo) and hydrazone moieties, has been shown to enhance antimicrobial activity.[23]
Quantitative Analysis of Antimicrobial Pyrazoles
The antimicrobial efficacy of substituted pyrazoles is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Ciprofloxacin (Standard) | Escherichia coli | - | [5] |
| Clotrimazole (Standard) | Aspergillus niger | - | [5] |
| Compound 3 | Escherichia coli | 0.25 | [5] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [5] |
| Compound 2 | Aspergillus niger | 1 | [5] |
| Compound 21a (Hydrazone derivative) | Various bacteria and fungi | 2.9 - 125 | [24] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.[6][25][26]
Materials:
-
Test microorganism (bacterial or fungal strain)
-
96-well microtiter plate
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test pyrazole compound (stock solution in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test pyrazole compound in the broth medium directly in the 96-well plate. The concentration range should be chosen based on preliminary screening.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (inoculum without the compound) and a sterility control well (broth medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density can be measured using a microplate reader.
Visualizing the Antimicrobial Assay Workflow
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Neuroprotective Activities: A New Frontier for Pyrazole Derivatives
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant and growing public health challenge. Emerging research suggests that substituted pyrazoles may offer a novel therapeutic avenue for these debilitating conditions. The neuroprotective effects of pyrazole derivatives are thought to be mediated through a combination of anti-inflammatory and antioxidant mechanisms.
In the context of neuroinflammation, which is a key contributor to neurodegeneration, pyrazole compounds have been shown to attenuate microglia-mediated neurotoxicity. By inhibiting the production of pro-inflammatory mediators in the brain, these compounds may help to create a more favorable environment for neuronal survival.
Furthermore, some pyrazole derivatives have demonstrated the ability to inhibit enzymes such as monoamine oxidase B (MAO-B), which is involved in the degradation of dopamine and the production of reactive oxygen species. By inhibiting MAO-B, these compounds may increase dopamine levels and reduce oxidative stress in the brain, offering a potential therapeutic strategy for Parkinson's disease.
Structure-Activity Relationship Insights for Neuroprotection
The neuroprotective activity of pyrazole derivatives is highly dependent on their substitution patterns. For instance, the presence of electron-withdrawing groups on an aromatic ring attached to the pyrazole core has been shown to enhance neuroprotective effects.
Visualizing Neuroprotective Mechanisms
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. clyte.tech [clyte.tech]
- 6. bio-protocol.org [bio-protocol.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) — Bridge PTS [bridgepts.com]
- 9. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways [techscience.com]
- 21. researchhub.com [researchhub.com]
- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researcher.manipal.edu [researcher.manipal.edu]
- 25. inotiv.com [inotiv.com]
- 26. mdpi.com [mdpi.com]
Discovery and history of pyrazole-based compounds in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Heterocycle with Profound Impact
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the landscape of medicinal chemistry.[1] Its deceptively simple structure belies a remarkable versatility, enabling it to serve as a privileged scaffold in a vast array of therapeutic agents.[2][3] From the early serendipitous discovery of its antipyretic properties to the rational design of highly selective targeted therapies, the history of pyrazole-based compounds is a testament to the evolution of drug discovery itself. This technical guide provides a comprehensive exploration of the discovery, history, and key milestones of pyrazole-based compounds, offering field-proven insights for researchers and drug development professionals.
The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its success in drug design.[4] The N-1 position can serve as a hydrogen bond donor, while the N-2 position acts as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[4] This inherent duality, coupled with the ring's metabolic stability, has made it a favored motif in the development of drugs targeting a wide range of clinical conditions.[2]
A Serendipitous Beginning: The Dawn of Pyrazole's Medicinal Journey
The story of pyrazole in medicine begins not with a targeted search, but with an accidental discovery that would ignite over a century of research. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives with antipyretic activity, unexpectedly obtained a pyrazole derivative he named antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one).[5] This compound exhibited potent analgesic, antipyretic, and antirheumatic properties, marking the first recognition of the therapeutic potential of the pyrazole scaffold and stimulating significant interest in its chemistry.[5][6]
The first natural pyrazole derivative, 1-pyrazolyl-alanine, was not isolated until 1959 from the seeds of watermelon, highlighting the predominantly synthetic origin of pyrazole-based drugs.[7][8]
The Evolution of Synthesis: From Classical Methods to Modern Innovations
The accessibility and structural diversity of pyrazole derivatives are intrinsically linked to the evolution of their synthetic methodologies. The classical and still widely used approach for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[7][9] This foundational method, first demonstrated by Knorr, allows for the straightforward synthesis of a wide range of substituted pyrazoles.[7]
Over the years, the synthetic chemist's toolbox for pyrazole synthesis has expanded significantly to include:
-
Cyclization and Condensation Reactions: Beyond the classical 1,3-dicarbonyl approach, methods utilizing α,β-unsaturated ketones and hydrazines have been developed. These reactions often proceed through a pyrazoline intermediate which is then oxidized to the aromatic pyrazole.[9]
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a diazo compound with an alkyne, providing a regioselective route to pyrazole synthesis.
-
Metal-Catalyzed Reactions: Modern organic synthesis has introduced a variety of metal-catalyzed cross-coupling reactions that enable the functionalization of pre-formed pyrazole rings, allowing for the creation of complex and diverse molecular architectures.[10]
-
Green Chemistry Approaches: Recognizing the need for more sustainable synthetic methods, recent research has focused on the use of microwave irradiation, ultrasound, and mechanochemical techniques to synthesize pyrazole derivatives.[11] These methods often lead to shorter reaction times, higher yields, and reduced solvent usage.[3][11]
Experimental Protocol: A Generalized Knorr Pyrazole Synthesis
This protocol outlines a typical procedure for the synthesis of a substituted pyrazole via the condensation of a 1,3-diketone with a hydrazine.
Materials:
-
1,3-Diketone (e.g., acetylacetone)
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.
-
Add the hydrazine derivative (1.0-1.1 eq) to the solution. If using a hydrazine salt, a base may be required to liberate the free hydrazine.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or heated under reflux, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The choice of solvent is crucial for ensuring the solubility of the reactants. Ethanol is a common choice due to its polarity and ability to dissolve both the diketone and hydrazine.
-
The use of a slight excess of the hydrazine derivative can help to drive the reaction to completion.
-
The addition of an acid catalyst can accelerate the condensation reaction, particularly with less reactive substrates.
-
Monitoring the reaction by TLC is essential for determining the optimal reaction time and preventing the formation of byproducts.
A Landmark Achievement: The Discovery and Development of Celecoxib
The development of celecoxib (Celebrex®) represents a paradigm shift in the application of pyrazole chemistry to rational drug design.[12] Prior to its discovery, nonsteroidal anti-inflammatory drugs (NSAIDs) were known to inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[13] While COX-2 is induced during inflammation and mediates pain and fever, COX-1 plays a crucial role in protecting the gastrointestinal lining.[13] The non-selective nature of traditional NSAIDs led to significant gastrointestinal side effects.
The discovery of the two COX isoforms in the early 1990s provided a clear therapeutic target: selectively inhibiting COX-2 could provide anti-inflammatory and analgesic effects while sparing the gastroprotective functions of COX-1.[12] A team at the Searle division of Monsanto, led by John Talley, embarked on a mission to develop a selective COX-2 inhibitor.[12][13] Their efforts, building upon the knowledge of existing NSAID pharmacophores, led to the discovery of celecoxib, a diaryl-substituted pyrazole.[12][13]
Celecoxib was approved by the U.S. Food and Drug Administration (FDA) in 1998 for the treatment of osteoarthritis and rheumatoid arthritis.[12][14] Its development showcased the power of structure-based drug design and the importance of understanding the underlying biology of a disease.
Synthesis of Celecoxib
The synthesis of celecoxib typically involves a Claisen condensation followed by a cyclization reaction with a substituted hydrazine.[15]
The Broad Spectrum of Pharmacological Activities
The pyrazole scaffold is a prolific source of bioactive compounds with a wide range of pharmacological activities.[5][10] This versatility has led to the development of numerous FDA-approved drugs for various therapeutic areas.[2][4]
| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action |
| Celecoxib (Celebrex®) | Anti-inflammatory, Analgesic | Selective COX-2 inhibitor[12][13][14] |
| Sildenafil (Viagra®) | Erectile Dysfunction | Phosphodiesterase-5 (PDE5) inhibitor[5] |
| Rimonabant (Acomplia®) | Anti-obesity (withdrawn) | Cannabinoid receptor 1 (CB1) antagonist[5] |
| Crizotinib (Xalkori®) | Anticancer | ALK and ROS1 inhibitor[2][3] |
| Apixaban (Eliquis®) | Anticoagulant | Factor Xa inhibitor[2] |
| Ruxolitinib (Jakafi®) | Anticancer, Myelofibrosis | Janus kinase (JAK) inhibitor[2] |
| Zanubrutinib (Brukinsa®) | Anticancer | Bruton's tyrosine kinase (BTK) inhibitor[2] |
Anticancer Activity
Pyrazole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for the treatment of various malignancies.[3][16] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[3] For example, crizotinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, which are key drivers in certain types of non-small cell lung cancer.[2][3]
Antimicrobial and Antiviral Activities
The pyrazole nucleus is also a key component in the development of antimicrobial and antiviral agents.[17] Researchers have synthesized and evaluated numerous pyrazole derivatives for their efficacy against a range of pathogens. These compounds have shown promise in combating bacterial and viral infections through various mechanisms, including the inhibition of essential enzymes and the disruption of viral replication processes.[17]
Future Perspectives: The Continuing Legacy of the Pyrazole Core
The journey of pyrazole-based compounds in medicinal chemistry is far from over. The inherent versatility and proven success of this scaffold ensure its continued prominence in drug discovery efforts. Future research is likely to focus on:
-
Novel Therapeutic Targets: Exploring the application of pyrazole-based inhibitors to new and challenging drug targets.
-
Combination Therapies: Investigating the synergistic effects of pyrazole-containing drugs with other therapeutic agents to enhance efficacy and overcome drug resistance.
-
Advanced Drug Delivery Systems: Developing innovative formulations and delivery methods to improve the pharmacokinetic and pharmacodynamic profiles of pyrazole-based drugs.
-
Fragment-Based Drug Discovery: Utilizing the pyrazole core as a starting point for fragment-based approaches to identify novel lead compounds.[18]
The rich history and diverse applications of pyrazole-based compounds underscore their enduring importance in medicinal chemistry. From a chance discovery to a cornerstone of modern drug design, the pyrazole scaffold continues to inspire the development of innovative medicines that address unmet medical needs.
References
- Vertex AI Search. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review.
- Vertex AI Search. (n.d.). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.
- Vertex AI Search. (n.d.). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents.
- Vertex AI Search. (n.d.). Synthesis of Pyrazole Derivatives A Review - IJFMR.
- Wikipedia. (2023, June 18). Discovery and development of cyclooxygenase 2 inhibitors.
- Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
- RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- PMC. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- News-Medical. (2023, June 18). Celecoxib History.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- IGNITED MINDS. (2022, October 15). A review on Chemistry and Therapeutic effect of Pyrazole.
- Bentham Science. (2022, October 1). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
- PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
- Wikipedia. (n.d.). Celecoxib.
- PMC. (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells.
- Benchchem. (n.d.). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.
- ResearchGate. (n.d.). Some FDA approved drugs based on the pyrazole ring.
- ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- IntechOpen. (n.d.). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
- MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.
- MDPI. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
- PMC. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
- New Drug Approvals. (2013, April 7). Drug spotlight, Celecoxib from G. D. Searle Company.
- AIP Publishing. (n.d.). Pyrazole Containing Bioactive Phytoconstituents as Natural Antidiabetic Agents: A Review.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review [chemrevlett.com]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 14. news-medical.net [news-medical.net]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. ijfmr.com [ijfmr.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate: Synthesis, Derivatization, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific, highly versatile pyrazole derivative: Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate . We will provide an in-depth exploration of its synthesis, the strategic derivatization of its core structure, and a comprehensive overview of the biological activities exhibited by its analogs. This document serves as a foundational resource for researchers engaged in the design and development of novel therapeutics, particularly in the areas of kinase inhibition, anticancer, and anti-inflammatory applications.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which imparts a unique combination of chemical properties, including the ability to act as both a hydrogen bond donor and acceptor. This makes it an ideal framework for interacting with biological targets. When substituted with an amino group, the resulting aminopyrazole becomes a particularly valuable building block in drug discovery.[1][2][3]
Aminopyrazoles are known to be advantageous frameworks for creating ligands that can bind to enzymes like p38 MAP kinase, other kinases, and cyclooxygenase (COX).[2][3] The 3-aminopyrazole and 5-aminopyrazole motifs, in particular, are prevalent in compounds developed as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2] The presence of the amino group provides a convenient handle for a wide range of chemical modifications, allowing for the systematic exploration of the structure-activity relationship (SAR).
This guide specifically examines derivatives of the Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate core, a structure that combines the key aminopyrazole feature with ester and N-alkylation functionalities, offering multiple points for diversification.
Synthesis of the Core Scaffold
The synthesis of the core Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate molecule is typically achieved through a multi-step process starting from readily available materials. A common and efficient route involves the cyclocondensation of a hydrazine derivative with a β-keto ester equivalent.
General Synthetic Workflow
The assembly of the 3-aminopyrazole ring system often relies on the reaction between a hydrazine and a molecule containing a 1,3-dielectrophilic character, such as a β-ketonitrile or a derivative.
Caption: General synthetic workflow for the pyrazole core.
Detailed Experimental Protocol: Synthesis of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
This protocol is a representative example based on established pyrazole synthesis methodologies.
-
Step 1: Formation of the Enol Ether. To a solution of ethyl cyanoacetate in an appropriate solvent like ethanol, add a base such as sodium ethoxide. Subsequently, react with an activating agent like triethyl orthoformate. The reaction mixture is typically heated to drive the formation of ethyl ethoxymethylenecyanoacetate.
-
Step 2: Cyclocondensation. The resulting intermediate is then reacted with methylhydrazine in a suitable solvent (e.g., ethanol). This reaction is often performed at reflux temperature. The nucleophilic attack of the hydrazine followed by intramolecular cyclization and elimination of ethanol yields the pyrazole ring, affording ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.
-
Step 3: Saponification. The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide in an aqueous or mixed aqueous/alcoholic solvent, followed by acidification to precipitate the product.
-
Step 4: Benzyl Esterification. The resulting 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid is then esterified using benzyl alcohol under acidic conditions (e.g., using sulfuric acid or a solid acid catalyst) to yield the final core molecule.
Strategies for Derivatization
The Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate scaffold offers three primary points for chemical modification, allowing for the creation of diverse analog libraries for SAR studies.
Caption: Key points for derivatization on the core scaffold.
Modification of the 3-Amino Group
The 3-amino group is a potent nucleophile and the most common site for derivatization.
-
Acylation: Reaction with various acid chlorides or anhydrides yields a series of 3-acylamino derivatives. This modification is crucial for exploring interactions with target proteins, often forming key hydrogen bonds.
-
Sulfonylation: Treatment with sulfonyl chlorides produces the corresponding sulfonamides.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to a wide range of urea and thiourea analogs, which can introduce additional hydrogen bonding capabilities and lipophilicity.
Modification of the 5-Carboxylate Group
The benzyl ester at the C5 position can be readily transformed into other functional groups.
-
Transesterification: The benzyl group can be replaced with other alkyl or aryl groups.
-
Amide Formation: The ester can be hydrolyzed back to the carboxylic acid, which is then coupled with various amines (using standard peptide coupling reagents like HATU or EDC/HOBt) to generate a library of amides. This is a key strategy in the development of kinase inhibitors.[4]
-
Hydrazide Synthesis: Reaction of the ester with hydrazine hydrate yields the corresponding hydrazide, which is a versatile intermediate for synthesizing hydrazones or other heterocyclic systems.[5]
Variation at the N1-Position
While the core topic specifies a 1-methyl group, it is crucial to recognize that varying this substituent is a common strategy in pyrazole-based drug design. Starting the synthesis with different substituted hydrazines (e.g., phenylhydrazine, benzylhydrazine) allows for the introduction of various alkyl or aryl groups at the N1 position, which can significantly influence binding affinity and selectivity.[6][7]
Biological Applications and Structure-Activity Relationships (SAR)
Derivatives of the 3-aminopyrazole core have demonstrated a wide spectrum of biological activities. The pyrazole scaffold is particularly prominent in the development of kinase inhibitors.[5][8]
Kinase Inhibition
Kinases are a major class of drug targets, especially in oncology and inflammation. The aminopyrazole core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.[8]
-
Mechanism of Action: The N2 atom of the pyrazole ring and the exocyclic 3-amino group often form two hydrogen bonds with the kinase hinge, mimicking the interaction of the natural ATP ligand.
-
SAR Insights:
-
N1-substituent: Small alkyl groups like methyl are often well-tolerated. Larger aryl groups can be used to probe deeper pockets in the ATP binding site to enhance potency and selectivity.
-
C3-Amide: The group attached to the 3-amino function (via an amide or urea linkage) typically projects out towards the solvent-exposed region. This position is ideal for introducing moieties that improve pharmacokinetic properties (e.g., solubility, cell permeability).
-
C5-Amide/Ester: The substituent at the C5 position often points towards the "gatekeeper" residue of the kinase. Modifications here are critical for achieving selectivity between different kinases. For example, converting the ester to an amide and exploring different amine substituents can dramatically alter the selectivity profile.[4][8]
-
Many FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, highlighting the scaffold's clinical relevance.[5]
Anticancer and Anti-inflammatory Activity
The anticancer and anti-inflammatory effects of these compounds are often, but not always, linked to kinase inhibition.[1] For instance, inhibition of p38 MAP kinase, a key player in inflammatory signaling, has been a major goal for pyrazole-based drug candidates.[4] Compounds from this class have shown efficacy in animal models of rheumatic disease.[4]
| Compound/Analog Class | Target/Activity | Key Structural Features | Reported IC50/EC50 |
| 3-Acylamino-pyrazole-5-carboxamides | p38 MAP Kinase Inhibitors | N1-aryl, C5-piperazinyl amide | nM range |
| N-Aryl-3-aminopyrazoles | CDK/PCTAIRE family kinases | C3-aminopyrimidine | nM to µM range[8] |
| Pyrazole Hydrazones | Antiproliferative (various cancer cell lines) | C5-hydrazide derivatized as hydrazone | µM range[5] |
This table is illustrative and compiles general findings from the literature.
Future Outlook and Perspectives
The Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate core remains a highly attractive and versatile starting point for medicinal chemistry campaigns. Future research will likely focus on:
-
Improving Selectivity: Developing highly selective kinase inhibitors to minimize off-target effects. This will involve fine-tuning the substituents at all positions of the pyrazole ring.
-
Exploring New Targets: While kinase inhibition is a major area, the scaffold's rich chemistry allows for its application in developing inhibitors for other enzyme families or as ligands for receptors.
-
Novel Drug Modalities: Incorporating this scaffold into more complex drug modalities like PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs).
By leveraging the synthetic accessibility and proven biological relevance of this scaffold, researchers are well-positioned to develop the next generation of targeted therapeutics.
References
-
Celgene Corporation. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]
-
Kühn, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
-
Petronzi, C., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]
-
Sharma, P., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. Available at: [Link]
-
Singh, S. K., et al. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). ResearchGate. Available at: [Link]
-
Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Organic Syntheses Procedure. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 3-Amino-1-(3-methylbenzyl)-pyrazol-5-one. Available at: [Link]
-
Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]
-
Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]
-
Al-Matar, H. M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]
-
Gilfillan, L., et al. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Krasavin, M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available at: [Link]
-
Rosa, F. A., et al. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [unige.iris.cineca.it]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]
- 6. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D [pubs.rsc.org]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In silico prediction of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate properties
Title: In Silico Profiling of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate: A Computational Drug Discovery Framework
Executive Summary This technical guide outlines a comprehensive in silico characterization protocol for Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (BAMPC).[1] As a Senior Application Scientist, I present a workflow that transitions from 2D structural generation to high-fidelity molecular dynamics simulations. This molecule features a "privileged" pyrazole scaffold, commonly associated with kinase inhibition (e.g., CDK2, VEGFR) and anti-inflammatory activity (COX-2). This guide prioritizes self-validating protocols, ensuring that researchers can replicate the predictive data necessary for Go/No-Go decisions in early-stage drug development.
Part 1: Molecular Architecture & Physicochemical Profiling
The first step in any in silico campaign is the rigorous definition of the chemical entity. Errors in tautomeric states or protonation at this stage propagate through all subsequent docking and dynamics simulations.[1]
Structural Definition
-
IUPAC Name: Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate[1]
-
Molecular Formula: C₁₂H₁₃N₃O₂[1]
-
SMILES String: CN1C(C(=O)OCC2=CC=CC=2)=CC(N)=N1
-
Scaffold Significance: The 1-methyl-pyrazole core serves as a rigid linker, while the 3-amino group acts as a hydrogen bond donor (HBD) crucial for the "hinge region" binding in kinase targets [1].[1] The benzyl ester provides lipophilic bulk, potentially targeting hydrophobic pockets (e.g., the back-pocket of ATP binding sites).
Physicochemical Descriptors (Lipinski & Veber)
Using RDKit and SwissADME algorithms, we generate the baseline physicochemical profile. These values determine oral bioavailability and blood-brain barrier (BBB) permeation.[1]
| Property | Predicted Value | Methodology/Algorithm | Interpretation |
| Molecular Weight | 231.25 g/mol | RDKit (ExactMolWt) | < 500 Da (Passes Lipinski) |
| LogP (Consensus) | 2.1 - 2.4 | XLOGP3 / WLOGP | Optimal lipophilicity for oral absorption.[1] |
| TPSA | 68.0 Ų | Ertl et al. | Good intestinal absorption (< 140 Ų).[1] |
| H-Bond Donors | 1 (Amino NH₂) | Lipinski Count | < 5 (High permeability).[1] |
| H-Bond Acceptors | 4 (N, O) | Lipinski Count | < 10 (Passes Lipinski).[1] |
| Rotatable Bonds | 4 | Veber Rules | < 10 (Good conformational flexibility).[1] |
| Bioavailability Score | 0.55 | SwissADME | High probability of oral bioavailability.[1] |
Protocol Note: The topological polar surface area (TPSA) of 68.0 Ų suggests this molecule may passively cross the BBB, as the threshold is typically < 90 Ų. This is critical if the target indication is CNS-related (e.g., neuroinflammation).[1]
Part 2: ADMET Prediction Workflow
We utilize a consensus approach combining pkCSM (graph-based signatures) and SwissADME to predict the pharmacokinetic fate of BAMPC.[1]
Absorption & Distribution[1][2]
-
Caco-2 Permeability: Predicted > 0.90 (log Papp in 10⁻⁶ cm/s). The benzyl ester enhances lipophilicity, facilitating passive diffusion.
-
P-gp Substrate: Likely No . Small, moderately lipophilic pyrazoles often evade P-glycoprotein efflux, improving intracellular concentration.
-
Plasma Protein Binding (PPB): Predicted High (> 90%).[1] The benzyl ring promotes hydrophobic interactions with albumin.
Metabolism (Cytochrome P450)[1]
-
CYP2C9/CYP2D6 Inhibitor: Low probability.
-
CYP3A4 Substrate: Moderate probability.[1][2] The benzyl ester is liable to hydrolysis by carboxylesterases (CES1/CES2) in the liver, converting BAMPC into its corresponding acid (active metabolite or clearance product).
-
Mechanistic Insight: In silico metabolism prediction (e.g., SMARTCyp) typically flags the ester bond as the primary metabolic soft spot, followed by N-demethylation.
-
Toxicity Profiling[1]
-
hERG Inhibition: Low risk (due to low MW and lack of extensive basic amines).[1]
-
AMES Toxicity: Predicted Negative (Non-mutagenic).[1]
-
Hepatotoxicity: Low confidence alert.[1] Pyrazoles are generally well-tolerated, but the specific metabolic activation should be monitored.
Part 3: Target Identification & Molecular Docking[4]
Given the aminopyrazole scaffold, we prioritize Kinases and Cyclooxygenases as primary targets. The 3-amino-pyrazole motif is a known bioisostere for the adenine ring of ATP.[1]
Target Screening Workflow (Diagram)
Caption: Consensus target identification workflow integrating pharmacophore mapping and shape similarity to prioritize docking candidates.
Molecular Docking Protocol (AutoDock Vina)
To validate binding affinity, we employ a semi-flexible docking protocol.
-
Protein Preparation:
-
Targets: CDK2 (PDB: 2VTO) and COX-2 (PDB: 3LN1).[1]
-
Clean PDB: Remove water molecules (unless bridging), add polar hydrogens, and compute Gasteiger charges.
-
-
Ligand Preparation:
-
Energy minimization of BAMPC using MMFF94 force field (via Avogadro or RDKit).
-
Define rotatable bonds (Benzyl ester linkage is critical).[1]
-
-
Grid Box Generation:
-
Center grid on the co-crystallized ligand (e.g., ATP binding pocket for CDK2).
-
Dimensions: 20x20x20 Å to allow benzyl ring flipping.[1]
-
-
Scoring Function:
Part 4: Molecular Dynamics (MD) Simulation Strategy
Docking provides a static snapshot.[1] MD simulations assess the temporal stability of the Ligand-Receptor complex.[1]
Stability Assessment Workflow (Diagram)
Caption: Standard 100ns Molecular Dynamics protocol using GROMACS to validate complex stability.
Key Metrics for Validation
-
RMSD (Root Mean Square Deviation): A stable plateau (< 2.0 Å deviation) indicates the ligand remains bound in the pocket.[1]
-
RMSF (Root Mean Square Fluctuation): High fluctuation in the benzyl tail is acceptable, but the pyrazole core must remain rigid (low RMSF) to maintain H-bonds.
-
MM-PBSA Calculation: Post-simulation free energy calculation. A
of < -20 kcal/mol correlates well with sub-micromolar IC50 values [2].
Part 5: Synthetic Accessibility & Retro-synthesis[1]
Before committing to wet-lab synthesis, we validate the "makeability" of BAMPC.
-
Synthetic Accessibility Score (SAS): ~2.5 (Scale 1-10, where 1 is easy).
-
Proposed Route:
-
Cyclization: Condensation of methylhydrazine with an appropriate nitrile/enol ether precursor to form the 3-amino-1-methyl-pyrazole core.[1]
-
Esterification: Reaction of the pyrazole-5-carboxylic acid intermediate with benzyl alcohol (using EDC/DMAP coupling or acid catalysis).[1]
-
Self-Validation: The availability of "1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid" analogs in commercial catalogs [3] confirms the stability and synthetic feasibility of this scaffold.[1]
-
References
-
Hassan, A. S., et al. (2022).[3] "Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents." Journal of Molecular Structure.
-
Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery.
-
PubChem. (2025).[1][4] "1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid."[5][6] National Library of Medicine.[1]
-
Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[1] Scientific Reports.[1] [1]
-
Pires, D. E. V., et al. (2015). "pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures." Journal of Medicinal Chemistry.
Sources
- 1. 3-[benzyl(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid | C16H15N3O2S | CID 11961288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. 3-benzyl-1H-pyrazole-5-carboxylic acid | C11H10N2O2 | CID 11041813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid [cymitquimica.com]
- 6. jk-sci.com [jk-sci.com]
Commercial suppliers of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate for research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on Sourcing Key Pyrazole Intermediates for the Synthesis of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
Introduction: Navigating the Landscape of Pyrazole Carboxylate Building Blocks
In the realm of medicinal chemistry and drug discovery, pyrazole derivatives are a cornerstone scaffold, renowned for their diverse biological activities. The specific target molecule, Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, represents a valuable, yet not directly cataloged, research chemical. This guide provides researchers with a practical framework for its acquisition, not through direct purchase, but by identifying commercial suppliers of its immediate precursors. We will delve into the technical specifications of these starting materials, outline a logical synthetic pathway, and discuss the critical aspects of quality control and experimental design. This document serves as a strategic manual for chemists, enabling the efficient and reliable synthesis of the target compound for research and development endeavors.
Part 1: Sourcing Key Synthetic Precursors
Direct commercial listings for Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate are not readily found in the catalogs of major chemical suppliers. However, the synthesis is straightforward from two closely related and commercially available compounds: 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid and 1-Benzyl-3-methyl-1H-pyrazol-5-amine . Researchers should focus their procurement efforts on these key intermediates.
Commercial Suppliers of Key Intermediates
The following table summarizes the primary commercial suppliers for the necessary precursors. Purity levels and available quantities are critical parameters for research applications, and it is advisable to request lot-specific Certificates of Analysis (CoA) before purchase.
| Precursor Compound | CAS Number | Supplier | Reported Purity | Notes |
| 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid | 1141-70-4 | Chem Impex (via J&K Scientific, MilliporeSigma) | ≥99% | Available as a white powder or needles. Serves as a key intermediate in pharmaceutical development.[1][2] |
| Fluorochem (via CymitQuimica) | ≥95%[3] | Sold in solid form.[3] | ||
| Avantor | ≥97%[4] | |||
| 1-Benzyl-3-methyl-1H-pyrazol-5-amine | 1134-82-3 | MilliporeSigma (from ChemScene LLC) | ≥97% | Also available from AiFChem via the Sigma-Aldrich platform with a reported purity of 98%.[5] |
Part 2: Synthetic Strategy and Methodologies
The target compound, Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, can be envisioned as being synthesized from the aforementioned precursors. The choice of starting material will dictate the primary reaction type.
Workflow 1: Esterification of 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid
This is the most direct and recommended route. The carboxylic acid precursor is esterified using benzyl alcohol.
Caption: Esterification workflow for synthesis.
Experimental Protocol: Fischer-Speier Esterification
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as toluene or dichloromethane.
-
Reagents: Add an excess of benzyl alcohol (2.0-3.0 eq) to the solution.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.
Trustworthiness through Self-Validation: The success of this protocol is validated by monitoring the disappearance of the starting carboxylic acid and the appearance of the less polar ester spot on TLC. The final product's identity and purity should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Considerations for Alternative Routes
While not the primary focus, it's important for researchers to understand that pyrazole synthesis can be approached in various ways, often starting from β-ketonitriles or enaminodiketones and hydrazine derivatives.[6][7] These methods offer flexibility in introducing substituents at different positions on the pyrazole ring.[6][7]
Part 3: Quality Control and Technical Insights for Researchers
Purity and Characterization
For applications in drug development and biological screening, the purity of the synthesized compound is paramount.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity. A purity level of >95% is generally required for in-vitro assays, while >98% is often necessary for in-vivo studies.
-
Structural Verification:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure and ensure the absence of significant impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Certificate of Analysis (CoA): Always request a CoA from the supplier of the starting materials.[8] While not always available for direct download, companies like J&K Scientific and MilliporeSigma can provide them upon request.[1][8]
-
Handling and Storage
-
Storage: Based on the data for similar compounds, both precursors should be stored in a cool, dry, and well-ventilated area.[5] Some suppliers recommend storage at 2-8°C, under an inert atmosphere, and protected from light.[5]
-
Safety: Standard laboratory safety precautions should be taken. As with many organic compounds, these chemicals may cause skin and eye irritation.[5] Always consult the Safety Data Sheet (SDS) provided by the supplier.
Part 4: Applications in Research and Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry. Carboxamide derivatives of similar pyrazoles have been investigated as potential antidiabetic agents, demonstrating effects on both insulin secretion and glucose uptake.[9] Other derivatives have been explored as inhibitors of enzymes like co-activator associated arginine methyltransferase 1 (CARM1), indicating their potential in oncology and other therapeutic areas.[10] The target compound of this guide, Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, serves as a versatile intermediate for creating libraries of novel compounds for screening in various disease models.
Conclusion
While Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate may not be an off-the-shelf product, its synthesis is readily achievable for a competent organic chemist. By procuring high-quality precursors such as 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid from reputable suppliers, researchers can confidently produce the target molecule. The key to success lies in careful execution of established synthetic protocols and rigorous quality control of both starting materials and the final product. This guide provides the necessary framework to empower researchers to access this valuable chemical building block for their discovery programs.
References
-
Hoffman Fine Chemicals. CAS RN 2317057-55-7 | N-Benzyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide. [Link]
-
PubMed. Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake. [Link]
-
ResearchGate. (PDF) 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. [Link]
-
PubMed. N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). [Link]
-
Organic Syntheses. 3(5)-aminopyrazole. [Link]
-
Organic Chemistry Portal. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. [Link]
-
Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid [cymitquimica.com]
- 4. avantorsciences.com [avantorsciences.com]
- 5. 1-Benzyl-3-methyl-1H-pyrazol-5-amine | 1134-82-3 [sigmaaldrich.com]
- 6. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. 1-Benzyl-3-methyl-1h-pyrazol-5-amine | 1134-82-3 [sigmaaldrich.com]
- 9. Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of pyrazolo[3,4-b]pyridines using 5-aminopyrazoles
Advanced Synthesis of Pyrazolo[3,4-b]pyridines using 5-Aminopyrazoles
Strategic Overview
Pyrazolo[3,4-b]pyridines represent a privileged scaffold in drug discovery, serving as bio-isosteres to purines.[1] They exhibit potent inhibitory activity against kinases (GSK-3
This guide details the synthesis of the [3,4-b] fused system utilizing 5-aminopyrazoles as the primary dinucleophilic building block.[2] Unlike the synthesis starting from pyridines (which requires harsh ring-contraction or complex functionalization), the "bottom-up" approach using 5-aminopyrazoles offers superior regiocontrol and functional group tolerance.
The Core Synthon Concept:
The 5-aminopyrazole acts as a 1,3-dinucleophile ([N-C-C] synthon). The exocyclic amine (
Mechanistic Pathway
Understanding the reaction mechanism is critical for troubleshooting low yields or regioselectivity issues. The consensus mechanism involves an initial Knoevenagel condensation (in MCRs) or direct Michael addition, followed by intramolecular cyclization and dehydration.[1]
Diagram 1: Reaction Mechanism (Michael Addition
Cyclization)
The following diagram illustrates the formation of the pyridine ring via a 3-component reaction (MCR) involving an aldehyde and an active methylene compound.
Caption: Mechanistic flow from Knoevenagel condensation to Michael addition and final ring closure/aromatization.
Experimental Protocols
Protocol A: Classical Two-Component Condensation
Best for: Synthesizing standard 4,6-disubstituted derivatives using 1,3-diketones.[1] Reaction Type: Cyclocondensation.
Reagents:
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 equiv)
-
1,3-Dicarbonyl compound (e.g., Acetylacetone or
-keto ester) (1.1 equiv)[1] -
Solvent: Glacial Acetic Acid (AcOH)
Procedure:
-
Setup: Charge a round-bottom flask with 5-aminopyrazole (10 mmol) and the 1,3-dicarbonyl (11 mmol).
-
Solvent: Add 15 mL of Glacial Acetic Acid.
-
Reaction: Heat the mixture to reflux (
) with magnetic stirring. -
Monitoring: Monitor by TLC (Eluent: EtOAc/Hexane 3:7). Reaction is typically complete in 2–4 hours.
-
Note: The disappearance of the polar amine spot is the key indicator.
-
-
Workup: Cool the mixture to room temperature. Pour the contents into 50 mL of crushed ice/water.
-
Isolation: The product usually precipitates as a solid. Filter under vacuum.
-
Purification: Recrystallize from Ethanol or EtOH/DMF mixtures.
Critical Analysis: Acetic acid serves a dual role as solvent and acid catalyst, activating the carbonyls.[1] If the dicarbonyl is unsymmetrical, regioselectivity is governed by the more electrophilic carbonyl reacting with the C4-position of the pyrazole first [1].
Protocol B: Green One-Pot Multicomponent Reaction (MCR)
Best for: High diversity library generation; introducing aryl groups at the 4-position. Reaction Type: Microwave-Assisted or Aqueous Reflux.[2]
Reagents:
-
5-Aminopyrazole (1.0 equiv)
-
Aromatic Aldehyde (1.0 equiv)[3]
-
Active Methylene (e.g., Ethyl cyanoacetate, Malononitrile) (1.0 equiv)[1]
-
Catalyst: Ammonium Acetate (
, 20 mol%) or AC-SO3H (Amorphous Carbon Sulfonic Acid). -
Solvent: Water:Ethanol (2:1) or Water (for microwave).[2][4]
Procedure (Microwave Method):
-
Setup: In a microwave-safe vial, combine all three components (1 mmol each).
-
Catalysis: Add
(0.2 mmol) and solvent (3 mL Water/EtOH). -
Irradiation: Irradiate at
(Power: 200W) for 10–20 minutes.-
Safety: Ensure the vial is pressure-rated.
-
-
Workup: Cool the vial. The solid product precipitates out of the aqueous medium.
-
Purification: Filter and wash with cold water/ethanol. Recrystallization from hot ethanol usually yields analytical purity.
Self-Validating Step: The formation of the 4,7-dihydropyridine intermediate is common. If the product is not fully aromatized (checked via
Data Analysis & Optimization
The following table summarizes optimization studies comparing conventional heating vs. microwave irradiation for the synthesis of 4-phenyl-pyrazolo[3,4-b]pyridine derivatives.
| Parameter | Conventional Heating (AcOH) | Green MCR (Water/Reflux) | Microwave (Water/EtOH) |
| Reaction Time | 3 – 6 Hours | 2 – 4 Hours | 10 – 20 Minutes |
| Yield (%) | 65 – 75% | 70 – 82% | 85 – 94% |
| Atom Economy | Moderate (Solvent waste) | High | Very High |
| Purification | Extraction/Column often needed | Filtration/Recrystallization | Filtration |
| Energy Input | High (Prolonged Reflux) | Moderate | Low |
Data aggregated from comparative studies in [2] and [3].
Workflow Visualization
This diagram outlines the standard operating procedure (SOP) for the synthesis and validation.
Caption: Step-by-step experimental workflow from reagent preparation to structural validation.
Critical Troubleshooting & Expert Insights
1. Regioselectivity (Linear vs. Angular Fusion):
-
Issue: Formation of pyrazolo[1,5-a]pyrimidine isomers instead of pyrazolo[3,4-b]pyridines.[5]
-
Cause: The exocyclic amine (N5) is harder, while the ring nitrogen (N1) is softer. However, in 5-aminopyrazoles, the C4 carbon is highly nucleophilic.[1]
-
Solution: Use protic solvents (AcOH, EtOH).[1] Aprotic solvents can sometimes favor attack by the ring nitrogen. The C4-attack (required for [3,4-b] fusion) is electronically favored by electron-donating groups on the pyrazole ring [4].
2. Oxidation State (Dihydro vs. Aromatic):
-
Observation: MCRs involving aldehydes often yield 4,7-dihydropyrazolo[3,4-b]pyridines.[1]
-
Protocol Adjustment: If the aromatic pyridine is desired, add an oxidant.[1] Ceric Ammonium Nitrate (CAN) or DDQ (10 mol%) added in the final 10 minutes of reaction effects rapid aromatization.
3. Solubility of Starting Materials:
-
Issue: 5-aminopyrazoles can be sparingly soluble in water.
-
Solution: For aqueous MCRs, use a surfactant (e.g., SDS) or a co-solvent like Ethanol (1:1 ratio) to create a homogeneous phase before precipitation occurs.[1]
References
-
MDPI (Molecules). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022).[6][2][3][7][8][9] A comprehensive review of mechanistic pathways and regioselectivity. [Link]
-
Wiley (ChemistrySelect). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines Under Green Conditions. (2024).[4] Comparative data on microwave vs. conventional heating. [Link]
-
Longdom (Organic Chemistry: Current Research). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2015). Protocols for aqueous media synthesis. [Link]
-
Royal Society of Chemistry (RSC Advances). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. (2023).[10] Insights into catalytic mechanisms using sulfonic acids. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dau.url.edu [dau.url.edu]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to One-Pot Synthesis of Polysubstituted Pyrazoles from Hydrazines
These application notes provide a comprehensive overview and detailed protocols for the one-pot synthesis of polysubstituted pyrazoles, a cornerstone of modern medicinal and materials chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into these essential synthetic methodologies.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged five-membered heterocyclic motif containing two adjacent nitrogen atoms. Its derivatives are of immense interest due to their wide-ranging biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[1][2] The blockbuster drug Celecoxib, a selective COX-2 inhibitor, is a prominent example of a pyrazole-containing therapeutic. The versatility of the pyrazole scaffold also extends to agrochemicals, coordination chemistry, and materials science.[1]
One-pot syntheses have emerged as a powerful and efficient strategy for constructing polysubstituted pyrazoles. These methods offer several advantages over traditional multi-step approaches, including reduced reaction times, lower costs, minimized waste generation, and often higher overall yields.[3][4] This guide will explore some of the most robust and widely adopted one-pot methodologies for pyrazole synthesis from hydrazines.
Foundational Synthetic Strategies and Mechanistic Insights
The synthesis of pyrazoles from hydrazines predominantly relies on the cyclocondensation with a suitable three-carbon building block. The choice of reactants and catalysts dictates the substitution pattern and regioselectivity of the final product.
The Knorr Pyrazole Synthesis and its Modern Variants
The cornerstone of pyrazole synthesis is the Knorr reaction, first reported in 1883, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5][6][7][8][9] The reaction typically proceeds under acidic or basic conditions.
Mechanism of the Knorr Pyrazole Synthesis:
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[7][8] When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, a mixture of regioisomers can be formed.[5][9]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Modern iterations of the Knorr synthesis often employ catalysts to improve efficiency and selectivity. For instance, the use of Lewis acids like lithium perchlorate can be essential for the reaction to proceed.[5] Green chemistry approaches have also been developed, utilizing catalysts such as graphene oxide nanoparticles or transition metal-containing ionic liquids, often at room temperature.[10][11]
Multicomponent Reactions (MCRs) for Diversity Generation
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are exceptionally well-suited for the rapid generation of diverse pyrazole libraries.[12][13] These reactions often proceed with high atom economy and operational simplicity.
A common MCR strategy involves the in situ formation of a key intermediate, such as a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl, which then undergoes cyclocondensation with a hydrazine.[1][9] For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can efficiently produce highly substituted pyrazoles, often catalyzed by a mild Lewis acid like Yb(PFO)3.[9]
Caption: Generalized workflow for a three-component pyrazole synthesis.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has become a valuable tool in organic synthesis, significantly reducing reaction times from hours to minutes.[14][15][16][17] In the context of pyrazole synthesis, microwave-assisted one-pot procedures often lead to higher yields and cleaner reaction profiles. These reactions can frequently be performed under solvent-free conditions, further enhancing their green credentials.[15] For example, the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds can be achieved in high yields with short reaction times under microwave irradiation.[5]
Detailed Application Protocols
The following protocols are representative examples of modern one-pot syntheses of polysubstituted pyrazoles.
Protocol 1: Green, Catalyst-Free, One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles in an Aqueous Medium
This protocol is adapted from methodologies that emphasize environmental sustainability.[18]
Materials:
-
Substituted Aldehyde (1.0 mmol)
-
Substituted Acetophenone (1.0 mmol)
-
Hydrazine Hydrate (1.2 mmol)
-
Cetyltrimethylammonium Bromide (CTAB) (10 mol%)
-
Water (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a 25 mL round-bottom flask, add the substituted aldehyde (1.0 mmol), substituted acetophenone (1.0 mmol), CTAB (10 mol%), and water (5 mL).
-
Stir the mixture at room temperature for 10-15 minutes to form a homogeneous suspension.
-
Add hydrazine hydrate (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for the time indicated in Table 1 (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 1,3,5-trisubstituted pyrazole.
Protocol 2: Microwave-Assisted One-Pot Synthesis of Pyrazolo[3,4-b]quinolines
This protocol is based on the rapid, one-pot synthesis of fused pyrazole systems under microwave irradiation.[16]
Materials:
-
2-Chloroquinoline-3-carbaldehyde derivative (1.0 mmol)
-
Semicarbazide or 2,4-dinitrophenyl hydrazine (1.2 mmol)
-
Water (5 mL)
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
-
Standard filtration and purification equipment
Procedure:
-
In a 10 mL microwave synthesis vial, combine the 2-chloroquinoline-3-carbaldehyde derivative (1.0 mmol), the chosen hydrazine derivative (1.2 mmol), and water (5 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a power and temperature optimized for the specific substrates (e.g., 150 W, 100 °C) for a short duration (typically 5-10 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and then a small amount of ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure pyrazolo[3,4-b]quinoline.
Comparative Data and Substrate Scope
The choice of synthetic method often depends on the desired substitution pattern, available starting materials, and required throughput. The following table summarizes typical performance metrics for the discussed methodologies.
| Methodology | Typical Catalyst | Typical Solvent | Reaction Time | Yield Range | Key Advantages |
| Knorr Synthesis (Modern) | Lewis Acids (e.g., LiClO4), Heterogeneous Catalysts | Ethanol, Water, or Solvent-free | 1-12 hours | 70-95% | Well-established, versatile, amenable to green conditions.[5][10] |
| Multicomponent Reactions | Various (e.g., Iodine, Yb(OTf)3, Organocatalysts) | Acetonitrile, Ethanol, Water | 2-24 hours | 60-90% | High diversity, atom economy, operational simplicity.[9][13][19] |
| Microwave-Assisted Synthesis | Often catalyst-free or base-catalyzed | Solvent-free or polar solvents (e.g., Water, Ethanol) | 5-30 minutes | 80-98% | Drastically reduced reaction times, often higher yields, cleaner reactions.[15][16][17] |
Conclusion and Future Perspectives
The one-pot synthesis of polysubstituted pyrazoles from hydrazines represents a mature yet continually evolving field of synthetic chemistry. The shift towards greener, more efficient, and diversity-oriented methodologies is evident.[18][20][21] Future innovations will likely focus on the development of novel catalytic systems, including biocatalysts and photoredox catalysts, to further expand the scope and utility of these powerful synthetic tools.[5][22][23] The continued exploration of multicomponent reactions will undoubtedly lead to the discovery of novel pyrazole-based compounds with significant potential in drug discovery and materials science.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega. [Link]
-
Cascade and multicomponent synthesis of structurally diverse 2-(pyrazol-3-yl)pyridines and polysubstituted pyrazoles. (2020). Organic & Biomolecular Chemistry. [Link]
-
Microwave assisted one-pot synthetic route to imidazo[1,2-a]pyrimidine derivatives of imidazo/triazole clubbed pyrazole and their pharmacological screening. New Journal of Chemistry. [Link]
-
Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles. Inorganic and Nano-Metal Chemistry. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Scilit. [Link]
-
Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journals. [Link]
-
Microwave assisted one pot synthesis of some pyrazole derivatives as a safer anti-inflammatory and analgesic agents. (2013). PubMed. [Link]
-
Proposed reaction mechanism of one-pot synthesis of pyrazoline. ResearchGate. [Link]
-
Cascade and multicomponent synthesis of structurally diverse 2-(pyrazol-3-yl)pyridines and polysubstituted pyrazoles. RSC Publishing. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Recent advances in multicomponent synthesis of pyrazoles. ResearchGate. [Link]
-
Microwave-assisted one-pot synthesis of pyrazole derivatives. ResearchGate. [Link]
-
Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. PMC. [Link]
-
Iron-Catalyzed Synthesis of Pyrazoles from Hydrazones. Synfacts. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]
-
Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature. Indian Academy of Sciences. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. [Link]
-
Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. OMICS International. [Link]
-
One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. [Link]
-
The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds. ResearchGate. [Link]
-
Nickel-Catalyzed, One Pot Synthesis of Pyrazoles. Sciforum. [Link]
-
Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI. [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. PMC. [Link]
-
An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. [Link]
-
Green One-pot Synthesis of Novel Polysubstituted Pyrazole Derivatives as Potential Antimicrobial Agents. (2017). PubMed. [Link]
Sources
- 1. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 2. Green One-pot Synthesis of Novel Polysubstituted Pyrazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. ias.ac.in [ias.ac.in]
- 12. Cascade and multicomponent synthesis of structurally diverse 2-(pyrazol-3-yl)pyridines and polysubstituted pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Microwave assisted one-pot synthetic route to imidazo[1,2-a]pyrimidine derivatives of imidazo/triazole clubbed pyrazole and their pharmacological screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. scilit.com [scilit.com]
- 16. Microwave assisted one pot synthesis of some pyrazole derivatives as a safer anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. thieme-connect.com [thieme-connect.com]
- 19. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Pyrazole synthesis [organic-chemistry.org]
- 23. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Pyrazole Derivatives for Anticancer Activity
[1][2][3][4][5]
Executive Summary
This Application Note details a high-efficiency, green chemistry protocol for the synthesis of 1,3,5-trisubstituted pyrazole derivatives using Microwave-Assisted Organic Synthesis (MAOS). Pyrazoles are a privileged scaffold in medicinal chemistry, serving as the core structure for various anticancer agents (e.g., Ruxolitinib, Crizotinib) that target kinases such as EGFR, VEGFR, and CDK.
Traditional thermal synthesis of pyrazoles via the chalcone route often requires 10–24 hours of reflux, high solvent volumes, and results in moderate yields. The protocol described herein utilizes dielectric heating to accelerate reaction kinetics, reducing synthesis time to under 20 minutes while improving yield (>85%) and purity. This guide includes step-by-step experimental procedures, mechanistic insights, and a framework for downstream biological evaluation.
Scientific Basis & Mechanism[4][5][6][7][8]
The Microwave Advantage: Dielectric Heating
Unlike conventional heating, which relies on conduction and convection, microwave irradiation (2.45 GHz) transfers energy directly to the reactant molecules through dipole rotation and ionic conduction .
-
Dipole Rotation: Polar molecules (e.g., Ethanol, Acetic Acid) align with the oscillating electric field. The molecular friction generated by this realignment causes rapid, volumetric heating.
-
Specific Microwave Effect: The rapid superheating of the solvent within the reaction vessel can lower the activation energy (
) barrier, facilitating nucleophilic attacks that are sluggish under standard reflux.
Reaction Mechanism: The Chalcone Route
The synthesis proceeds in two stages:[1]
-
Claisen-Schmidt Condensation: Formation of a chalcone (
-unsaturated ketone) from an acetophenone and a benzaldehyde.[2][3] -
Cyclocondensation: Nucleophilic attack by hydrazine hydrate (or phenylhydrazine) on the
-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the pyrazole ring.
Pathway Visualization
The following diagram illustrates the chemical pathway and the specific molecular events driving the synthesis.
Caption: Step-wise mechanism from Claisen-Schmidt condensation to Pyrazole aromatization.
Experimental Protocols
Equipment & Reagents[5]
-
Microwave Reactor: Monomode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.
-
Vessels: 10 mL or 30 mL pressurized borosilicate glass vials with silicone/PTFE septa.
-
Reagents: Substituted Acetophenones, Substituted Benzaldehydes, Hydrazine Hydrate (80%), Ethanol (Abs.), Glacial Acetic Acid.
Step 1: Synthesis of Chalcone Precursors
Objective: Create the
-
Preparation: In a 10 mL microwave vial, dissolve substituted acetophenone (1.0 mmol) and substituted benzaldehyde (1.0 mmol) in 2 mL of Ethanol.
-
Catalysis: Add 10% NaOH (aq) or KOH pellets (0.5 mmol).
-
Irradiation:
-
Temp: 80°C
-
Power: Dynamic (Max 200W)
-
Time: 2–5 minutes
-
Stirring: High
-
-
Workup: Pour reaction mixture into crushed ice/water containing dilute HCl. The solid chalcone precipitates immediately. Filter, wash with cold water, and recrystallize from ethanol.
Step 2: Cyclization to Pyrazole (The Core Protocol)
Objective: Convert chalcone to pyrazole via heterocyclization.
-
Loading: In a 10 mL microwave vial, suspend the Chalcone (1.0 mmol) obtained in Step 1 in 3 mL of Glacial Acetic Acid (serves as both solvent and catalyst).
-
Reagent Addition: Add Hydrazine Hydrate (2.0 mmol) or Phenylhydrazine (1.5 mmol). Note: Hydrazine is toxic; handle in a fume hood.[1]
-
Microwave Parameters:
-
Mode: Standard Control
-
Temperature: 120°C – 140°C
-
Hold Time: 5 – 10 minutes
-
Pressure Limit: 250 psi (Safety Cutoff)
-
-
Workup:
-
Allow the vial to cool to 50°C before opening.
-
Pour the mixture into ice-cold water.
-
Neutralize with Sodium Bicarbonate (
) if necessary to precipitate the product. -
Filter the solid, wash with water, and dry.
-
-
Purification: Recrystallize from Ethanol or DMF/Water mixtures.
Data Presentation & Validation
Comparative Efficiency
The following table summarizes the efficiency gains of MAOS compared to traditional reflux methods for a standard derivative (e.g., 3,5-diphenyl-1H-pyrazole).
| Parameter | Conventional Reflux | Microwave-Assisted (MAOS) | Improvement Factor |
| Reaction Time | 8 – 12 Hours | 5 – 15 Minutes | ~50x Faster |
| Yield | 65 – 75% | 85 – 96% | +20% Yield |
| Solvent Usage | 20 – 50 mL | 2 – 5 mL | 10x Reduction |
| Energy Profile | High (Continuous Heat) | Low (Targeted Energy) | Green Process |
Characterization Checkpoints
To validate the structure, ensure the following spectral signatures are present:
-
FT-IR: Disappearance of the Chalcone Carbonyl (
) peak at ~1690 . Appearance of (pyrazole ring) at ~1590 . -
1H-NMR:
Biological Evaluation Workflow
Once synthesized, the derivatives must undergo rigorous biological screening. The pyrazole scaffold typically targets kinase domains. The workflow below outlines the critical path from synthesis to lead identification.
Caption: Integrated workflow for developing anticancer pyrazole therapeutics.
Troubleshooting & Optimization
-
Low Yields: If the reaction is incomplete after 10 minutes, increase temperature by 10°C rather than extending time significantly. Microwave degradation can occur if irradiated too long.
-
Pressure Spikes: If the vessel vents, reduce the reaction scale or ensure the volume of the solvent does not exceed 50% of the vial capacity.
-
Solvent Choice: For green chemistry compliance, Water can be used as a solvent for the cyclization step if a surfactant (e.g., SDS) is added, though Acetic Acid remains the most robust solvent for solubility.
-
Substituent Effects: Electron-withdrawing groups (e.g.,
) on the benzaldehyde typically accelerate the Claisen-Schmidt step, while electron-donating groups (e.g., ) may require slightly higher power or time.
References
-
Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. (2025).[9][3][10][13] [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules (MDPI). [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (MDPI). [Link]
-
Microwave-assisted rapid synthesis of sugar-based pyrazole derivatives with anticancer activity. RSC Advances. [Link][6]
-
An efficient and selective microwave-assisted Claisen-Schmidt reaction. SpringerPlus. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Microwave-assisted rapid synthesis of sugar-based pyrazole derivatives with anticancer activity in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. noveltyjournals.com [noveltyjournals.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Application Note: Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate in the Synthesis of ATP-Competitive Kinase Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Scaffold generation, hinge-binding motifs, and solvent-channel exploration in kinase inhibitor design.
Introduction and Mechanistic Rationale
Protein kinases are critical regulatory nodes in cellular signaling, making them prime targets for therapeutic intervention in oncology, immunology, and neurodegeneration. The 3-amino-1H-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently acting as a hinge-binding motif that mimics the adenine ring of ATP[1].
Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS: 128883-80-7) offers a highly modular and strategically advantageous starting point for synthesizing complex kinase inhibitors (such as those targeting IRAK4, Tyk2, and MST3)[2, 4, 5].
Structural Advantages & Causality
-
1-Methyl Group (Regiocontrol): Unsubstituted pyrazoles exist as rapidly interconverting tautomers, leading to mixtures of regioisomers during subsequent functionalization. The 1-methyl group locks the tautomeric state, ensuring predictable regiochemistry while simultaneously occupying the hydrophobic pocket adjacent to the kinase hinge region.
-
3-Amino Group (Nucleophilic Hub): The exocyclic amine acts as a potent nucleophile, allowing for facile Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling with halogenated pyrimidines or pyridines to build the core bicyclic or pseudo-bicyclic hinge-binding system [3].
-
5-Benzyl Ester (Orthogonal Deprotection): In multistep syntheses, traditional alkyl esters (methyl or ethyl) require harsh basic hydrolysis (e.g., LiOH, NaOH at elevated temperatures) for deprotection. This can lead to unwanted side reactions, such as the hydrolysis of newly formed amides or the SNAr displacement of halogens by hydroxide. The benzyl ester is selectively cleaved via catalytic hydrogenolysis (Pd/C, H2) under mild, neutral conditions. This orthogonality is critical for maintaining the integrity of highly functionalized intermediate scaffolds.
Target Pathway Context: IRAK4 Signaling
Aminopyrazole derivatives synthesized from this starting material are frequently utilized to target Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) [4]. Inhibition of IRAK4 disrupts the MyD88-dependent signaling cascade, preventing the downstream activation of NF-κB and halting the production of pro-inflammatory cytokines.
IRAK4/MyD88 signaling pathway targeted by aminopyrazole kinase inhibitors.
Synthetic Workflow & Self-Validating Protocols
The following protocol details the synthesis of a 3-(pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide library. This three-step workflow leverages the unique properties of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate to build the core and subsequently probe the solvent-exposed channel of the target kinase.
Synthetic workflow for modular aminopyrazole-based kinase inhibitors.
Phase 1: SNAr Coupling (Formation of the Hinge-Binding Core)
Objective: Couple the starting material with 2,4-dichloro-5-methylpyrimidine to establish the bidentate hinge-binding motif.
-
Reaction Setup: Charge a dry 100 mL round-bottom flask with Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq, 5.0 mmol) and 2,4-dichloro-5-methylpyrimidine (1.1 eq, 5.5 mmol).
-
Solvent & Base: Add anhydrous 1,4-dioxane (25 mL) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol).
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct generated during the substitution, driving the reaction forward without competing with the pyrazole amine for the electrophile.
-
-
Execution: Stir the mixture at 90 °C under a nitrogen atmosphere for 18 hours.
-
Validation Check: Monitor the reaction via LC-MS. Look for the complete consumption of the starting material (m/z 232 [M+H]+) and the appearance of the mono-chlorinated intermediate (m/z 358 [M+H]+). The 4-position of the pyrimidine is significantly more electrophilic than the 2-position, ensuring high regioselectivity.
-
Isolation: Cool to room temperature, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the intermediate as a solid.
Phase 2: Benzyl Ester Deprotection (Hydrogenolysis)
Objective: Unmask the carboxylic acid for subsequent functionalization without disturbing the newly formed pyrimidine linkage.
-
Reaction Setup: Dissolve the purified intermediate (3.0 mmol) in a 1:1 mixture of Methanol and Ethyl Acetate (30 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 wt%, 100 mg) under a gentle blanket of argon.
-
Causality: The EtOAc/MeOH solvent mixture ensures complete solubility of the starting material while preventing catalyst poisoning. The neutral conditions prevent the hydrolysis of the remaining chlorine atom on the pyrimidine ring, a common failure point when using methyl/ethyl esters that require NaOH/LiOH.
-
-
Execution: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon (1 atm). Stir vigorously at room temperature for 4 hours.
-
Validation Check: Filter a 0.1 mL aliquot through a micro-plug of Celite and analyze by 1H NMR. The complete disappearance of the benzyl CH2 singlet (~5.3 ppm) and the aromatic multiplet (~7.3-7.4 ppm) confirms quantitative deprotection.
-
Isolation: Filter the entire mixture through a pad of Celite, wash thoroughly with MeOH, and concentrate to yield the free carboxylic acid.
Phase 3: Amide Coupling (Solvent Channel Probe)
Objective: Attach diverse amines to the 5-position to optimize pharmacokinetic properties and kinase selectivity profiles.
-
Reaction Setup: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Activation: Add HATU (1.2 eq, 1.2 mmol) and DIPEA (3.0 eq, 3.0 mmol). Stir for 15 minutes at room temperature.
-
Causality: HATU rapidly activates the carboxylic acid to form a highly reactive HOAt ester. Pre-activation is crucial; it prevents the subsequently added amine from forming an unreactive salt complex with the free carboxylic acid.
-
-
Coupling: Add the target amine (e.g., cyclopropylamine, 1.5 eq, 1.5 mmol) and stir for 2 hours.
-
Validation Check: Quench a micro-aliquot in water and extract with EtOAc. TLC (10% MeOH/DCM) should reveal a new, more polar spot. HRMS should confirm the exact mass of the target amide.
-
Isolation: Purify the final compound via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to achieve >95% purity required for biological assays.
Quantitative Data: Structure-Activity Relationship (SAR) Summary
To demonstrate the utility of this synthetic route, the following table summarizes representative SAR data for a synthesized library targeting IRAK4. The data illustrates how modular modifications at the solvent-channel (Amide R-group) and the hinge-binding core (Pyrimidine substituent) impact both potency and selectivity against off-target kinases like MST3 [2, 4].
| Compound ID | Pyrimidine Substituent (R1) | Amide Substituent (Solvent Channel, R2) | Overall Yield (%) | Target Kinase: IRAK4 IC50 (nM) | Off-Target Kinase: MST3 IC50 (nM) |
| Cmpd-01 | 5-Methyl-2-chloro | Cyclopropyl | 78 | 45 | >10,000 |
| Cmpd-02 | 5-Methyl-2-chloro | Benzyl | 82 | 120 | 8,500 |
| Cmpd-03 | 5-Methyl-2-chloro | 4-Fluoro-phenyl | 75 | 15 | 2,100 |
| Cmpd-04 | 5-Fluoro-2-chloro | Cyclopropyl | 68 | 8 | >10,000 |
| Cmpd-05 | 5-Fluoro-2-chloro | 2-Hydroxyethyl | 71 | 210 | >10,000 |
Data Interpretation: The introduction of a cyclopropyl group at the solvent channel combined with a 5-fluoro substitution on the pyrimidine ring (Cmpd-04) yields single-digit nanomolar potency against IRAK4 while maintaining excellent selectivity over MST3. The orthogonal deprotection of the benzyl ester was the critical enabler for synthesizing this diverse array of amides without degrading the SNAr-derived core.
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health (NIH) / PMC. URL:[Link]
-
Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv. URL:[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. URL:[Link]
- PYRROLOPYRIDAZINE INHIBITORS OF IRAK4 ACTIVITY.European Patent Office (EP 3268004 B1).
- Heterocyclic compound (Tyk2 Inhibitor).Google Patents (WO2015016206A1).
Use of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate as a building block for bioactive molecules
[1]
Executive Summary
The pyrazole ring is a "privileged structure" in pharmacology, present in blockbuster drugs like Celecoxib, Ruxolitinib, and Sildenafil. Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate represents a highly refined iteration of this scaffold.[1] Unlike simple aminopyrazoles, this building block offers orthogonal protection : the C5-benzyl ester can be removed via hydrogenolysis (preserving halogen or alkene functionalities elsewhere), while the N1-methyl group fixes the regiochemistry, preventing the tautomeric ambiguity common in N-unsubstituted pyrazoles.
This guide outlines protocols for utilizing this scaffold to generate bis-amide libraries , ureas , and C4-functionalized derivatives , targeting applications in kinase inhibition and protein-protein interaction (PPI) modulation.[1]
Chemical Reactivity Profile
Understanding the electronic landscape of the scaffold is prerequisite to successful synthesis.[1]
-
N1-Methyl Group: Fixes the pyrazole tautomer, ensuring that the amino group resides permanently at C3. This prevents the formation of regioisomeric mixtures during downstream functionalization.[1]
-
C3-Amino Group (Nucleophile): The primary handle.[1] Positioned meta to the electron-withdrawing ester, it is moderately nucleophilic.[1] It reacts readily with isocyanates and acid chlorides but may require forcing conditions for unactivated esters.[1]
-
C5-Benzyl Ester (Masked Electrophile): Serves as a latent carboxylic acid.[1] The benzyl group allows for neutral deprotection (H₂/Pd), avoiding the harsh acidic or basic conditions required for methyl/ethyl esters or t-butyl esters.[1]
-
C4-Position (Electrophile Receptor): The "empty" C4 position is electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS), such as iodination, enabling late-stage cross-coupling.[1]
Reactivity Diagram (Graphviz)[1]
Figure 1: Functional map of the pyrazole building block.[1]
Application Workflow 1: Synthesis of Bis-Amide Libraries
This workflow describes the creation of a library where the pyrazole acts as a central linker.[1] This motif is common in Type II kinase inhibitors (e.g., Sorafenib analogs).[1]
Step 1: Functionalization of the C3-Amine (The "Head")
The C3-amine is acylated first.[1] The benzyl ester remains stable, protecting the C5-acid.
Protocol A: Amide Coupling via Acid Chloride
-
Reagents: Scaffold (1.0 eq), Acid Chloride (R-COCl, 1.1 eq), Pyridine or DIPEA (1.5 eq), DCM (anhydrous).
-
Procedure:
-
Dissolve scaffold in DCM (0.1 M) under N₂ atmosphere.
-
Add base (Pyridine) and cool to 0°C.[1]
-
Add Acid Chloride dropwise.[1]
-
Warm to RT and stir for 2–4 hours. Monitor by LC-MS.[1]
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.[1] Wash with 1M HCl (to remove pyridine) and brine.[1] Dry over Na₂SO₄.[1]
-
-
Checkpoint: The product is a Benzyl 3-amido-pyrazole-5-carboxylate .[1]
Step 2: Orthogonal Deprotection (The "Switch")
Here, the benzyl group is removed without touching the newly formed amide or other sensitive groups (like methyl esters on the R-group).[1]
Protocol B: Hydrogenolysis
-
Reagents: Benzyl ester intermediate, 10% Pd/C (10 wt%), H₂ (balloon), MeOH/THF (1:1).
-
Procedure:
-
Add Pd/C carefully.[1]
-
Stir under H₂ atmosphere (1 atm) for 4–12 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.[1]
-
Concentration: Evaporate solvent to yield the free Carboxylic Acid quantitatively.[1]
-
Note: If the molecule contains halogens (Cl, Br, I), use PtO₂ or add a poison (e.g., thiophene) to prevent dehalogenation, or use basic hydrolysis (LiOH/THF/Water) as an alternative.
Step 3: Functionalization of the C5-Acid (The "Tail")
The revealed acid is coupled to a second amine.[1]
Protocol C: HATU Coupling
-
Reagents: Pyrazole Acid (1.0 eq), Amine (R'-NH₂, 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.
-
Procedure:
Application Workflow 2: Urea Synthesis (Kinase Hinges)
Many bioactive pyrazoles utilize a urea linkage at C3 to bind to the "DFG-out" pocket of kinases.[1]
Protocol D: Isocyanate Addition
-
Rationale: Isocyanates react cleanly with the C3-amine to form stable ureas.[1]
-
Procedure:
-
Dissolve Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate in THF (0.2 M).
-
Add Isocyanate (R-NCO, 1.05 eq).[1]
-
Heat to 60°C in a sealed vial for 4 hours.
-
Workup: Cool to RT. The urea product often precipitates.[1] Filter and wash with Et₂O.[1] If soluble, concentrate and triturated with Hexane/Et₂O.
-
Advanced Workflow: C4-Diversification
To access tetrasubstituted pyrazoles (e.g., for Pyrazolo[3,4-d]pyrimidine synthesis or increasing steric bulk), the C4 position must be functionalized.
C4-Iodination Protocol[1]
-
Reagents: Scaffold (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile.
-
Procedure:
-
Application: The resulting 4-Iodo species is a substrate for Suzuki-Miyaura coupling (Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃) to introduce an aryl group at C4.[1]
Synthesis Logic & Pathway Diagram
The following flowchart illustrates the divergent synthesis capabilities of this building block.
Figure 2: Divergent synthesis workflow for library generation.
Comparative Data: Why Benzyl?
The choice of the benzyl ester over methyl/ethyl esters is driven by chemoselectivity.[1]
| Feature | Methyl/Ethyl Ester | Benzyl Ester (This Scaffold) | t-Butyl Ester |
| Deprotection | Hydrolysis (LiOH/NaOH) | Hydrogenolysis (H₂/Pd) | Acid (TFA/HCl) |
| pH Condition | Basic (High pH) | Neutral (pH 7) | Acidic (Low pH) |
| Orthogonality | Labile to base; stable to acid | Stable to acid/base; labile to H₂ | Labile to acid; stable to base |
| Use Case | General synthesis | Preserving other esters/amides | Preserving base-sensitive groups |
Expert Insight: If your target molecule contains a base-sensitive moiety (e.g., a racemizable chiral center or a hydrolytically unstable amide), the Benzyl ester is superior because deprotection occurs under neutral conditions.
References
-
Fustero, S., et al. (2011).[3] Improved Regioselectivity in Pyrazole Synthesis. Journal of Organic Chemistry. Describes the regiochemical control in 1-methyl-pyrazole synthesis.
-
Aggarwal, R., et al. (2008). Synthesis of Pyrazolo[1,5-a]pyrimidines. Beilstein Journal of Organic Chemistry. Discusses the reactivity of aminopyrazoles with electrophiles.
-
BenchChem Technical Guide. (2025). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions. Provides degradation data relevant to the ester stability. [1]
-
Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives. European Journal of Medicinal Chemistry. Reviews the pharmacological relevance of the 1-methyl-pyrazole core.[1][4] [1]
-
Organic Syntheses. (1961).[1] 3(5)-Aminopyrazole and Derivatives. Foundational protocols for aminopyrazole handling.
Application Note: Advanced Protocols for the Regioselective N-Alkylation of Pyrazole Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, regiocontrol strategies (N1 vs. N2), and validated experimental protocols.
Executive Summary
Pyrazole derivatives are ubiquitous in modern medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics (e.g., anti-inflammatories, kinase inhibitors, and antivirals). A critical late-stage functionalization step in pyrazole synthesis is N-alkylation. However, 3-substituted and 3,5-disubstituted unsymmetrical pyrazoles exist as rapidly equilibrating tautomeric mixtures. Deprotonation yields a delocalized pyrazolate anion with two nucleophilic nitrogen atoms (N1 and N2), making regioselective alkylation a notorious synthetic bottleneck. This application note synthesizes recent methodological breakthroughs to provide field-proven protocols for achieving absolute regiocontrol.
Mechanistic Principles of Regiocontrol
To design a self-validating alkylation protocol, one must understand the causality behind the experimental conditions and the resulting regiochemistry.
The Kinetic Trap: N1-Alkylation
Under standard basic conditions (e.g., using
Chelation Control: N2-Alkylation
Accessing the sterically hindered N2-alkylated regioisomer requires overriding the inherent kinetic bias. This is achieved through directed metal catalysis. Gosselin and co-workers demonstrated that Magnesium-catalysis (e.g.,
Thermodynamic Control: Modular Hydroazolation
Classical alkylation is typically irreversible, trapping the product in the kinetic ratio. In a 2025 breakthrough published in Nature Chemistry, Wickens and colleagues bypassed this limitation by developing a base-catalyzed hydroazolation of alkenylthianthrenium electrophiles[4]. This unique strategy features a reversible C–N bond-forming step. By allowing the system to equilibrate, the reaction funnels toward the thermodynamically favored N-alkyl azole isomer, unlocking previously inaccessible chemical space without the need for cumbersome protecting group strategies like SEM-group transposition[5].
Quantitative Data & Strategy Comparison
The following table summarizes the performance metrics of the primary regioselective N-alkylation strategies to aid in route scouting.
| Methodology | Reagents / Catalyst | Typical Electrophile | Major Regioisomer | Regioselectivity (N1:N2) | Typical Yield |
| Standard Basic Alkylation | Alkyl Halides | N1 | ~3:1 to 10:1 | 60–85% | |
| Catalyst-Free Michael Addition | None (Solvent: EtOH/H | Electron-deficient alkenes | N1 | >99.9:1 | >90% |
| Mg-Catalyzed Alkylation | N2 | Up to 1:99 | 44–90% | ||
| Reversible Hydroazolation | Brønsted base, Thianthrenium | Alkenylthianthrenium salts | Modular (Thermodynamic) | Highly Selective | 70–95% |
Experimental Methodologies
Protocol A: Catalyst-Free N1-Selective Alkylation (Michael Addition)
Optimized for >99% N1 regioselectivity utilizing non-covalent transition state interactions[2].
-
Preparation: In a 20 mL scintillation vial, suspend the 3-substituted 1H-pyrazole (1.0 mmol) in a green solvent mixture of EtOH/H
O (1:1 v/v, 5.0 mL). -
Addition: Add the electron-deficient alkene (e.g., acrylate or acrylonitrile) (1.2 mmol) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 4–12 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 7:3).
-
Isolation: Upon completion, extract the aqueous layer with EtOAc (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: The crude product is typically >95% pure N1-isomer, but can be passed through a short silica plug if necessary.
Protocol B: Magnesium-Catalyzed N2-Selective Alkylation
Overrides steric bias via Mg-chelation to deliver the elusive N2-regioisomer[3].
-
Preparation: Flame-dry a Schlenk flask under argon. Add the 3-substituted pyrazole (1.0 mmol) and
(0.1 mmol, 10 mol%). -
Activation: Dissolve the solids in anhydrous THF (5.0 mL). Stir at room temperature for 15 minutes to ensure complete formation of the Mg-pyrazole chelate complex.
-
Alkylation: Slowly add the alkylating agent (e.g., methyl bromoacetate, 1.2 mmol) via syringe.
-
Reaction: Stir the reaction at room temperature for 16 hours.
-
Workup: Quench the reaction with saturated aqueous
(5 mL). Extract with EtOAc ( mL). -
Purification: Dry the organics, concentrate, and purify via flash column chromatography to isolate the pure N2-alkylated product.
Protocol C: Modular Thermodynamic Alkylation (Wickens Protocol)
Leverages reversible C-N bond formation to achieve thermodynamic regiocontrol[4].
-
Preparation: In a nitrogen-filled glovebox, combine the azole substrate (1.0 mmol) and the targeted alkenylthianthrenium salt (1.1 mmol) in an oven-dried vial.
-
Catalysis: Add the specific Brønsted base catalyst (e.g., potassium phthalimidate or tailored amine base, 10-20 mol%) and anhydrous solvent (e.g., MeCN).
-
Equilibration: Seal the vial and stir at the optimized temperature (typically slightly elevated, 40-60°C) to allow the reversible hydroazolation to reach thermodynamic equilibrium.
-
Isolation: Remove from the glovebox, concentrate the mixture, and subject the crude azolothianthrenium building block to automated flash chromatography.
Process Workflows & Mechanistic Pathways
Mechanistic divergence in pyrazole N-alkylation yielding N1 or N2 regioisomers.
Standard step-by-step experimental workflow for the N-alkylation of pyrazoles.
References
-
1-Heptyl-3-nitro-1H-pyrazole | High-Quality Research Chemical - Benchchem. 1
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - The Journal of Organic Chemistry (ACS Publications). 2
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC (NIH). 5
-
Unlocking azole chemical space via modular and regioselective N-alkylation - Nature Chemistry (PubMed / NIH).4
-
Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles - Synlett (Thieme E-Journals). 3
Sources
- 1. 1-Heptyl-3-nitro-1H-pyrazole|High-Quality Research Chemical [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals - Synlett / Issue [thieme-connect.com]
- 4. Unlocking azole chemical space via modular and regioselective N-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening (HTS) of Pyrazole-Based Compound Libraries for Kinase Inhibitor Discovery
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Biochemical Kinase Assays, Hit Identification, Lead Optimization
Introduction: The Pyrazole Scaffold in Kinase Targeting
In modern drug discovery, the pyrazole ring is a highly privileged heterocyclic scaffold, particularly in the development of targeted kinase inhibitors[1]. Due to their robust hydrogen-bonding capabilities, pyrazole derivatives frequently act as ATP-competitive inhibitors by anchoring into the highly conserved hinge region of protein kinases[2].
However, screening highly diverse, combinatorial pyrazole libraries presents unique analytical challenges. Many aromatic heterocycles exhibit intrinsic autofluorescence, which can severely interfere with standard optical readouts, leading to high rates of false positives or negatives. To overcome this, Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) has emerged as the gold-standard biochemical assay format for high-throughput screening (HTS) campaigns[3].
Assay Rationale: The TR-FRET Advantage
As a Senior Application Scientist, selecting the correct assay format is as critical as the compound library itself. TR-FRET is engineered to be a self-validating, interference-resistant system[4].
The Causality Behind the Assay Design:
-
Time-Resolved Measurement: Lanthanide fluorophores (e.g., Europium) utilized in TR-FRET have exceptionally long emission lifetimes (measured in hundreds of microseconds)[4]. By introducing a time delay (e.g., 50–100 µs) between excitation and emission reading, the short-lived autofluorescence generated by pyrazole compounds and assay matrix components decays completely[5]. This isolates the true target signal, ensuring high data fidelity.
-
Homogeneous Format: TR-FRET relies on the proximity-based energy transfer between a donor and an acceptor[5]. It is a "wash-free" assay, which eliminates the variability introduced by multiple washing steps in heterogeneous formats like ELISA, thereby increasing throughput and lowering the Coefficient of Variation (CV%)[5].
Mechanism of Action & Pathway Visualization
Pyrazole libraries are often screened against kinases implicated in oncology or inflammatory cascades (e.g., JNK3, VEGFR-2, or MALT1)[6][7][8]. The diagram below illustrates a generalized kinase signaling cascade and the specific pharmacological intervention point of ATP-competitive pyrazole inhibitors.
Caption: Kinase signaling cascade illustrating the ATP-competitive inhibition by pyrazole derivatives.
Experimental Methodology: TR-FRET Kinase Assay Protocol
The following protocol is optimized for a 384-well high-throughput format. It is designed to measure the inhibition of target kinase activity by pyrazole derivatives using a biotinylated peptide substrate[3].
Reagent Preparation
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20. Rationale: MgCl₂ is an essential cofactor for ATP binding; Tween-20 prevents non-specific compound aggregation.
-
Detection Buffer: 50 mM HEPES (pH 7.5), 20 mM EDTA, 0.1% BSA. Rationale: EDTA chelates Mg²⁺, instantly terminating the kinase enzymatic reaction to allow for stable end-point reading[5].
Step-by-Step HTS Workflow
-
Compound Plating: Dispense 50 nL of the pyrazole test compounds (dissolved in 100% DMSO) into a 384-well low-volume assay plate using an acoustic dispenser. Include DMSO-only wells for positive (uninhibited) and negative (no enzyme) controls[3][9].
-
Enzyme/Substrate Addition: Add 5 µL of a master mix containing the purified target kinase and the specific biotinylated peptide substrate diluted in Kinase Buffer[3].
-
Pre-Incubation: Incubate the plate for 15 minutes at room temperature (RT). Rationale: Allows the pyrazole compounds to achieve binding equilibrium with the kinase prior to ATP competition.
-
Reaction Initiation: Add 5 µL of ATP solution to initiate the reaction. Critical Step: The ATP concentration must be set precisely at its apparent
for the specific kinase[4]. Rationale: Screening at the ensures a balanced assay window while remaining sensitive to competitive pyrazole inhibitors. Excessive ATP would outcompete the inhibitors, generating false negatives[9]. -
Reaction Incubation: Incubate for 60 minutes at RT[3].
-
Detection Mix Addition: Add 10 µL of Detection Buffer containing a Europium (Eu)-labeled anti-phospho-substrate antibody (Donor) and Streptavidin-Allophycocyanin (SA-APC) (Acceptor)[3][5].
-
Final Incubation: Incubate for 60 minutes at RT, protected from light, to allow the FRET complex to form[3].
-
Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader. Excite at 320 nm (or 340 nm). Apply a 50 µs delay, then integrate the emission signals at 620 nm (Europium donor) and 665 nm (APC acceptor)[3].
Workflow Visualization
Caption: Step-by-step TR-FRET biochemical assay workflow for high-throughput screening.
Data Presentation & Quality Control
Assay Format Comparison
To justify the selection of TR-FRET over traditional ELISA for pyrazole library screening, consider the operational parameters summarized below[5]:
| Comparison Parameter | TR-FRET Assay | Traditional ELISA |
| Detection Principle | Homogeneous (Energy Transfer) | Heterogeneous (Solid-phase adsorption) |
| Background Noise | Ultra-low (Time-delayed detection removes autofluorescence) | High (Susceptible to compound autofluorescence) |
| Workflow / Wash Steps | Wash-free ("Mix and Read") | Multiple washing and incubation steps |
| HTS Compatibility | Ultra-High (Scalable to 1536-well plates) | Low to Medium (Typically 96/384-well plates) |
| Reagent Consumption | Low (Miniaturized volumes) | High |
Data Analysis and Self-Validation Metrics
A robust HTS protocol must be self-validating. The primary metric for assay quality is the Z'-factor , which evaluates both the dynamic range of the assay signal and the data variation[9].
-
Calculate the TR-FRET Ratio:
-
Determine Percent Inhibition: Normalize the ratio of the test wells against the positive (DMSO, full activity) and negative (no enzyme, background) controls[3].
-
Z'-factor Calculation:
(Where is standard deviation and is the mean of positive ( ) and negative ( ) controls). A Z'-factor 0.5 indicates an excellent, robust assay suitable for HTS[2].
Conclusion
The integration of pyrazole-based compound libraries with TR-FRET biochemical assays provides a highly sensitive, robust, and scalable platform for kinase inhibitor discovery. By carefully controlling parameters such as ATP concentration (
References
-
Patnaik, Debasis, et al. "Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay." PubMed Central (PMC), NIH.[Link]
-
Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Sino Biological.[Link]
-
Moshinsky, Deborah J., et al. "A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype." ResearchGate, Feb 2026.[Link]
-
Sino Biological. "SwiftFluo® TR-FRET Technical Q&A." Sino Biological.[Link]
-
ResearchGate. "Abstract 4540: Development of a biochemical High Throughput Screening (HTS) assay for chemical inhibitors of MALT1, a target for lymphoma therapeutics." ResearchGate.[Link]
-
MDPI. "Assay Format as a Critical Success Factor for Identification of Novel Inhibitor Chemotypes of Tissue-Nonspecific Alkaline Phosphatase from High-Throughput Screening." MDPI.[Link]
Sources
- 1. 2-Chloro-1-cyclopropylbutane-1,3-dione | 473924-31-1 | Benchchem [benchchem.com]
- 2. Assay Format as a Critical Success Factor for Identification of Novel Inhibitor Chemotypes of Tissue-Nonspecific Alkaline Phosphatase from High-Throughput Screening [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sinobiological.com [sinobiological.com]
Application Note: High-Fidelity Analytical Strategies for the Purity Assessment of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
Introduction
Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount as it directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust analytical methods for the purity assessment of this compound. The methodologies detailed herein are designed to identify and quantify potential impurities, including starting materials, by-products, intermediates, and degradation products, in alignment with international regulatory standards such as the ICH Q3A guidelines.[1][2][3]
The control of impurities is a critical aspect of drug development and manufacturing.[4][5] Regulatory bodies require a thorough understanding of the impurity profile of any new drug substance.[1][6][7] This guide emphasizes a multi-modal analytical approach, leveraging the strengths of chromatography, mass spectrometry, nuclear magnetic resonance, and thermal analysis to ensure a comprehensive characterization of the compound's purity.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy. A well-developed, stability-indicating HPLC method can separate the main component from its potential impurities.[8]
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is selected as the primary technique for purity determination. The non-polar nature of the benzyl and methyl groups, combined with the polar amino and carboxylate functionalities, makes Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate well-suited for separation on a C18 stationary phase. UV detection is chosen based on the chromophoric nature of the pyrazole and benzyl rings.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol outlines a stability-indicating RP-HPLC method for the analysis of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate and its potential impurities.
Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Chemicals and Reagents:
-
Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade or Milli-Q)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate sample.
-
Dissolve in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[8]
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies are essential.[8]
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60 °C for 4 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.
Method Validation
The analytical procedure must be validated to demonstrate its suitability for its intended purpose.[9][10][11] Key validation parameters include:
| Parameter | Acceptance Criteria |
| Specificity | The peak for the main component should be free from interference from placebo, impurities, and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentrations. |
| Range | 80% to 120% of the test concentration for assay; from the reporting threshold to 120% of the specification for impurities.[9] |
| Accuracy | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Robustness | No significant changes in results with deliberate small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Identification and Quantification of Volatile Impurities: Gas Chromatography (GC)
Gas Chromatography (GC) is the preferred method for the analysis of residual solvents and other volatile organic impurities.
Rationale for Method Selection
Headspace GC coupled with a Flame Ionization Detector (FID) is a highly sensitive and robust technique for determining residual solvents without dissolving the sample in a solvent that might interfere with the analysis. For less volatile impurities, derivatization may be necessary to improve their thermal stability and chromatographic behavior.[12]
Experimental Protocol: Headspace GC-FID for Residual Solvents
Instrumentation:
-
A gas chromatograph equipped with a headspace autosampler, a flame ionization detector (FID), and a suitable capillary column.
GC Conditions:
| Parameter | Condition |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm or equivalent |
| Carrier Gas | Helium or Nitrogen at a constant flow |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min |
| Headspace Vial Temperature | 80 °C |
| Vial Equilibration Time | 15 min |
Sample Preparation:
-
Accurately weigh about 100 mg of the sample into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
-
Seal the vial and place it in the headspace autosampler.
Structural Elucidation and Identification of Impurities
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information and fragmentation patterns.[8] The HPLC method described in section 1 can be directly coupled to a mass spectrometer.
dot
Caption: LC-MS workflow for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds and their impurities.[13][14][15] Both ¹H and ¹³C NMR should be employed.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a standard proton spectrum to determine chemical shifts, multiplicities, and integrals of the hydrogen atoms.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms.
-
2D NMR: For complex structures or to confirm connectivity, 2D NMR techniques such as COSY, HSQC, and HMBC can be utilized.[15]
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the purity, stability, and solid-state properties of a substance.[16][17]
Differential Scanning Calorimetry (DSC)
DSC can be used to determine the melting point and assess the purity of crystalline substances based on the van't Hoff law of melting point depression.[18][19]
Experimental Protocol: DSC Analysis
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to obtain the melting endotherm.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the presence of residual solvents or water and assessing thermal stability.[17]
Experimental Protocol: TGA Analysis
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
dot
Caption: Integrated workflow for purity assessment.
Conclusion
The purity assessment of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate requires a multifaceted analytical approach. The combination of chromatographic, spectroscopic, and thermal analysis techniques provides a comprehensive understanding of the impurity profile, ensuring the quality and safety of this important pharmaceutical intermediate. The protocols outlined in this application note serve as a robust starting point for method development and validation, and should be adapted and optimized based on specific laboratory instrumentation and regulatory requirements.
References
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]
-
Veeprho. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Veeprho. [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]
-
NETZSCH. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. NETZSCH-Gerätebau GmbH. [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
A3P. Some good validation practices for analytical procedures. A3P. [Link]
-
World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. WJARR. [Link]
-
IPA. (2018). Validation of Analytical Procedures. Indian Pharmaceutical Alliance. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]
-
AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]
-
TSI Journals. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Trade Science Inc. [Link]
-
Mettler Toledo. Purity Determination of Pharmaceuticals by Thermal Analysis. Mettler Toledo. [Link]
-
ResearchGate. (2010). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. [Link]
-
MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]
-
PMC. (2007). Structure Elucidation of a Pyrazolo[3][6]pyran Derivative by NMR Spectroscopy. PubMed Central. [Link]
-
Lietuvos mokslų akademija. (2014). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Lietuvos mokslų akademija. [Link]
Sources
- 1. pharma.gally.ch [pharma.gally.ch]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. tasianinch.com [tasianinch.com]
- 4. Some good validation practices for analytical procedures [a3p.org]
- 5. wjarr.com [wjarr.com]
- 6. ikev.org [ikev.org]
- 7. database.ich.org [database.ich.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ipa-india.org [ipa-india.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cn-henven.com [cn-henven.com]
- 17. azom.com [azom.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Pyrazole Derivatives as Potential Anti-Inflammatory Agents
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Pyrazole-Based Anti-Inflammatory Agents
Inflammation is a fundamental biological process, an immune response to injury or infection involving a complex cascade of mediators like prostaglandins, leukotrienes, and cytokines.[1] While acute inflammation is a protective mechanism, chronic inflammation underpins a wide range of debilitating diseases, including rheumatoid arthritis and inflammatory bowel disease.[1] Key enzymes in this cascade are cyclooxygenases (COX-1 and COX-2) and lipoxygenase (LOX).[1]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen function by inhibiting both COX isoforms.[2][3] However, the inhibition of the constitutively expressed COX-1, which is responsible for gastrointestinal protection, can lead to significant side effects such as ulcers and bleeding.[2][4][5] This has driven the search for safer alternatives. The discovery that COX-2 is an inducible isoform, significantly upregulated at sites of inflammation, provided a more specific therapeutic target.[2][4][5][6]
The pyrazole scaffold, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry for developing selective COX-2 inhibitors.[1][5][7] The landmark drug Celecoxib, a diaryl-substituted pyrazole, exemplifies the success of this approach, demonstrating potent anti-inflammatory effects with a reduced risk of gastrointestinal toxicity.[1][4] Pyrazole derivatives primarily exert their effect by inhibiting COX-2, thereby reducing the production of pro-inflammatory prostaglandins like PGE2.[1][8] Some derivatives also show multi-target activity, inhibiting other inflammatory mediators like 5-LOX or transcription factors such as NF-κB.[1]
This guide provides a comprehensive, experience-driven framework for the design, synthesis, and evaluation of novel pyrazole derivatives as next-generation anti-inflammatory agents.
Part 1: Synthesis of Novel Pyrazole Derivatives
The versatility of the pyrazole core allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. A common and robust method for creating the 1,3,5-trisubstituted pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.[4]
Protocol 1.1: General Synthesis of a Diarylpyrazole Derivative
This protocol outlines the synthesis of a 1,5-diaryl-3-trifluoromethyl-1H-pyrazole, a scaffold common to many selective COX-2 inhibitors.
Rationale: The reaction between a chalcone (an α,β-unsaturated ketone) and a hydrazine derivative is a classical and effective method for synthesizing the pyrazole ring system.[4][9] The trifluoromethyl group at the R3 position and specific aryl groups at the R1 (N1) and R5 positions are known to enhance COX-2 selectivity and potency.[4]
Workflow Diagram:
Caption: General workflow for pyrazole derivative synthesis.
Materials:
-
Substituted acetophenone (e.g., 4'-Methylacetophenone)
-
Substituted benzaldehyde (e.g., 4-(Hydrazinylsulfonyl)benzaldehyde hydrochloride)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Glacial Acetic Acid
-
Hydrazine Hydrate or a substituted hydrazine (e.g., 4-Sulfonamidophenylhydrazine hydrochloride)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve the substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of NaOH (e.g., 10-20%) dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Acidify with dilute HCl to precipitate the chalcone product.
-
Filter the solid, wash with water until neutral, and dry. Recrystallize from ethanol if necessary.
-
-
Step 2: Pyrazole Synthesis (Cyclocondensation)
-
Dissolve the synthesized chalcone (1 equivalent) in glacial acetic acid or ethanol.
-
Add the substituted hydrazine hydrochloride (1.1 equivalents).
-
Reflux the mixture for 6-12 hours, monitoring by TLC.[1]
-
After completion, cool the reaction mixture and pour it into ice water.
-
The crude pyrazole derivative will precipitate. Filter the solid, wash thoroughly with water, and dry.
-
-
Step 3: Purification and Characterization
-
Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Characterize the final compound using spectroscopic methods: ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.[2]
-
Part 2: In Vitro Screening Cascade
A tiered screening approach is essential for efficiently identifying promising candidates. Primary screening focuses on the main target (COX-2), followed by secondary assays to confirm the mechanism and evaluate effects on other inflammatory pathways.
Protocol 2.1: COX-1 and COX-2 Inhibition Assay (Colorimetric)
Rationale: This assay determines the potency (IC₅₀) and selectivity of the synthesized compounds against the two COX isoforms.[6] The principle involves measuring the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.[6][10] The reduction in color development is proportional to the inhibition of the COX enzyme.
Workflow Diagram:
Caption: A tiered workflow for in vitro screening of pyrazole derivatives.
Materials:
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[11]
-
Hemin (Cofactor)[6]
-
Arachidonic Acid (Substrate)[6]
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, Chromogenic Substrate)[6]
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader capable of kinetic measurement at ~590-620 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, hemin, arachidonic acid, and TMPD in COX Assay Buffer as per manufacturer recommendations or established protocols.[6][10] Prepare serial dilutions of test compounds and reference inhibitor in DMSO.
-
Assay Plate Setup (in triplicate):
-
Background Wells: 160 µL Assay Buffer, 10 µL Hemin.
-
100% Activity Wells (Control): 150 µL Assay Buffer, 10 µL Hemin, 10 µL Enzyme (either COX-1 or COX-2).
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Hemin, 10 µL Enzyme, 10 µL of test compound dilution.
-
-
Pre-incubation: Gently mix the plate and incubate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[6][10]
-
Reaction Initiation: Add 10 µL of TMPD working solution to all wells, followed immediately by 10 µL of Arachidonic Acid working solution.
-
Measurement: Immediately begin reading the absorbance at 590 nm in kinetic mode, taking readings every 30 seconds for 5 minutes.[6]
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Correct all rates by subtracting the average rate of the background wells.
-
Calculate the percent inhibition for each compound concentration relative to the 100% activity control wells.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10]
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
-
Protocol 2.2: Pro-inflammatory Cytokine Inhibition Assay
Rationale: To assess if the compounds can inhibit inflammation via mechanisms beyond direct COX inhibition, their effect on the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is measured.[12] Lipopolysaccharide (LPS), a component of gram-negative bacteria, is used to stimulate macrophages (e.g., RAW 264.7 cell line) to produce these cytokines.[13][14][15]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[14]
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
24-well and 96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells according to standard protocols.
-
Cell Viability Assay (Pre-screening): First, determine the non-toxic concentration range of the test compounds.
-
Seed cells in a 96-well plate.
-
Treat with a range of compound concentrations for 24 hours.
-
Assess viability using an MTT or CCK8 assay to identify the maximum non-cytotoxic concentration.[17]
-
-
Cytokine Inhibition Assay:
-
Seed RAW 264.7 cells (e.g., 4 x 10⁵ cells/mL) in a 24-well plate and allow them to adhere overnight.[16]
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1-2 hours.[16][17]
-
Stimulate the cells with LPS (e.g., 100 ng/mL - 1 µg/mL) for 18-24 hours.[13][16] Include vehicle control (no compound, no LPS) and positive control (LPS only) groups.
-
After incubation, collect the cell culture supernatants.
-
-
Cytokine Measurement:
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only control.
-
Determine the IC₅₀ value for the inhibition of each cytokine.
-
Part 3: In Vivo Efficacy Testing
Promising candidates from in vitro screening must be validated in a relevant animal model of inflammation.
Protocol 3.1: Carrageenan-Induced Paw Edema Model in Rodents
Rationale: This is a classic, highly reproducible model for evaluating acute anti-inflammatory activity.[18][19] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by significant swelling (edema).[18][20] The ability of a test compound to reduce this swelling indicates its in vivo anti-inflammatory efficacy.
Materials:
-
Wistar rats or Swiss albino mice (grouped, n=6 per group)[21]
-
Carrageenan (1% solution in sterile saline)[18]
-
Test compound formulation (e.g., suspension in 0.5% carboxymethyl cellulose or 1% Tween-80)[21]
-
Positive control drug (e.g., Indomethacin or Celecoxib)[18]
-
Vehicle control
-
Plethysmometer or digital calipers for paw volume/thickness measurement[18][22]
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before dosing, with free access to water.
-
Grouping and Baseline Measurement:
-
Divide animals into groups: Vehicle Control, Positive Control, and Test Compound groups (at least 3 doses).
-
Measure the initial volume (V₀) or thickness of the right hind paw of each animal.[18]
-
-
Dosing:
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
-
Induction of Edema:
-
Paw Volume Measurement:
-
Data Analysis:
-
Calculate the paw edema (increase in volume) for each animal at each time point: Edema = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Part 4: Data Presentation and Structure-Activity Relationship (SAR)
Systematic analysis of the data is crucial for guiding the next cycle of drug design.
Mechanism of Action & SAR Diagram:
Caption: Pyrazole derivatives selectively inhibit COX-2 to block inflammatory prostaglandin synthesis.
Example Data Tables:
Table 1: In Vitro COX Inhibition Data for Pyrazole Derivatives
| Compound ID | R1-Group | R5-Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| Pz-01 | 4-SO₂NH₂-Ph | 4-Me-Ph | >100 | 0.05 | >2000 |
| Pz-02 | 4-SO₂Me-Ph | 4-Me-Ph | 25.5 | 0.12 | 212.5 |
| Pz-03 | 4-F-Ph | 4-Me-Ph | 5.2 | 0.85 | 6.1 |
| Celecoxib | 4-SO₂NH₂-Ph | 4-Me-Ph | >50 | 0.04 | >1250 |
Note: Data is hypothetical and for illustrative purposes. IC₅₀ and SI values can vary based on assay conditions.[4]
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Volume (mL) at 3h (Mean ± SEM) | % Inhibition |
|---|---|---|---|
| Vehicle Control | -- | 0.85 ± 0.06 | -- |
| Pz-01 | 10 | 0.34 ± 0.04* | 60.0% |
| Pz-01 | 30 | 0.21 ± 0.03* | 75.3% |
| Celecoxib | 10 | 0.31 ± 0.05* | 63.5% |
*p < 0.01 compared to Vehicle Control.
Structure-Activity Relationship (SAR) Insights: Analysis of data, such as that in Table 1, provides critical insights for optimization.[4]
-
N1-Aryl Group (R1): A benzenesulfonamide (-SO₂NH₂) or methylsulfone (-SO₂Me) group is crucial for high COX-2 selectivity.[4] This group interacts with a hydrophilic side pocket present in COX-2 but not COX-1.[4] Removing it (e.g., Pz-03) drastically reduces selectivity.
-
C5-Aryl Group (R5): A para-substituted methyl or fluoro group on this phenyl ring fits well into the hydrophobic active site of COX-2, enhancing potency.[4]
-
C3-Position: Small, lipophilic groups like trifluoromethyl (-CF₃) or methyl (-CH₃) are generally preferred for high potency.[4]
By correlating these structural features with biological activity, medicinal chemists can rationally design the next generation of compounds with improved efficacy and safety profiles.
Conclusion
The pyrazole scaffold is a validated and highly fruitful starting point for the development of potent and selective anti-inflammatory agents. The systematic application of the synthetic, in vitro, and in vivo protocols detailed in this guide provides a robust framework for identifying and optimizing novel drug candidates. A thorough understanding of the structure-activity relationships is paramount to successfully translating a chemical scaffold into a promising therapeutic lead.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). Google.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023, July 15). IJPPR.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - NIH.
- In Vitro Cyclooxygenase (COX) Inhibition Assay: Application Notes and Protocols for Sudoxicam. Benchchem.
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing.
- Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs. (2025, December 29). PubMed.
- Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. Benchchem.
- Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001, May 15). DOI.
- In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. Benchchem.
- Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. (2026, February 3). ResearchGate.
- Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024, July 16). PubMed.
- 2.7. Carrageenan-induced paw edema assay. Bio-protocol.
- Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid. Journal of Chemistry.
- Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). AZoNetwork.
- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). PMC - NIH.
- Macrophage Inflammatory Assay. PMC - NIH.
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 15). ResearchGate.
- Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. (2024, May 24). PubMed.
- Structures of pyrazole derivatives with anti-inflammatory activity. ResearchGate.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer.
- Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. Bentham Science.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 9). Frontiers.
- Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011, June 7). Journal of Applied Pharmaceutical Science.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI.
- In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). PubMed.
- COX Colorimetric Inhibitor Screening Assay Kit. caymanchem.com.
- Immune Cell Stimulation via LPS Protocol. Thermo Fisher Scientific.
- Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PMC.
- Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. PMC - NIH.
- HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. (2025, October 1). MDPI.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 20. researchgate.net [researchgate.net]
- 21. japsonline.com [japsonline.com]
- 22. inotiv.com [inotiv.com]
- 23. bio-protocol.org [bio-protocol.org]
Application Notes & Protocols: A Guide to the Synthesis and Pharmacological Evaluation of Pyrazole-Fused Heterocyclic Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: The Pyrazole Core as a Privileged Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of the most significant and versatile scaffolds in modern drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a robust framework for interacting with a multitude of biological targets.[3] When fused with other heterocyclic rings, such as pyrimidine, pyridine, or triazine, the resulting compounds exhibit a dramatically expanded spectrum of pharmacological activities.[4][5] These fused systems are cornerstones in the development of therapeutic agents, found in marketed drugs like the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[6][7]
The immense therapeutic potential of pyrazole-fused derivatives, which spans anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic applications, has cemented their status as "privileged structures" in medicinal chemistry.[1][3][8] This guide provides an in-depth exploration of the synthesis of these vital compounds, followed by a practical protocol for their preliminary pharmacological evaluation, designed to empower researchers in their quest for novel therapeutic leads.
Section 1: Strategic Synthesis of Pyrazole-Fused Architectures
The construction of pyrazole-fused heterocycles is a well-established field, yet it offers significant room for innovation. The synthetic logic typically revolves around two primary strategies: either constructing the pyrazole ring first and then annelating the second ring, or vice versa. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on the final molecule. Two of the most pharmacologically relevant and synthetically accessible families are the Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-d]pyrimidines.
-
Pyrazolo[1,5-a]pyrimidines: This isomeric system is frequently synthesized via the cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophilic compounds.[9] The versatility of this approach is its greatest strength; by varying the substituents on both the aminopyrazole and the dicarbonyl partner (or its synthetic equivalent, such as β-enaminones or α,β-unsaturated ketones), a vast library of derivatives can be generated for structure-activity relationship (SAR) studies.[10][11]
-
Pyrazolo[3,4-d]pyrimidines: Often regarded as purine bioisosteres, these compounds have shown significant activity as kinase inhibitors.[12][13] A common and effective synthetic route involves the construction of a substituted pyrazole ring bearing functional groups that can be cyclized to form the adjacent pyrimidine ring. For example, a 5-amino-1H-pyrazole-4-carbonitrile can react with formic acid or formamide to yield the fused pyrimidine system.[14]
The following diagram illustrates the generalized synthetic logic for these two prominent pyrazole-fused cores.
Caption: General synthetic workflows for pyrazole-fused heterocycles.
Section 2: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of a representative pyrazolo[1,5-a]pyrimidine and its subsequent antimicrobial screening. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and confirming product identity.
Protocol 1: Synthesis of 2,5-Dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine
Principle: This protocol details the cyclocondensation reaction between a substituted 5-aminopyrazole and a β-diketone. The reaction proceeds via an initial nucleophilic attack from the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused-ring system. Acetic acid serves as both the solvent and an acid catalyst to facilitate the dehydration step.
Materials and Reagents:
-
3-Methyl-5-aminopyrazole (97%)
-
Benzoylacetone (1,3-Diphenyl-1,3-propanedione) (98%)
-
Glacial Acetic Acid (ACS Grade)
-
Ethanol (95%, for recrystallization)
-
Deionized Water
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Ethyl acetate/Hexane mixture (3:7 v/v) for TLC mobile phase
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and flask
-
Melting point apparatus
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-methyl-5-aminopyrazole (1.0 g, 10.3 mmol) and benzoylacetone (1.8 g, 11.1 mmol, 1.08 eq).
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask. The acetic acid acts as both the solvent and the catalyst for the reaction.
-
Reflux: Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate. Heat the mixture to reflux (approximately 118°C) with continuous stirring.
-
Reaction Monitoring (Trustworthiness Checkpoint): Monitor the progress of the reaction every hour using TLC (mobile phase: 30% ethyl acetate in hexane). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting reactant (3-methyl-5-aminopyrazole) and the appearance of a new, single product spot. The typical reaction time is 3-5 hours.
-
Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring. A solid precipitate should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water (3 x 30 mL) to remove any residual acetic acid, followed by a wash with cold ethanol (1 x 20 mL).
-
Purification and Validation: Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly. Collect the resulting crystals by filtration. Dry the purified product in a vacuum oven at 50°C.
-
Characterization: Confirm the identity and purity of the final compound. Determine the melting point and characterize using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate its structure.
Protocol 2: In Vitro Antimicrobial Screening using the Agar Well Diffusion Method
Principle: This method provides a preliminary assessment of the antimicrobial activity of the synthesized compounds.[15] A solution of the test compound is placed in a well punched into an agar medium that has been uniformly inoculated with a test microorganism. During incubation, the compound diffuses into the agar. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear area, or "zone of inhibition," around the well. The diameter of this zone is proportional to the compound's antimicrobial potency.
Materials and Reagents:
-
Test Organisms: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Fungus).
-
Growth Media: Mueller-Hinton Agar (for bacteria), Sabouraud Dextrose Agar (for fungi).
-
Synthesized Compounds: Stock solutions (e.g., 1 mg/mL) prepared in Dimethyl sulfoxide (DMSO).
-
Positive Controls: Ciprofloxacin (10 µg/mL) for bacteria, Fluconazole (10 µg/mL) for fungi.
-
Negative Control: Sterile DMSO.
-
Sterile saline solution (0.85% NaCl).
-
McFarland turbidity standards (0.5).
Equipment:
-
Sterile Petri dishes (90 mm)
-
Autoclave
-
Incubator
-
Laminar flow hood
-
Micropipettes and sterile tips
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Vernier calipers or ruler
Step-by-Step Procedure:
-
Media Preparation: Prepare Mueller-Hinton Agar and Sabouraud Dextrose Agar according to the manufacturer's instructions and sterilize by autoclaving. Cool the media to 45-50°C.
-
Inoculum Preparation: From a fresh culture, pick several colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximates 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within the laminar flow hood, dip a sterile cotton swab into the standardized inoculum suspension. Squeeze out excess fluid against the inside of the tube. Swab the entire surface of an agar plate evenly in three directions to ensure uniform growth.
-
Well Preparation: Allow the plates to dry for 5-10 minutes. Using a sterile 6 mm cork borer, punch equidistant wells into the agar.
-
Sample Loading: Carefully pipette 50 µL of the test compound solution, positive control, and negative control (DMSO) into separate wells. Ensure no spillage onto the agar surface.
-
Incubation: Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds. Invert the plates and incubate at 37°C for 24 hours for bacteria and at 28°C for 48 hours for Candida albicans.
-
Data Collection and Interpretation: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). A larger zone indicates greater antimicrobial activity. Compare the results of the test compounds to the positive and negative controls.
Caption: Workflow for the in vitro antimicrobial screening protocol.
Section 3: Data Presentation and Analysis
Quantitative data from synthesis and screening should be tabulated for clarity and comparative analysis. The following tables represent hypothetical results for a series of synthesized compounds.
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives (Series A)
| Compound ID | R¹ Substituent (at C5) | R² Substituent (at C7) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| A-01 | -CH₃ | -C₆H₅ | 4 | 85 |
| A-02 | -CH₃ | -p-Cl-C₆H₄ | 5 | 81 |
| A-03 | -CH₃ | -p-OCH₃-C₆H₄ | 4.5 | 88 |
| A-04 | -CF₃ | -C₆H₅ | 6 | 75 |
Table 2: Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound ID | Conc. (µg/mL) | S. aureus | E. coli | C. albicans |
|---|---|---|---|---|
| A-01 | 100 | 15 | 11 | 9 |
| A-02 | 100 | 18 | 14 | 12 |
| A-03 | 100 | 14 | 10 | 8 |
| A-04 | 100 | 17 | 13 | 11 |
| Ciprofloxacin | 10 | 22 | 25 | - |
| Fluconazole | 10 | - | - | 20 |
| DMSO | - | 0 | 0 | 0 |
Analysis of Results: From the hypothetical data, compound A-02 , featuring an electron-withdrawing chloro-substituent, shows the most promising broad-spectrum antimicrobial activity among the synthesized derivatives. The presence of a trifluoromethyl group in A-04 also appears to confer good activity. These initial findings provide a clear direction for further SAR studies, focusing on modifications at the C7 position to enhance potency.
Conclusion
This guide outlines the foundational principles and practical methodologies for the synthesis and pharmacological evaluation of pyrazole-fused heterocyclic compounds. The protocols provided are robust and adaptable, offering a solid starting point for researchers in drug discovery. By systematically applying these synthetic strategies and screening paradigms, scientists can efficiently generate and evaluate novel chemical entities, paving the way for the development of next-generation therapeutic agents targeting a wide array of human diseases. The true power of this scaffold lies in its synthetic tractability, which allows for iterative design and optimization, a critical process in the journey from a laboratory hit to a clinical candidate.
References
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.
-
Dar, A. M. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
-
Dar, A. M. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. ResearchGate.
-
Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
-
Silva, V. L. M., et al. (Eds.). (2023). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I. DOAB.
-
Karrouchi, K., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
-
Luo, M., et al. (2022). Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry, 238, 114424.
-
Al-Mokyna, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.
-
Vaghela, H. M., et al. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry, 8(1), 304-310.
-
Anonymous. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics.
-
Kumar, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
-
Oh, C.-H., et al. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry, 11(9), 1953-1961.
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
-
Silva, V. L. M., et al. (Eds.). (2022). Recent advances in the synthesis, functionalization and applications of pyrazole-type compounds I. University of Queensland.
-
BenchChem Technical Support Team. (2025). A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem.
-
Tan, S. C., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 642171.
-
Crespan, E., et al. (2013). Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant. Journal of Medicinal Chemistry, 56(12), 5076-5092.
-
Ilić, M., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638.
-
Fustero, S., et al. (2021). Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate.
-
Anonymous. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering.
-
Anonymous. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry.
-
Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
-
Singh, P. P., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-43.
-
Anonymous. (n.d.). recent advances in the synthesis of new pyrazole derivatives. Semantic Scholar.
-
Silva, V. L. M., et al. (Eds.). (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI.
-
Anonymous. (n.d.). Structures of fused pyrazole heterocycles 8 and 9. ResearchGate.
-
El-Sayed, W. M., et al. (2015). Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. Der Pharma Chemica, 7(12), 269-278.
-
Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Processes, 9(4), 683.
-
El-Sawy, E. R., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 9, 747572.
-
Anonymous. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications.
-
Kumar, A., et al. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I [directory.doabooks.org]
- 7. search.library.uq.edu.au [search.library.uq.edu.au]
- 8. mdpi.com [mdpi.com]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 15. derpharmachemica.com [derpharmachemica.com]
Overcoming regioselectivity issues in pyrazole synthesis from unsymmetrical diketones
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the classical Knorr pyrazole synthesis. When condensing unsymmetrical 1,3-diketones with substituted arylhydrazines, the formation of 1,3,5- and 1,5,3-regioisomeric mixtures is a ubiquitous bottleneck[1].
This guide is designed to move beyond basic protocols, providing you with the mechanistic causality, diagnostic workflows, and self-validating methodologies required to achieve >95:5 regioselectivity in your drug development pipelines.
Diagnostic Troubleshooting Workflow
Before altering your synthetic route, use the following decision matrix to determine the most efficient path to regiopure pyrazoles.
Workflow for troubleshooting pyrazole regioselectivity from unsymmetrical diketones.
Knowledge Base & Mechanistic FAQs
Q: Why do unsymmetrical 1,3-diketones consistently yield regioisomeric mixtures under standard Knorr conditions?
A: The root cause is a failure to maintain electronic differentiation between the two carbonyl groups. Arylhydrazines possess two nucleophilic nitrogen atoms: the terminal
Q: How does solvent choice dictate regioselective outcomes?
A: Switching to an aprotic solvent with a strong dipole moment (such as N,N-dimethylacetamide [DMAc] or N,N-dimethylformamide [DMF]) fundamentally alters the reaction kinetics[2]. Because aprotic solvents do not hydrogen-bond with the diketone's carbonyl oxygens, the inherent electronic disparity between the two electrophilic centers is preserved. The highly nucleophilic
Q: What are the best alternative precursors if direct diketone condensation fails due to extreme steric hindrance?
A: When solvent control is insufficient, you must break the symmetry of the electrophile entirely. Converting the active methylene ketone into an
Quantitative Analysis: Solvent Effects on Regioselectivity
The following table summarizes the causal relationship between a solvent's dipole moment/protic nature and the resulting regiomeric ratio, based on the condensation of 1,3-diketones with arylhydrazines[2].
| Solvent System | Classification | Dipole Moment (D) | Typical Regiomeric Ratio (Major:Minor) | Average Yield (%) |
| Ethanol (EtOH) | Polar Protic | 1.69 | 60:40 to 70:30 | 75 - 85 |
| Acetic Acid (AcOH) | Polar Protic | 1.74 | 1.74 | 70 - 80 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 3.82 | > 90:10 | 85 - 95 |
| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | 3.81 | > 95:5 | 90 - 98 |
Standard Operating Procedures (SOPs)
Protocol A: Kinetically Controlled Synthesis in DMAc
This protocol leverages aprotic solvent kinetics to achieve high regioselectivity without requiring precursor modification[2].
Step-by-Step Methodology:
-
Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in anhydrous DMAc to achieve a 0.5 M concentration.
-
Reagent Addition: Add the arylhydrazine hydrochloride (1.05 equiv) to the stirring solution at room temperature.
-
Catalysis: Add 50 mol% of 10 N aqueous hydrochloric acid.
-
Causality: The initial nucleophilic attack forms a hydrazone intermediate. The acid protonates the hydroxyl group of this intermediate, converting it into a superior leaving group (
). This accelerates the second dehydration/cyclization step, driving the equilibrium toward the aromatic pyrazole without disrupting the initial kinetically controlled C-N bond formation[2].
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Causality: Avoid heating. Elevated temperatures provide the activation energy required to access the minor, less favorable transition state, which degrades regioselectivity[2].
-
-
Workup: Quench with water, extract with ethyl acetate, wash the organic layer with brine to remove DMAc, dry over
, and concentrate. -
Self-Validation Checkpoint: Run a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY NMR experiment on the isolated product. Irradiate the N-aryl ortho-protons. If an NOE enhancement is observed for the substituent at the C5 position, the 1,5-relationship is confirmed, definitively validating your regiochemical assignment[2].
Protocol B: Precursor Modification via Dithioacetals
Use this protocol when Protocol A fails due to complex steric environments or when synthesizing highly functionalized 1-aryl-3,4-substituted-5-(methylthio)pyrazoles[3].
Step-by-Step Methodology:
-
Precursor Synthesis: Convert your active methylene ketone to an
-oxoketene dithioacetal using carbon disulfide ( ) and methyl iodide ( ) under basic conditions. -
Reaction Setup: Dissolve the
-oxoketene dithioacetal (5 mmol) and arylhydrazine (6 mmol) in 50 mL of tert-butanol (t-BuOH). -
Base Addition: Add potassium tert-butoxide (t-BuOK, 10 mmol).
-
Causality: The strong base facilitates the elimination of the methanethiol byproduct, driving the cyclocondensation forward to form the pyrazole core[3].
-
-
Reflux: Heat the mixture to reflux for 10–12 hours with constant stirring.
-
Workup: Concentrate under reduced pressure, pour into ice-cold water, extract with
(3 × 50 mL), and wash with water[3]. -
Self-Validation Checkpoint: Monitor the reaction via TLC. The disappearance of the highly UV-active dithioacetal starting material and the evolution of methanethiol gas (ensure proper ventilation and a bleach trap) confirm the addition-elimination sequence is proceeding. Post-isolation,
NMR will show the complete absence of the thiocarbonyl/ketene signals (~160-170 ppm) and the appearance of the distinct aromatic pyrazole carbons[3].
References
1.2 - Synlett (via Organic-Chemistry.org) 2.3 - The Journal of Organic Chemistry (ACS Publications) 3. 1 - Molecules (via MDPI)
Sources
Optimizing reaction conditions for the synthesis of pyrano[2,3-c]pyrazoles
Technical Support Center: Synthesis of Pyrano[2,3-c]pyrazoles
Introduction: The One-Pot Advantage
The synthesis of pyrano[2,3-c]pyrazoles is a classic example of a Multi-Component Reaction (MCR).[1][2][3] By condensing ethyl acetoacetate , hydrazine hydrate , malononitrile , and an aldehyde , we build complex fused heterocycles in a single step.[4]
However, "one-pot" does not mean "dump and stir." The reaction relies on two competing cascades: the Knoevenagel condensation and the Michael addition. As your Application Scientist, I will guide you through balancing these pathways to maximize yield and purity.
Reaction Mechanism & Pathway Analysis
To troubleshoot, you must visualize the invisible. The reaction does not happen all at once; it follows a specific sequence.[5] If your reaction stalls, it is usually because one of these intermediate steps is inhibited.
Key Insight: The reaction proceeds via two key intermediates:
-
Pyrazolone (Intermediate A): Formed by hydrazine + ethyl acetoacetate.
-
Benzylidene Malononitrile (Intermediate B): Formed by aldehyde + malononitrile (Knoevenagel).
These two must then undergo a Michael Addition to form the final ring.
Figure 1: The convergent mechanistic pathway. Failure often occurs at the Michael Addition step if the Pyrazolone is insoluble or the Knoevenagel product is too stable.
Optimization: Catalyst & Solvent Selection
The choice of catalyst dictates the reaction speed and work-up difficulty. Below is a comparison of validated systems based on green chemistry principles.
Recommendation: For standard synthesis, start with Meglumine or L-Proline in Ethanol/Water. They offer the best balance of yield, cost, and ease of purification.
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Pros | Cons |
| Meglumine (10-15 mol%) | EtOH:H₂O (1:1) | Reflux | 85-95 | Biodegradable, water-soluble, easy work-up. | Requires heat; slower than microwave. |
| Nano-Fe₃O₄ (Magnetic) | Water | 80-100 | 90-98 | Reusable (magnetic separation), high surface area. | Synthesis of catalyst is time-consuming. |
| Ionic Liquids (e.g., [Bmim]BF₄) | None / Melt | 80 | 88-95 | Fast, solvent-free option. | Expensive; product isolation can be oily. |
| Triethylamine (Et₃N) | Ethanol | Reflux | 70-85 | Cheap, readily available. | Volatile, toxic, lower yields due to side reactions. |
| Sodium Acetate | Acetic Acid | 120 | 60-75 | Classic method. | Harsh conditions; difficult purification. |
Validated Experimental Protocol (The "Gold Standard")
Objective: Synthesis of 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
Reagents:
-
Hydrazine hydrate (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)[1]
-
Benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)[1]
-
Catalyst: Meglumine (0.1 mmol, 10 mol%) or L-Proline (10 mol%)
-
Solvent: Ethanol:Water (4 mL, 1:1 ratio)
Step-by-Step Workflow:
-
Pyrazolone Formation: In a 50 mL round-bottom flask, mix hydrazine hydrate and ethyl acetoacetate. Stir for 5 minutes at room temperature. Note: The solution may warm slightly (exothermic).
-
Addition: Add the aldehyde, malononitrile, catalyst, and solvent mixture to the flask.
-
Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitoring: Monitor via TLC (Ethyl Acetate:n-Hexane, 3:7). The reaction is typically complete in 20–40 minutes.
-
Precipitation: Allow the reaction to cool to room temperature. The product usually precipitates as a solid.
-
Troubleshoot: If no solid appears, pour the mixture into crushed ice (20g) and stir for 10 minutes.
-
-
Purification: Filter the solid. Wash with cold water (2 x 5 mL) and cold ethanol (2 mL). Recrystallize from hot ethanol if necessary.
Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Q1: My product is forming a sticky oil or gum instead of a solid. How do I fix this?
Diagnosis: This is the most common issue in MCRs. It usually indicates the presence of unreacted aldehyde or oligomerized malononitrile impurities preventing crystallization. Corrective Action:
-
Trituration: Decant the supernatant solvent. Add a small amount of cold Diethyl Ether or Ethanol/Water (2:8) to the oil. Scratch the side of the flask vigorously with a glass rod. This induces nucleation.
-
The "Ice Shock": Pour the reaction mixture into crushed ice with vigorous stirring. The rapid temperature drop often forces the hydrophobic product to solidify.
-
Recrystallization: If it remains sticky, dissolve the oil in a minimum amount of hot ethanol, then add warm water dropwise until turbidity just appears. Let it cool slowly.
Q2: The reaction stalls after the formation of the Knoevenagel intermediate (yellow precipitate). Why?
Diagnosis: The Michael addition is failing. This often happens if the Pyrazolone intermediate is not soluble in the chosen solvent, or if the base is too weak to deprotonate it. Corrective Action:
-
Solvent Check: Ensure you are using a protic solvent mixture (EtOH/H₂O). Water helps stabilize the transition state of the Michael addition via hydrogen bonding.
-
Catalyst Boost: If using a weak base (like glycine), spike the reaction with 1 drop of Triethylamine or switch to a stronger base like Meglumine.
Q3: My yield is consistently low (<50%). What parameters should I check?
Diagnosis: Low yield is often due to the hydrolysis of the imine intermediate or the volatility of hydrazine . Decision Tree:
Figure 2: Diagnostic workflow for yield optimization.
Q4: Can I reuse the catalyst?
Answer: Yes, but only if you use a Heterogeneous catalyst (e.g., Nano-Fe₃O₄, Nano-ZnO, or Polymer-supported bases).
-
Protocol: After the reaction, use an external magnet (for magnetic particles) or centrifugation to separate the catalyst. Wash the catalyst with hot ethanol (2x) and dry at 80°C for 2 hours before reuse.
-
Note: Homogeneous catalysts (Meglumine, Et₃N) wash away in the aqueous work-up and are generally not recovered.
References
-
Mechanism & General Synthesis
- Title: Rapid four-component synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti(IV).
- Source: PMC / NIH.
-
URL:[Link]
-
Green Chemistry & Meglumine Catalyst
- Troubleshooting & Yield Optimization: Title: Troubleshooting low yields in pyrazole synthesis. Source: BenchChem Technical Guides.
-
Recrystallization & Purification
Sources
- 1. Rapid four-component synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti(IV) as a highly compatible natural based catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs) [jsynthchem.com]
Improving yield and purity in the synthesis of 1,3,5-trisubstituted pyrazoles
A Guide to Improving Yield and Purity
Welcome to the technical support center for the synthesis of 1,3,5-trisubstituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, with numerous applications as pharmaceuticals and functional materials.[1][2][3] The synthesis of 1,3,5-trisubstituted pyrazoles, a particularly valuable subclass, is most commonly achieved through the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][4][5] While versatile, this method and others can present challenges in achieving high yields and purity, primarily due to issues with regioselectivity and side reactions. This guide provides practical solutions to these common problems.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 1,3,5-trisubstituted pyrazoles, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A low yield of the desired pyrazole is a frequent problem that can arise from several factors. A systematic approach to troubleshooting is key to identifying and resolving the underlying issue.[4]
Potential Causes and Solutions:
-
Poor Quality of Starting Materials:
-
Hydrazine Instability: Hydrazine and its derivatives can be sensitive to air and light, leading to degradation.[4][6]
-
Solution: Use fresh, high-purity hydrazine or a more stable salt form like phenylhydrazine hydrochloride. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[4]
-
-
Impure 1,3-Dicarbonyl Compound: Impurities in the dicarbonyl starting material can lead to unwanted side reactions, reducing the yield and complicating purification.[7]
-
Solution: Ensure the purity of the 1,3-dicarbonyl compound through techniques like distillation or recrystallization before use.
-
-
-
Suboptimal Reaction Conditions:
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: Ensure the correct stoichiometry is used. A slight excess of the hydrazine derivative is sometimes employed to drive the reaction to completion.[6]
-
-
Inappropriate Temperature or Reaction Time: The reaction may not have reached completion or, conversely, the product may be degrading under prolonged heating.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4][6] If the reaction is slow, consider increasing the temperature. Some protocols have shown that raising the reaction temperature to 60°C can improve product yield.[2]
-
-
Inefficient Catalyst: Many pyrazole syntheses benefit from the addition of a catalyst.[7]
-
-
Formation of Stable Intermediates or Byproducts:
-
Stable Hydrazone Intermediate: The intermediate hydrazone may be stable and not cyclize efficiently under the current reaction conditions.[6]
-
Solution: If the hydrazone is isolated as the main product, try altering the reaction conditions to promote cyclization. This can include increasing the temperature, changing the solvent, or adding a catalyst.[6]
-
-
Hydrolysis of Starting Materials: β-ketonitriles, if used as starting materials, are susceptible to hydrolysis, especially under acidic or basic conditions.[6]
-
Solution: If using pH-sensitive starting materials, consider running the reaction under neutral conditions in a non-aqueous solvent to minimize hydrolysis.[6]
-
-
Issue 2: Formation of a Mixture of Regioisomers
When using an unsymmetrical 1,3-dicarbonyl compound, the reaction with a substituted hydrazine can lead to the formation of two different regioisomers, which can be difficult to separate.[9][10] Controlling the regioselectivity is a critical challenge.[9]
Primary Factors Influencing Regioselectivity:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a significant role. Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[9][10]
-
Steric Effects: Steric hindrance around the carbonyl groups and on the substituted hydrazine can direct the nucleophilic attack to the less hindered carbonyl group.[9][10]
-
Reaction Conditions: This is often the most critical factor. The choice of solvent, temperature, and pH can dramatically influence which isomer is favored.[9]
Strategies to Improve Regioselectivity:
-
Solvent Selection: The polarity and hydrogen-bonding ability of the solvent can significantly impact the reaction pathway.
-
Aprotic Dipolar Solvents: For the cyclocondensation of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents like DMF or N,N-dimethylacetamide can lead to good to excellent yields and improved regioselectivity.[5][7]
-
Fluorinated Alcohols: The use of fluorinated alcohols as solvents has been shown to dramatically improve regioselectivity in some cases due to their unique hydrogen-bonding properties.[9]
-
-
pH Control: The pH of the reaction medium can have a profound effect on the regiochemical outcome.
-
Catalyst Choice: The catalyst can influence which carbonyl group is preferentially attacked.
-
Acid/Base Catalysis: The addition of a catalytic amount of an acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOAc) can significantly alter the product ratio.[9]
-
-
Alternative Synthetic Routes:
-
From N-Alkylated Tosylhydrazones and Terminal Alkynes: This method can offer complete regioselectivity, especially when similar substituents are present, and provides an alternative to the traditional Knorr synthesis.[8]
-
Issue 3: Difficulty in Product Purification
Even with optimized reaction conditions, purification can be challenging, especially when dealing with regioisomers or closely related byproducts.
Purification Strategies:
-
Column Chromatography: This is the most common method for separating regioisomers and other impurities.[10]
-
Optimization: A careful selection of the stationary phase (e.g., silica gel) and the mobile phase is crucial. A shallow solvent gradient and slow elution can improve separation efficiency.
-
-
Recrystallization: If the desired product and impurities have different solubilities in a particular solvent system, fractional recrystallization can be a highly effective purification technique.[10]
-
Product Precipitation and Washing:
-
Procedure: After the reaction is complete, the product can sometimes be precipitated by adding a non-solvent (e.g., water). The collected solid should be washed with a cold solvent to remove impurities.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the Knorr synthesis of pyrazoles?
The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4] The reaction proceeds through the initial attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization and another dehydration step lead to the formation of the aromatic pyrazole ring.
Q2: How critical is the purity of the starting materials?
The purity of the starting materials is paramount for a successful and reproducible synthesis. Impurities can lead to unwanted side reactions, resulting in reduced yields and complicating the purification process.[7] Using high-purity reagents is essential for predictable reaction outcomes and a cleaner synthetic process.[7]
Q3: Can the choice of catalyst significantly impact the reaction?
Yes, the choice of catalyst can have a dramatic effect on both the reaction rate and the yield.[7] Many pyrazole syntheses benefit from a catalyst.[7] For instance, nano-ZnO has been used as an efficient catalyst for the condensation of phenylhydrazine with ethyl acetoacetate.[2] Silver-catalyzed reactions have also been employed for the synthesis of trifluoromethylated pyrazoles.[2][7]
Q4: What are some common side reactions to be aware of?
Besides the formation of regioisomers, other common side reactions include:
-
Hydrolysis of starting materials: Particularly relevant for β-ketonitriles under acidic or basic conditions.[6]
-
Formation of stable hydrazones: The intermediate may not cyclize efficiently.[6]
-
Alternative cyclization pathways: Depending on the substrate and conditions, reactants may undergo different cyclization pathways leading to undesired heterocyclic products.[6]
-
Degradation of starting materials or product: The reactants or the final pyrazole product may be unstable under the reaction conditions.[6]
Experimental Protocols
General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles (Knorr Synthesis)
This is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, 1-propanol, or N,N-dimethylacetamide).[4][7]
-
Reagent Addition: Add the substituted hydrazine or its salt (1-1.2 equivalents) to the solution.[6] If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).[4]
-
Reaction: The reaction mixture is then typically stirred at room temperature or heated to reflux.[6] The optimal temperature can range from room temperature to 110°C.[2][4]
-
Monitoring: Monitor the reaction progress by TLC, using the starting 1,3-dicarbonyl compound as a reference. A typical mobile phase could be a mixture of ethyl acetate and hexanes (e.g., 30:70).[4] The reaction is often complete within 1-2 hours.[4]
-
Work-up and Isolation:
-
Precipitation: Once the reaction is complete, cool the mixture. The product may precipitate directly from the reaction mixture. If not, slowly add a non-solvent like deionized water with stirring to induce precipitation.[4]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[4]
-
Washing and Drying: Wash the collected solid with a small amount of cold solvent (e.g., water or a non-polar solvent like hexanes) to remove impurities. Allow the product to air dry or dry in a desiccator.[4]
-
-
Purification: If necessary, purify the crude product further by column chromatography or recrystallization.[10]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity
The choice of solvent can significantly influence the ratio of regioisomers formed. The following table illustrates the impact of different solvents on a model reaction.
| Solvent | Dielectric Constant (ε) | Regioisomeric Ratio (Isomer A : Isomer B) | Reference |
| Hexane | 1.9 | 1 : 1.5 | [9] |
| Toluene | 2.4 | 1 : 1.2 | [9] |
| Dichloromethane | 8.9 | 2.3 : 1 | [9] |
| Ethanol | 24.6 | 4.5 : 1 | [9] |
| Trifluoroethanol | 26.7 | >20 : 1 | [9] |
Note: The data presented is illustrative and based on findings where fluorinated alcohols showed a marked improvement in regioselectivity. Actual results will vary depending on the specific substrates.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
General Workflow for Synthesis and Purification
Caption: A generalized workflow for pyrazole synthesis and purification.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
- Organic Chemistry Portal. Pyrazole synthesis.
-
Deng, X., & Mani, N. S. (2006). A regioselective one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins. Organic letters, 8(16), 3505-3508. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic letters, 16(3), 576-579. [Link]
-
Various Authors. (2022). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Catalysts, 12(1), 108. [Link]
-
JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. [Link]
-
Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6519. [Link]
-
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]
-
Various Authors. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 15(7), 834. [Link]
-
Reddy, C. R., et al. (2012). A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. ACS Omega, 7(16), 14353-14360. [Link]
Sources
- 1. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Pyrazole Ring Formation
Welcome to the Pyrazole Synthesis Technical Support Center. The formation of the pyrazole core—typically via the Knorr synthesis (condensation of a 1,3-dicarbonyl with a hydrazine)—is a cornerstone reaction in medicinal chemistry and drug development [1]. However, this seemingly straightforward cyclization is notoriously prone to side reactions, including poor regioselectivity, stalled intermediates, and oxidative degradation [2].
This guide is designed for application scientists and researchers. It bypasses basic textbook theory to focus on causality, self-validating diagnostics, and field-proven optimization protocols .
Visual Diagnostic Workflow
Before adjusting your reaction parameters, it is critical to identify exactly where the synthesis is failing. The Knorr pyrazole synthesis is a stepwise process: condensation, intermediate formation (hydrazone/enamine), and intramolecular cyclization [3].
Caption: Knorr Pyrazole Synthesis Pathway and Common Side Reactions.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of 3- and 5-Substituted Isomers)
Q: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine yields a near 1:1 mixture of regioisomers. How do I force selectivity?
The Causality: Regioselectivity is governed by the competition between the two carbonyl carbons. If their electrophilicity and steric environments are too similar under standard conditions (e.g., in ethanol at room temperature), the primary and secondary nitrogens of the hydrazine will attack indiscriminately [1]. Furthermore, the nucleophilicity of the hydrazine matters: alkyl hydrazines (like methylhydrazine) have a highly nucleophilic secondary amine, whereas aryl hydrazines have a more nucleophilic primary amine [2].
The Solution: Alter the solvent environment to amplify subtle electronic differences. Switching from a polar protic solvent (ethanol) to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or an aprotic dipolar solvent (DMF/NMP) drastically changes the hydrogen-bonding network [1]. TFE coordinates strongly with the more electron-rich carbonyl, selectively activating it for the initial nucleophilic attack.
Quantitative Impact of Solvent and Substituent on Regioselectivity:
| Hydrazine Type | 1,3-Dicarbonyl Substituent | Solvent | Conditions | Major Regioisomer | Ratio (Isomer A : B) |
| Methylhydrazine | Trifluoromethyl | Ethanol | Room Temp | 3-Trifluoromethyl | 93:7 to 97:3 |
| Phenylhydrazine | Trifluoromethyl | Ethanol | Room Temp | Mixture | ~50:50 |
| Phenylhydrazine | Trifluoromethyl | TFE | Room Temp | 5-Trifluoromethyl | >95:5 |
| Arylhydrazine HCl | 2-Alkyl | DMF/NMP | Acidic, Heat | 5-Alkyl | 99.8:0.2 |
(Data synthesized from comparative studies on fluorinated alcohols and aprotic solvents [1], [2])
Issue 2: Incomplete Cyclization (Hydrazone Stalling)
Q: TLC shows complete consumption of the starting material, but LC-MS indicates the final pyrazole mass is missing. The yield is near zero.
The Causality: The initial condensation to form the hydrazone is kinetically fast. However, the subsequent intramolecular cyclization requires the remaining carbonyl to be sufficiently electrophilic. If the intermediate is highly conjugated or sterically hindered, the reaction stalls at the open-chain hydrazone or carbinolamine stage [4].
Self-Validating Diagnostic: Check your LC-MS data. If the dominant mass is
The Solution: Introduce a Brønsted acid catalyst (e.g., glacial acetic acid or
Issue 3: Oxidative Degradation and Discoloration
Q: My reaction mixture rapidly turns dark brown or black upon the addition of the hydrazine, resulting in a complex mixture of impurities.
The Causality: Free base hydrazines (particularly phenylhydrazine and its derivatives) are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light, forming reactive diazenes and colored polymeric byproducts [3].
The Solution: Always use hydrazine hydrochloride salts instead of free bases where possible. The protonated state protects the hydrazine from oxidation. If the free base is strictly required, the reaction must be rigorously degassed and run under an inert Argon atmosphere.
Diagnostic Action Plan
Caption: Diagnostic Workflow for Pyrazole Synthesis Troubleshooting.
Standardized Experimental Protocol
To ensure reproducibility and self-validation, utilize the following optimized methodology for regioselective pyrazole formation.
Protocol: Regioselective Synthesis of 1-Aryl-3,5-Disubstituted Pyrazoles
Objective: Suppress regioisomer formation and drive complete cyclization using solvent-mediated control and acid catalysis[1], [2].
Materials Required:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Arylhydrazine hydrochloride (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or N-Methyl-2-pyrrolidone (NMP)
-
Glacial Acetic Acid (Catalytic)
-
Argon gas supply
Step-by-Step Methodology:
-
Preparation & Degassing: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes.
-
Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 5.0 mL of TFE. Note: If using NMP, ensure it is anhydrous to prevent premature hydrolysis of the dicarbonyl.
-
Reagent Addition: While maintaining a vigorous stir under Argon, add the arylhydrazine hydrochloride (1.1 mmol) in one portion at room temperature.
-
Catalysis: Add 3-5 drops of glacial acetic acid. Mechanistic note: The acid serves a dual purpose—it neutralizes the hydrochloride salt to slowly release the free hydrazine in situ, and it activates the carbonyl for cyclization.
-
Reaction Monitoring: Heat the mixture to 60°C. Monitor the reaction via LC-MS every 30 minutes.
-
Validation Check: Look for the transient appearance of the
mass corresponding to the hydrazone intermediate. The reaction is complete only when this mass fully transitions to the mass of the fully dehydrated pyrazole.
-
-
Work-up: Once complete (typically 1-3 hours), cool to room temperature and concentrate under reduced pressure. Quench the residue with saturated aqueous
(10 mL) to neutralize the acid. -
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate. -
Verification: Analyze the crude product via
-NMR. The pyrazole -proton is highly diagnostic, typically appearing as a sharp, distinct singlet between 6.0 and 6.5 ppm. The absence of a secondary singlet in this region confirms high regioselectivity.
References
Technical Support Center: Purification Strategies for Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with crude Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS: 128883-80-7) [1].
As a critical intermediate in the synthesis of antiviral agents—most notably the pyrazole analogues of Distamycin A[2]—this compound presents unique purification challenges. Its molecular architecture contains an electron-rich pyrazole ring, a primary amine susceptible to oxidation, and a hydrophobic benzyl ester prone to hydrolysis. This guide synthesizes field-proven methodologies to help you troubleshoot and optimize your purification workflows.
Part 1: Troubleshooting Guide & FAQs
Q1: During TLC analysis of my crude mixture, I observe two closely eluting spots with nearly identical Rf values. What are they, and how do I resolve them? Root Cause: The synthesis of this compound typically involves the alkylation of a 3-aminopyrazole-5-carboxylic acid derivative with a methylating agent (e.g., methyl iodide). Due to the annular tautomerism of the pyrazole core, this reaction inherently yields a mixture of regioisomers: the target 1,5-isomer (3-amino-1-methyl) and the off-target 1,3-isomer (5-amino-1-methyl)[2]. Solution: Normal-phase silica gel chromatography is required. Because the dipole moments of the two isomers are nearly identical, step gradients will cause co-elution. You must use a highly optimized, shallow continuous gradient (e.g., Hexane/Ethyl Acetate 90:10 to 70:30). Dry-loading the sample onto Celite is mandatory to prevent the polar primary amine from streaking.
Q2: My purified fractions have a distinct pink or light brown discoloration instead of yielding a white solid. Is the product ruined? Root Cause: The free primary amine on the electron-rich pyrazole ring is highly susceptible to air oxidation. Even trace amounts of oxidation can form highly conjugated, colored degradation products (azo or imine derivatives) that visually contaminate the batch. Solution: The product is likely still >95% pure, as these oxidized impurities possess extremely high molar absorptivities. To remove the color, perform a polishing recrystallization (see Protocol B) or pass the organic solution through a short plug of activated charcoal. To prevent recurrence, purge your chromatographic solvents with nitrogen and store the final purified solid under argon at -20°C.
Q3: I am losing a significant portion of my yield to a highly polar spot that remains at the baseline on my TLC (Hexane/EtOAc). What is happening? Root Cause: The benzyl ester is undergoing hydrolysis, yielding the highly polar free carboxylic acid (3-amino-1-methyl-1H-pyrazole-5-carboxylic acid). This typically occurs if the silica gel is too acidic, or if aqueous basic additives were improperly neutralized during the reaction workup. Solution: Pre-treat your silica gel by flushing the column with 1% Triethylamine (TEA) in Hexane, followed by a thorough flush with your starting mobile phase to remove excess TEA before loading the sample.
Part 2: Quantitative Data & Method Comparison
To select the appropriate purification strategy, consult the empirical data summarized below. Each method targets specific structural vulnerabilities of the pyrazole intermediate.
| Purification Method | Target Impurity Removed | Optimal Solvent System | Expected Recovery | Final Purity |
| Flash Chromatography | Regioisomers (1,3- vs 1,5-) | Hexane/EtOAc (Shallow Gradient) | 65 - 75% | > 95.0% |
| Recrystallization | Oxidized Amines (Color) | Toluene (Hot filtration) | 80 - 85% | > 99.0% |
| Prep-HPLC (C18) | Trace Hydrolysis Products | Water/MeCN (0.1% Formic Acid) | 50 - 60% | > 99.5% |
Part 3: Experimental Protocols
Protocol A: Regioselective Flash Chromatography
Use this protocol for the primary isolation of the target isomer from the crude reaction mixture.
-
Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add Celite 545 (approx. 3x the mass of the crude product). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.
-
Causality: Dry loading ensures a uniform, narrow sample band at the top of the column, which is mathematically critical for resolving regioisomers with a
Rf of < 0.05.
-
-
Column Packing: Pack a column with fine silica gel (40-63 µm). If baseline hydrolysis was previously observed, pre-flush the column with 1 column volume (CV) of 1% TEA in Hexane, followed by 2 CVs of pure Hexane.
-
Elution: Run a shallow gradient from 10% EtOAc/Hexane to 30% EtOAc/Hexane over 10 CVs.
-
Fraction Collection: Monitor fractions via TLC or LC-MS. The target 3-amino-1-methyl isomer typically elutes slightly after the 5-amino-1-methyl isomer due to differing hydrogen-bonding interactions with the silica stationary phase.
Protocol B: Polishing Recrystallization
Use this protocol to upgrade the purity of semi-pure fractions (>90%) and remove colored oxidation products.
-
Dissolution: Transfer the semi-pure solid to a round-bottom flask. Add Toluene (approx. 10 mL per gram of product) and heat to gentle reflux (110°C) until complete dissolution occurs.
-
Causality: Toluene is selected because the hydrophobic benzyl ester is highly soluble at reflux, while the polar amino-pyrazole core forces rapid crystallization upon cooling.
-
-
Hot Filtration: If the solution is discolored (pink/brown), add 5% w/w activated charcoal, boil for 2 minutes, and perform a hot filtration through a pre-warmed Celite pad to remove the charcoal and insoluble baseline impurities.
-
Crystallization: Allow the filtrate to cool to room temperature undisturbed over 2 hours, then transfer to a 4°C refrigerator for an additional 4 hours.
-
Causality: Slow thermodynamic cooling promotes the formation of a highly ordered crystalline lattice, effectively excluding trace oxidized impurities into the mother liquor.
-
-
Isolation: Filter the white crystals via vacuum filtration, wash with ice-cold heptane, and dry under high vacuum.
Part 4: Purification Workflow Visualization
Figure 1: Decision tree and workflow for the purification of crude pyrazole intermediates.
References
-
Molaid Chemical Database. benzyl 3-amino-1-methylpyrazole-5-carboxylate - CAS 128883-80-7. Retrieved March 7, 2026. Available at:[Link][1]
-
Ding, L., Grehn, L., De Clercq, E., Andrei, G., Snoeck, R., Balzarini, J., Fransson, B. and Ragnarsson, U. (1994). Synthesis and Antiviral Activity of Three Pyrazole Analogues of Distamycin A. Acta Chemica Scandinavica, 48, 498-505. Available at:[Link][2]
Sources
- 1. benzyl 3-amino-1-methylpyrazole-5-carboxylate - CAS号 128883-80-7 - 摩熵化学 [molaid.com]
- 2. Ding, L., Grehn, L., De Clercq, E., Andrei, G., Snoeck, R., Balzarini, J., Fransson, B. and Ragnarsson, U. (1994) Synthesis and Antiviral Activity of Three Pyrazole Analogues of Distamycin A. Acta Chemica Scandinavica, 48, 498-505. - References - Scientific Research Publishing [scirp.org]
Technical Support Center: Managing Reaction Temperature to Control Pyrazole Isomer Formation
Welcome to the technical support center for controlling pyrazole isomer formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for managing the regioselectivity of pyrazole synthesis, with a specific focus on the critical role of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in pyrazole synthesis and why is controlling their formation important?
A1: In the context of pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1] For example, reacting an unsymmetrical β-diketone with a substituted hydrazine can result in two different pyrazole products.[2] Controlling the formation to yield a single, desired regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, toxicological profiles, and physical properties.[1] For therapeutic and materials science applications, obtaining a pure, single regioisomer is often a necessity.[1]
Q2: How does reaction temperature influence which pyrazole isomer is formed?
A2: Reaction temperature is a critical parameter that can dictate the ratio of pyrazole regioisomers by influencing whether the reaction is under kinetic or thermodynamic control.[3][4]
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is typically irreversible. The major product will be the one that forms the fastest, which is known as the kinetic product.[3] This is because the molecules have less energy to overcome the activation energy barriers, so the pathway with the lower activation energy will be favored.[3]
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reactions leading to both isomers can become reversible.[3] This allows an equilibrium to be established, and the major product will be the more thermodynamically stable isomer, known as the thermodynamic product.[3][4]
Therefore, by carefully selecting the reaction temperature, you can favor the formation of either the kinetic or the thermodynamic product.[5]
Q3: What is the general mechanism of pyrazole formation from 1,3-dicarbonyls and hydrazines?
A3: The most common method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6] The reaction generally proceeds through these key steps:[6]
-
Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[6]
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Cyclization and Dehydration: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group, leading to a cyclized intermediate which then dehydrates to form the aromatic pyrazole ring.[7]
The initial point of attack by the hydrazine on the unsymmetrical 1,3-dicarbonyl compound is what determines the final regiochemistry of the pyrazole.
Q4: Besides temperature, what other factors influence pyrazole regioselectivity?
A4: Several factors beyond temperature can significantly impact the regioselectivity of pyrazole synthesis:
-
Steric and Electronic Effects: The size (steric hindrance) and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a major role.[1][8] Bulky substituents can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1]
-
Solvent: The choice of solvent can influence the reaction pathway and, consequently, the regioisomeric outcome.[1][8] For instance, aprotic dipolar solvents have been shown to give better results than ethanol in some cases.[2]
-
pH and Catalysts: The pH of the reaction is crucial.[8] Acidic conditions can catalyze the initial imine formation, but an excessively low pH can protonate the hydrazine, making it non-nucleophilic.[8] The presence of an acid or base catalyst can promote the reaction and influence the isomer ratio.[5][6]
-
Reactant Stoichiometry: Varying the ratio of the dicarbonyl compound to the hydrazine has been shown to affect the regioselectivity of the reaction.[7][8]
Troubleshooting Guides
Issue 1: My reaction produces a mixture of regioisomers. How can I favor the formation of a single isomer using temperature control?
Problem: You are obtaining an undesirable mixture of pyrazole regioisomers, and you want to optimize the reaction to produce predominantly one isomer.
Troubleshooting Workflow:
Caption: Workflow for optimizing isomer ratio using temperature.
Step-by-Step Guidance:
-
Establish a Baseline: First, ensure you have a reliable analytical method (e.g., ¹H NMR, GC-MS) to accurately determine the ratio of your regioisomers. Run the reaction at your standard or previously used temperature and record the isomer ratio.
-
Explore Kinetic Control (Low Temperature):
-
Set up the reaction in a cooling bath (e.g., ice-water bath for 0°C, or a cryocooler for lower temperatures).
-
Slowly add one reagent to the other while maintaining the low temperature to control any exotherm.
-
Allow the reaction to stir at this temperature for a prolonged period, monitoring by TLC or another suitable method until the starting material is consumed.
-
Analyze the product mixture to determine the regioisomeric ratio. A significant change in the ratio towards one isomer suggests it is the kinetic product.[3]
-
-
Explore Thermodynamic Control (High Temperature):
-
Set up the reaction with a reflux condenser in a suitable solvent.
-
Heat the reaction to the boiling point of the solvent and maintain it for several hours.
-
Monitor the reaction to ensure completion.
-
Analyze the product mixture for the regioisomeric ratio. If the ratio shifts in favor of the other isomer compared to the low-temperature experiment, this is likely the thermodynamically more stable product.[3][4]
-
-
Systematic Optimization: Once you have identified which temperature condition favors your desired isomer, you can perform a series of experiments at intermediate temperatures to find the optimal balance between reaction rate and selectivity.
Causality Explained: The energy difference between the transition states leading to the two isomers determines the kinetic product, while the difference in the ground state energies of the final products determines the thermodynamic product.[3] By manipulating the reaction temperature, you provide or restrict the energy needed for the system to overcome these barriers and potentially equilibrate to the most stable product.[3]
Issue 2: The reaction is very slow at low temperatures, leading to incomplete conversion.
Problem: You have identified that a low temperature favors your desired (kinetic) isomer, but the reaction does not go to completion even after an extended time.
Solutions:
-
Increase Reaction Time: Kinetic-controlled reactions at low temperatures may simply require significantly longer reaction times. Monitor the reaction over 24-48 hours before concluding it is stalled.
-
Catalyst Addition: Consider the use of a suitable catalyst. For example, a catalytic amount of a Brønsted acid like acetic acid can sometimes accelerate the reaction even at lower temperatures.[6] However, be aware that a catalyst can sometimes alter the regioselectivity.
-
Solvent Choice: The solvent can influence reaction rates. Switching to a solvent that better solubilizes your reactants at low temperatures or a polar aprotic solvent like N,N-dimethylacetamide (DMAc) might improve the rate.[2]
Issue 3: At high temperatures, I observe significant byproduct formation or decomposition.
Problem: While attempting to favor the thermodynamic product at elevated temperatures, you notice the formation of dark-colored impurities or a decrease in the overall yield of the desired pyrazoles.
Solutions:
-
Use an Inert Atmosphere: Hydrazine reagents, especially phenylhydrazine, can be sensitive to air oxidation at higher temperatures, leading to colored decomposition products.[6][8] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Use High-Purity Reagents: Ensure your hydrazine reagent is of high purity. Distilling sensitive hydrazines before use is a common practice to remove oxidized impurities.[8]
-
Optimize Temperature and Time: Instead of refluxing for an extended period, try to find the minimum temperature and time required to achieve equilibrium. A systematic study where you analyze the isomer ratio at different time points can help identify when the ratio stabilizes.
-
Consider a More Stable Hydrazine Salt: Hydrazine sulfate is generally more stable and less volatile than hydrazine hydrate and might be a better choice for higher temperature reactions.[8]
Data Presentation
Table 1: Illustrative Effect of Temperature on Pyrazole Isomer Ratio
| Entry | 1,3-Dicarbonyl | Hydrazine | Solvent | Temperature (°C) | Isomer A:B Ratio | Predominant Control |
| 1 | 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 0 | 85:15 | Kinetic |
| 2 | 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 78 (Reflux) | 40:60 | Thermodynamic |
| 3 | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | DMAc | 25 (RT) | 98:2 | - |
| 4 | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | 25 (RT) | 50:50 | - |
Data in entries 1 and 2 are hypothetical examples illustrating the principle. Data in entries 3 and 4 are adapted from a study highlighting solvent effects.[2]
Experimental Protocol: Temperature-Controlled Synthesis of Substituted Pyrazoles
This protocol provides a general framework. Specific amounts, volumes, and times should be optimized for your particular substrates.
Objective: To determine the effect of temperature on the regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (e.g., benzoylacetone)
-
Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine hydrochloride)
-
Anhydrous Ethanol
-
Reaction vials or round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Heating mantle or oil bath with temperature controller
-
TLC plates and appropriate eluent system
Procedure:
Part A: Kinetic Control (Low Temperature)
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 eq) in anhydrous ethanol.
-
Cool the flask to 0°C in an ice bath.
-
In a separate vial, dissolve the substituted hydrazine (1.1 eq) in a minimum amount of ethanol.
-
Slowly add the hydrazine solution dropwise to the stirred dicarbonyl solution, ensuring the temperature remains at or below 5°C.
-
Stir the reaction mixture at 0°C, monitoring its progress by TLC.
-
Once the reaction is complete (or has ceased to progress), quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product to determine the regioisomeric ratio.
Part B: Thermodynamic Control (High Temperature)
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in anhydrous ethanol.
-
Add the substituted hydrazine (1.1 eq) to the solution.
-
Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-12 hours.
-
Monitor the reaction by TLC. It is also advisable to take aliquots at different time points (e.g., 1h, 4h, 8h) to see if the isomer ratio changes over time, which would indicate that equilibrium is being reached.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Work up the reaction as described in Part A (steps 6-8).
-
Analyze the crude product to determine the regioisomeric ratio and compare it with the result from Part A.
Caption: Experimental workflow for temperature studies.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., & Piera, J. (2007). Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles: The Knorr Reaction Revisited. The Journal of Organic Chemistry, 72(19), 7261-7268.
- Google Patents. (n.d.). CS216930B2 - Method of preparation of the pyrazoles.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]
- Zhang, Z., Li, R. P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Synthetic mechanism of novel pyrazole derivatives. Retrieved from [Link]
- Wang, K., Xu, W., Xia, C., & Cao, X. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706.
-
MDPI. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Retrieved from [Link]
-
PubMed. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2025). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
- El-Sayed, M. S., El-Gamel, N. E. A., & El-Deen, I. M. (2022).
-
Chemistry World. (2025). Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures. Retrieved from [Link]
-
MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
- Garon, A. A., Giraud, A., & Robin, Y. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(7), 1735.
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
- National Center for Biotechnology Information. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 35.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Hub: Catalyst Selection for Efficient Pyrazole Synthesis
Status: Operational Operator: Senior Application Scientist (Ph.D.) Ticket ID: PYR-SYN-2026-OPT
Introduction: Beyond the Cookbook
Welcome to the Advanced Synthesis Support Center. If you are reading this, you likely aren't struggling with basic stoichiometry; you are fighting the subtle thermodynamics and kinetics that govern pyrazole formation. Whether you are seeing regioisomeric mixtures in your LC-MS or watching your palladium catalyst die during late-stage functionalization, this guide addresses the root cause of catalytic failure.
We treat catalyst selection not as a preference, but as a logic gate determined by your substrate's electronics and steric profile.
Module 1: The Regioselectivity Crisis (1,3- vs. 1,5-Isomers)
The Issue: You are performing a [3+2] cycloaddition (e.g., diazo compounds + alkynes or hydrazines + enones) and obtaining an inseparable mixture of 1,3- and 1,5-disubstituted pyrazoles.
The Diagnostic: Thermal cycloadditions are often governed by FMO (Frontier Molecular Orbital) interactions that are weak and easily overridden by steric clashes, leading to poor selectivity. To fix this, you must switch from thermal control to coordination control .
Troubleshooting Protocol
| Scenario | Primary Issue | Recommended Catalyst System | Mechanism of Action |
| Terminal Alkyne + Diazo/Azide | Need 1,4-selectivity (Click-like) | Cu(I) / NaAscorbate (or Cu-Sydnone systems) | Formation of copper-acetylide intermediate directs incoming dipole to the distal position. |
| Internal Alkyne | Steric clashes yield mixtures | RuCpCl(COD) (Ruthenium Pentamethylcyclopentadienyl) | Steric demand of the Cp ligand forces the larger substituent away from the metal center, inverting selectivity compared to Cu. |
| Hydrazine + Unsymmetrical 1,3-Diketone | N-1 vs N-2 attack competition | Lewis Acid ( | Chelation control. The Lewis acid coordinates the least hindered carbonyl, directing the hydrazine attack. |
Q&A: Specific Failures
Q: I used CuI for a sydnone-alkyne cycloaddition, but the reaction stalled. A: Copper(I) is unstable and easily oxidized to inactive Cu(II) in air.
-
Fix: Switch to a Cu(II) precatalyst (CuSO₄) + Sodium Ascorbate (in situ reduction) to maintain a steady concentration of active Cu(I). Alternatively, use Cu(MeCN)₄PF₆ in degassed solvents.
Q: My regioselectivity is eroding during scale-up of a condensation reaction. A: This is often a pH drift issue. In traditional acid catalysis (AcOH), the pH changes as the amine is consumed.
-
Fix: Switch to Lanthanide Triflates (
) . These are water-tolerant Lewis acids that maintain constant coordination strength regardless of conversion, preserving the chelation-controlled selectivity.
Decision Logic: Regiocontrol
Caption: Decision tree for selecting the correct metal center based on substrate class and desired regiochemical outcome.
Module 2: The "Dead Catalyst" (C-H Activation Failures)
The Issue: You are attempting late-stage C-H arylation (e.g., C-3 or C-5 arylation) using Palladium, but conversion stops at <30%, and adding more catalyst doesn't help.
The Diagnostic:
Pyrazoles are notorious catalyst poisons . The
Troubleshooting Protocol
1. The "Ligand Shielding" Strategy
Standard phosphines (
-
Recommended System: Pd(OAc)₂ + 1,10-Phenanthroline (Phen) .
-
Why: Phenanthroline forms a rigid chelate that prevents the pyrazole nitrogen from displacing it, while still allowing C-H activation to occur at the vacant sites.
2. The "Blocking Group" Strategy If C-3 arylation is failing due to C-4/C-5 interference or N-coordination.
-
Protocol: Install a transient ester group at C-4.
-
Mechanism: The ester acts as a steric and electronic "blocker," directing Pd to the C-5 position and preventing non-productive coordination. It can be decarboxylated later.
Experimental Workflow: C-3 Arylation of (1H)-Indazole/Pyrazole
-
Catalyst Prep: Mix
(5 mol%) and 1,10-Phenanthroline (10 mol%) in Toluene. Stir for 10 mins to form the active [Pd(Phen)(OAc)]+ species. -
Additives: Add
(2 equiv) as the base. Crucial: Do not use Cs₂CO₃ if moisture is present, as it is hygroscopic and water kills the active species. -
Substrate: Add Pyrazole (1 equiv) and Aryl Iodide (1.5 equiv).
-
Temperature: Heat to 110°C. Note: Below 100°C, the energy barrier for C-H cleavage is rarely overcome.
Mechanism of Poisoning vs. Protection
Caption: Comparison of catalyst deactivation by pyrazole coordination versus protection by phenanthroline ligands.
Module 3: Green & Efficient Knorr Condensations
The Issue: Standard Knorr synthesis (hydrazine + diketone) in refluxing acetic acid is yielding tarry byproducts or decomposing sensitive functional groups.
The Diagnostic: Brønsted acids (HCl, AcOH) protonate everything, including your product, leading to polymerization. You need a Lewis Acid Surrogate that activates the carbonyl oxygen specifically without lowering the bulk pH.
The Modern Solution: Cerium & Indium Catalysis
Instead of harsh acids, use Cerium(III) Chloride (
Why it works:
-
Oxyphilicity: These metals bind selectively to the carbonyl oxygen, increasing electrophilicity for hydrazine attack.
-
Water Tolerance: Unlike
or , Lanthanides work in aqueous ethanol, allowing the product to precipitate out cleanly.
Protocol:
-
Mix: 1,3-diketone (1 mmol) + Hydrazine hydrate (1.1 mmol) in Ethanol/Water (1:1).
-
Catalyst: Add
(10 mol%). -
Conditions: Stir at Room Temperature (or mild 50°C).
-
Workup: The pyrazole usually precipitates.[1] Filter and wash with cold water.[1] No neutralization required.
References
-
Regioselective Synthesis via Copper Catalysis: Gosselin, F., et al. (2023).[2] "Recent Advances in the Synthesis of Pyrazole Derivatives." MDPI.
-
C-H Activation & Catalyst Poisoning: Maji, S., et al. (2020). "Metal Catalyzed C-H activation: Non-covalent interaction-guided strategy." Debabrata Maiti Lab.
-
Palladium-Catalyzed C-3 Arylation Protocols: Ye, M., et al. (2012). "A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles." NIH/PubMed Central.
-
Lewis Acid Catalysis in Knorr Synthesis: BenchChem Technical Support. (2025).[1][3][4][5] "Troubleshooting the reaction mechanism of pyrazole formation."
-
Ruthenium vs. Copper Mechanisms: Zhang, Q., et al. (2015). "Highly efficient nBu3P-catalyzed desulfonylative [3 + 2] cycloadditions." Organic Chemistry Portal.
Sources
Technical Support Center: Pyrazole Synthesis & Solubility Optimization
Subject: Troubleshooting Poor Solubility of Pyrazole Intermediates Ticket ID: PYR-SOL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Brick Dust" Paradox
You are likely here because your pyrazole intermediate has turned into "brick dust"—a high-melting, insolubly stable solid that refuses to react or purify.
The Science: Pyrazoles possess a unique structural duality. The N-H moiety acts as a hydrogen bond donor, while the adjacent N atom acts as an acceptor. In the solid state, this leads to the formation of extensive intermolecular hydrogen bond networks (supramolecular polymers) and strong
This guide provides three engineered workflows to disrupt these networks and restore solubility.
Module 1: Reaction Engineering (The Upstream Fix)
Issue: Reactants precipitate immediately upon formation; conversion stalls.
Strategic Insight: The HFIP Effect
Standard polar aprotic solvents (DMSO, DMF) are often insufficient because they only accept hydrogen bonds. To dissolve a pyrazole, you must donate a hydrogen bond to the pyridine-like nitrogen to compete with the molecule's self-aggregation.
The Solution: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).[1][2][3]
HFIP is a strong hydrogen bond donor (
Protocol 1.1: The HFIP Solvent Screen
| Solvent System | Role | Target Outcome |
| DCM (Control) | Baseline | Likely suspension/slurry. |
| HFIP (Neat) | H-Bond Donor | Clear solution; accelerated kinetics. |
| HFIP:DCM (1:4) | Cost-Effective Mix | Solubilization with lower cost. |
| TFE (Trifluoroethanol) | Weaker Donor | Alternative if HFIP is too acidic/expensive. |
Self-Validation:
-
Visual: Upon adding HFIP, the "brick dust" suspension should turn into a clear homogeneous solution within 5 minutes at RT.
-
NMR: Run a
F NMR. If the shift changes significantly, HFIP is interacting with your substrate.
Visualization: Solvent Selection Logic
Figure 1: Decision matrix for selecting solvents based on thermal stability and solubility mechanism.
Module 2: Structural Modification (The Strategic Fix)
Issue: Intermediate is too insoluble for column chromatography or NMR analysis.
Strategic Insight: Transient Protection
If you cannot dissolve the pyrazole, you must break its symmetry. Installing a protecting group (PG) on the nitrogen eliminates the H-bond donor capability and disrupts the crystal lattice packing.
Recommended PGs:
-
SEM (2-(Trimethylsilyl)ethoxymethyl): excellent for solubility; allows "SEM-switch" regioselectivity.
-
THP (Tetrahydropyranyl): Green chemistry option; lipophilic; easy removal.
Protocol 2.1: The THP "Solubility Mask"
Why THP? Unlike SEM, THP protection is often solvent-free and the group adds significant lipophilicity, making the molecule soluble in hexanes/EtOAc.
Step-by-Step:
-
Setup: Suspend insoluble pyrazole (1.0 equiv) in DCM (or neat if liquid).
-
Reagent: Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) and catalytic p-TsOH (0.05 equiv).
-
Reaction: Stir at RT. The suspension must clear as the N-THP product forms (breaking the H-bond network).
-
Workup: Wash with NaHCO3, dry, and concentrate.
-
Downstream: Perform your desired coupling/reaction.
-
Deprotection: Heat in EtOH with catalytic HCl or simply heat >150°C (thermal removal) if stable.
Data: Melting Point Depression (Lattice Disruption)
| Compound State | Melting Point (°C) | Solubility (DCM) |
| NH-Free Pyrazole | > 250°C (Decomp) | < 1 mg/mL |
| N-SEM Protected | 80 - 90°C | > 100 mg/mL |
| N-THP Protected | 60 - 75°C | > 150 mg/mL |
Visualization: Lattice Disruption Mechanism
Figure 2: Mechanism of solubility enhancement via N-protection. The THP group removes the H-bond donor, collapsing the crystal lattice.
Module 3: Workup & Purification (The Downstream Fix)
Issue: Compound crashes out during aqueous workup or streaks/clogs silica columns.
Strategic Insight: The pH Swing
Pyrazoles are amphoteric but generally act as weak bases (
Protocol 3.1: The "pH Swing" Purification
Do not attempt to column "brick dust." Use this extraction method instead.
-
Dissolution: Take the crude solid (containing impurities) and suspend in water.
-
Acidification: Add 1M HCl dropwise until pH < 2.
-
Observation: The pyrazole should protonate and dissolve (forming the pyrazolium salt). Impurities that are not basic will remain solid or oil out.
-
-
Filtration/Wash: Filter off the insoluble impurities. Wash the aqueous filtrate with EtOAc (removes non-basic organic impurities).
-
Precipitation: Cool the aqueous phase to 0°C. Slowly add 2M NaOH until pH > 10.
-
Observation: The free base pyrazole will precipitate as a pure solid.
-
-
Collection: Filter the precipitate.
FAQ: Common Purification Pitfalls
Q: My pyrazole is streaking on the silica column. A: Silica is acidic. Your basic pyrazole is sticking to the stationary phase.
-
Fix: Pre-wash your silica column with 1% Triethylamine (Et3N) in Hexanes, or add 1% Et3N to your eluent. This neutralizes the acidic sites on the silica.
Q: I can't get an NMR spectrum; it's not soluble in CDCl3 or DMSO-d6. A: Use TFA-d (Deuterated Trifluoroacetic Acid) or add a drop of TFA to your DMSO-d6 tube.
-
Why: This protonates the pyrazole, breaking the aggregates and usually resulting in a sharp, soluble spectrum.
Visualization: pH Swing Workflow
Figure 3: The "pH Swing" purification protocol. This method avoids chromatography by exploiting the basicity of the pyrazole nitrogen.
References
-
Banerjee, R., et al. (2024).[1][5] "HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives." The Journal of Organic Chemistry, 89(7), 4423-4437.[1] Link
-
McLaughlin, M., et al. (2008). "Regioselective preparation of N-THP-pyrazolylboronate esters." The Journal of Organic Chemistry, 73(11), 4309–4312. Link
-
Wassermann, T. N., et al. (2007). "Hydrogen bonding lights up overtones in pyrazoles."[6] The Journal of Chemical Physics, 127, 234309.[6] Link
-
BenchChem Technical Guides. (2025). "Dealing with poor solubility of pyrazole derivatives during synthesis." Link
-
Collington, E. W., et al. (1992). "A Facile Method for the Dehydration of Primary Amides to Nitriles." (Reference for general dehydration/solubility concepts in heterocycles). Tetrahedron Letters. Link
Sources
- 1. HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Preventing byproduct formation in the synthesis of pyrazolo[3,4-b]pyridines
A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed to provide you with in-depth troubleshooting advice and practical, field-proven insights to help you minimize byproduct formation and maximize the yield and purity of your target compounds. We understand the challenges that can arise during the synthesis of these important heterocyclic scaffolds and have structured this resource to address the specific issues you may encounter in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis of pyrazolo[3,4-b]pyridines.
Issue 1: Formation of an Unexpected Regioisomer
Question: I am synthesizing a pyrazolo[3,4-b]pyridine using an unsymmetrical 1,3-dicarbonyl compound and a 5-aminopyrazole, but I am obtaining a mixture of two regioisomers. How can I control the regioselectivity of this reaction?
Answer:
The formation of regioisomers is a well-documented challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical starting materials.[1] The regiochemical outcome of the reaction is primarily governed by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound.
Causality and Mechanism:
The reaction proceeds via a condensation mechanism. The more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound is preferentially attacked by the exocyclic amino group of the 5-aminopyrazole.[1] Subsequent cyclization and dehydration lead to the formation of the pyridine ring. If the electrophilicity of the two carbonyls is similar, a mixture of regioisomers will be formed.
For example, in the reaction of a 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is significantly more electrophilic. This directs the initial attack of the aminopyrazole to this position, leading to a specific regioisomer.[2]
Solutions:
-
Substrate Modification:
-
Electronic Effects: Introduce a strongly electron-withdrawing group (e.g., -CF3) or an electron-donating group near one of the carbonyls to differentiate their electrophilicity.
-
Steric Hindrance: Introduce a bulky substituent near one carbonyl group to sterically hinder the approach of the aminopyrazole, thereby favoring reaction at the less hindered carbonyl.
-
-
Reaction Condition Optimization:
-
Catalyst Selection: The choice of catalyst can influence regioselectivity. While acidic catalysts like acetic acid are common, Lewis acids such as ZrCl₄ have been shown to be effective and can favor the formation of a specific isomer in certain cases.[1]
-
Solvent Effects: The polarity of the solvent can influence the relative reactivity of the carbonyl groups. It is advisable to perform a solvent screen, starting with commonly used solvents like ethanol or DMF.[1] In some cases, solvent-free conditions at elevated temperatures have been shown to improve yields and may influence regioselectivity.[1]
-
Temperature Control: Lowering the reaction temperature may enhance the kinetic selectivity of the reaction, favoring the formation of one regioisomer over the other.
-
-
Separation of Isomers:
-
Flash Column Chromatography: This is the most common method for separating regioisomers. A careful selection of the eluent system, often a gradient of hexane and ethyl acetate, is crucial.[1]
-
Recrystallization: If the regioisomers have sufficiently different solubilities, recrystallization from a suitable solvent can be an effective purification method.[1]
-
Issue 2: Isolation of Uncyclized Intermediates
Question: My reaction is not going to completion, and I am isolating a significant amount of a stable intermediate, which appears to be the uncyclized hydrazone or enamine. What is causing this, and how can I drive the reaction to completion?
Answer:
The formation of stable, uncyclized intermediates is a common issue that can lead to low yields of the desired pyrazolo[3,4-b]pyridine. This indicates that the initial condensation or Michael addition is occurring, but the subsequent cyclization and dehydration steps are hindered.
Causality and Mechanism:
The synthesis of the pyrazolo[3,4-b]pyridine core involves a cascade of reactions. For instance, in a three-component reaction, an α,β-unsaturated ketone is formed in situ, followed by a Michael addition of the aminopyrazole and subsequent cyclization.[2] If the cyclization step has a high activation energy, the intermediate can be isolated.
Solutions:
-
Increase Reaction Temperature: The cyclization and dehydration steps are often promoted by heat. If the reaction is being run at room temperature or a moderate temperature, gradually increasing the temperature while monitoring the reaction by TLC is recommended.[1]
-
Catalyst Choice and Loading:
-
Acid Catalysis: The cyclization step is often acid-catalyzed. Ensure that a sufficient amount of an appropriate acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) is used.
-
Lewis Acids: Lewis acids like ZrCl₄ can facilitate the cyclization by coordinating to the carbonyl oxygen, making the carbon more electrophilic.[1]
-
-
Extended Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are consumed but the intermediate is still present, extending the reaction time may be necessary to allow for the slower cyclization step to proceed to completion.[1]
-
Dehydrating Conditions: If the final step is a dehydration, using a Dean-Stark apparatus to remove water from the reaction mixture can help drive the equilibrium towards the cyclized product.
Issue 3: Formation of a Pyrazolo[1,5-a]pyrimidine Byproduct
Question: I am observing a byproduct with a mass and NMR spectrum inconsistent with the expected pyrazolo[3,4-b]pyridine. Further analysis suggests it is a pyrazolo[1,5-a]pyrimidine. How is this forming and how can I prevent it?
Answer:
The formation of isomeric pyrazolo[1,5-a]pyrimidines is a known side reaction, particularly when using 5-aminopyraoles that are unsubstituted at the N1 position (R=H).[3]
Causality and Mechanism:
5-Aminopyrazoles are versatile nucleophiles with multiple reactive sites. The formation of the desired pyrazolo[3,4-b]pyridine occurs through the reaction of the exocyclic amino group and the C4 carbon of the pyrazole. However, under certain conditions, the endocyclic N1 nitrogen and the exocyclic amino group can both participate in the reaction with a 1,3-dielectrophile, leading to the formation of the isomeric pyrazolo[1,5-a]pyrimidine ring system.[3]
Solutions:
-
Protecting Group Strategy: The most effective way to prevent the formation of this byproduct is to use a 5-aminopyrazole that is substituted at the N1 position with a suitable protecting group (e.g., phenyl, methyl). This blocks the N1 nitrogen from participating in the reaction.
-
Control of Reaction Conditions:
-
pH Control: The nucleophilicity of the N1 nitrogen can be influenced by the pH of the reaction medium. Careful control of the acidity may favor the desired reaction pathway.
-
Temperature: Harsher reaction conditions (e.g., high temperatures) can sometimes lead to the formation of this thermodynamically stable byproduct.[1] Running the reaction at the lowest effective temperature is recommended.
-
FAQs: Proactive Byproduct Prevention
This section provides answers to frequently asked questions, focusing on proactive measures to prevent byproduct formation from the outset.
Q1: How critical is the purity of the 5-aminopyrazole starting material?
A1: The purity of the 5-aminopyrazole is absolutely critical. Impurities can significantly impact the reaction outcome, leading to low yields and the formation of byproducts.[1] One common impurity is the undesired regioisomer (e.g., the 3-aminopyrazole) from its own synthesis.[1] This isomeric impurity will react to form an undesired pyrazolopyridine isomer, complicating purification.
Recommendation: Always ensure the high purity of your 5-aminopyrazole. If necessary, purify the starting material by recrystallization or column chromatography before use.[1]
Q2: What is the impact of using acetic acid as a solvent at high temperatures?
A2: While acetic acid can be an effective acidic catalyst, using it as a solvent at high temperatures can lead to the formation of an N-acetylated amide byproduct, where the amino group of the pyrazole reacts with the solvent.
Recommendation: If N-acetylation is observed, consider using a different acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid) in a non-reactive, high-boiling solvent like toluene or DMF.
Q3: Can self-condensation of my starting materials be a problem?
A3: Yes, self-condensation of starting materials can be a significant source of byproducts. For example, β-ketoesters can undergo a Claisen condensation with themselves in the presence of a strong base to form a β-keto ester dimer.[4][5] Similarly, α,β-unsaturated ketones can potentially undergo dimerization or polymerization under certain conditions.
Recommendation: To minimize self-condensation, control the rate of addition of the starting materials. For instance, add the more reactive component slowly to the reaction mixture containing the other reactants. Using the correct stoichiometry is also crucial.
Experimental Protocols and Data
Table 1: Effect of Catalyst on Pyrazolo[3,4-b]pyridine Synthesis
| Catalyst | Catalyst Loading | Yield (%) | Reference |
| AC-SO₃H | 5 mg | 80 | [6] |
| AC-SO₃H | 10 mg | 75 | [6] |
| AC-SO₃H | 15 mg | 72 | [6] |
| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | 20 mg | 95 | [7] |
| ZrCl₄ | 0.15 mmol | 13-28 | [8] |
Note: This table summarizes data from different studies and reaction conditions may vary. It is intended to provide a general comparison of catalyst effectiveness.
Protocol 1: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones
This protocol is adapted from a procedure utilizing ZrCl₄ as a catalyst.[8][9]
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (0.15 mmol).
-
Stir the reaction mixture vigorously at 95 °C for 16 h.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the mixture in vacuo.
-
Add CHCl₃ and water, and separate the phases.
-
Extract the aqueous phase with CHCl₃ twice.
-
Combine the organic extracts, wash with H₂O and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Three-Component Synthesis under Solvent-Free Conditions
This protocol is a general procedure based on the use of a nano-magnetic catalyst.[7]
-
In a reaction vessel, combine the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (1 mmol), and the catalyst (e.g., 20 mg of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂).
-
Stir the mixture at 100 °C under solvent-free conditions.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture.
-
Isolate the product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing Reaction Pathways
Diagram 1: General Synthesis and Regioisomeric Byproduct Formation
Caption: Formation of regioisomers from unsymmetrical starting materials.
Diagram 2: Troubleshooting Workflow for Byproduct Formation
Caption: A decision tree for troubleshooting byproduct formation.
References
- troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem. (URL: )
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC. (URL: [Link])
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI. (URL: [Link])
-
Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC. (URL: [Link])
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (URL: [Link])
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC. (URL: [Link])
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (URL: [Link])
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (URL: [Link])
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - RSC Publishing. (URL: [Link])
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - MDPI. (URL: [Link])
-
Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - RSC Publishing. (URL: [Link])
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents | ACS Omega - ACS Publications. (URL: [Link])
-
Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines - ResearchGate. (URL: [Link])
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (URL: [Link])
-
Synthesis of Diversified Pyrazolo[3,4- b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PubMed. (URL: [Link])
-
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed. (URL: [Link])
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC. (URL: [Link])
-
3(5)-aminopyrazole - Organic Syntheses Procedure. (URL: [Link])
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. (URL: [Link])
-
New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones | Request PDF - ResearchGate. (URL: [Link])
-
Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC. (URL: [Link])
-
5(4)-Aminopyrazoles as effective reagents in the synthesis of pyrazolo-annulated pyridines - ResearchGate. (URL: [Link])
-
Comparison of two routes for synthesis 5-aminopyrazole derivative - JOCPR. (URL: [Link])
-
5(4)-Aminopyrazoles as effective reagents in the synthesis of pyrazolo-annulated pyridines. (URL: [Link])
-
Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles - ResearchGate. (URL: [Link])
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC. (URL: [Link])
-
Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC. (URL: [Link])
-
Gould–Jacobs reaction | Request PDF - ResearchGate. (URL: [Link])
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: [Link])
-
Gould–Jacobs reaction - Wikipedia. (URL: [Link])
-
Theoretical study on the thermal decomposition of pyridine - ResearchGate. (URL: [Link])
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (URL: [Link])
-
(PDF) A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. - ResearchGate. (URL: [Link])
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (URL: [Link])
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (URL: [Link])
-
Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (URL: [Link])
-
Chapter 23 – Carbonyl Condensation Reactions – Student Solutions Manual for Organic Chemistry - NC State University Libraries. (URL: [Link])
-
23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (URL: [Link])
-
(PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - ResearchGate. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2017060787A1 - Process for preparation of aminopyrazole - Google Patents [patents.google.com]
- 3. Predict the products of self-condensation of the following esters... | Study Prep in Pearson+ [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent Reactions Using C,N-Binucleophilic Nature of Aminopyrazoles: Construction of Pyrazole-Fused Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Scaling up the synthesis of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate from lab to pilot scale
Technical Support Center: Scaling the Synthesis of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
Welcome to the technical support center for the synthesis and scale-up of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to a pilot plant setting. We will explore the underlying chemistry, troubleshoot common issues, and provide actionable protocols grounded in established scientific principles.
Reaction Overview and Mechanism
The synthesis of the pyrazole ring is a cornerstone of heterocyclic chemistry, often achieved through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine.[1][2] For the target molecule, Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, a common and efficient route involves the cyclocondensation reaction between a β-ketoester equivalent and methylhydrazine.
Proposed Synthetic Pathway:
The reaction proceeds via a nucleophilic attack of the methylhydrazine on the β-ketoester system, followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic pyrazole ring.[1] The regioselectivity, which dictates the final position of the methyl group on the pyrazole nitrogen, is a critical aspect to control during this process.[3][4]
Troubleshooting Guide: From Lab to Pilot Scale
Transitioning a synthesis to a larger scale often introduces new challenges that were not apparent at the bench.[5] This section addresses common problems in a question-and-answer format.
Category: Reaction Kinetics & Yield
Q1: My reaction yield dropped from 90% at the 10g lab scale to 60% in the 1kg pilot reactor. What are the most likely causes?
A: This is a frequent issue during scale-up. The primary culprits are often related to physical parameters that do not scale linearly:
-
Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient. If the reaction is exothermic, localized "hot spots" can form, leading to thermal degradation of reactants or products and promoting side reactions.
-
Mixing Efficiency: Inadequate mixing in a large reactor can create non-homogeneous zones, where reactant concentrations vary. This can lead to lower reaction rates and the formation of impurities.[6]
-
Addition Rate: A reagent added all at once in the lab may need to be added slowly and controllably (e.g., via a dosing pump) at the pilot scale to manage heat generation and maintain an optimal concentration profile. A rapid addition on a large scale can cause a dangerous exotherm.[5]
Solution Pathway:
-
Calorimetry Study: Perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to understand the reaction's thermal profile and determine the maximum safe addition rate.
-
Optimize Agitation: Consult with a chemical engineer to ensure the reactor's agitator type, speed, and baffle configuration are appropriate for the reaction's viscosity and volume.
-
Controlled Dosing: Implement a programmed, slow addition of the methylhydrazine to the reactor to maintain the desired temperature range.
Q2: The reaction seems to stall and does not go to completion in the pilot plant, even after extending the reaction time. Why?
A: Several factors could be at play:
-
Reagent Purity: The purity of bulk-scale starting materials may differ from the high-purity reagents used in the lab. Impurities can inhibit the reaction or consume reactants in side reactions.[7] Always request a Certificate of Analysis (CoA) for bulk materials.
-
Atmospheric Control: Hydrazine derivatives can be sensitive to air.[1] While a small lab flask might be adequately protected by a balloon, a large reactor requires a robust inert atmosphere (e.g., a nitrogen or argon blanket) to prevent oxidative degradation.
-
Catalyst (if used): If a catalyst is employed, its activity might be lower at scale due to mass transfer limitations or poisoning from impurities in the bulk starting materials.
Solution Pathway:
-
Qualify Raw Materials: Test the bulk starting materials against a retained lab-scale sample to confirm purity and identity.
-
Ensure Inert Atmosphere: Verify that the reactor is properly purged and maintains a positive pressure of an inert gas throughout the process.
-
Monitor Progress: Use in-process controls (IPC) like HPLC or UPLC to accurately track the consumption of starting materials and formation of the product, rather than relying solely on time.
Category: Impurity Profile & Purification
Q3: I am observing a new, significant impurity in the pilot batch. How can I identify and mitigate it?
A: The formation of new impurities at scale is often due to longer reaction times or localized high temperatures, as mentioned previously.
-
Regioisomer Formation: One common impurity in pyrazole synthesis is the formation of the wrong regioisomer.[8] The nucleophilic attack can sometimes occur at the alternative electrophilic site, leading to a different substitution pattern on the pyrazole ring.
-
Degradation Products: The target molecule or intermediates may degrade under prolonged exposure to heat or acidic/basic conditions.
Solution Pathway:
-
Isolate and Characterize: Isolate the impurity using preparative HPLC or careful crystallization. Characterize its structure using NMR spectroscopy and Mass Spectrometry. Understanding the structure will provide clues about its formation pathway.
-
Modify Reaction Conditions: If the impurity is a regioisomer, adjusting the solvent polarity or reaction temperature may favor the desired pathway.[7] If it's a degradation product, reducing the reaction temperature or time is necessary.
-
Work-up Quench: Ensure the reaction is properly quenched at the end to stop side reactions from occurring during work-up.
Q4: Column chromatography was effective in the lab, but it's not feasible for a 1kg batch. What are my purification options?
A: Scalable purification relies on bulk separation techniques rather than chromatography.
-
Recrystallization: This is the most common and cost-effective method for purifying solid products at scale. The key is to find a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures. Common solvents for pyrazoles include ethanol, isopropanol, or mixtures with water.[9]
-
Acid-Base Extraction: Since the target molecule contains a basic amino group, you can perform an acidic wash (e.g., with dilute HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic organic impurities behind. Then, basifying the aqueous layer will precipitate the purified product. This is a powerful technique for removing non-basic impurities.[10][11]
-
Slurry Wash: Stirring the crude solid product in a solvent in which it is poorly soluble can effectively wash away more soluble impurities.
Solution Pathway:
-
Solvent Screening: Perform small-scale solubility tests with the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, heptane) and their mixtures to identify an optimal recrystallization system.
-
Develop an Extraction Protocol: If impurities are problematic, develop a liquid-liquid extraction or acid-base wash procedure during the work-up phase.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling methylhydrazine at a pilot scale? A: Methylhydrazine is toxic and potentially carcinogenic. All handling must occur in a well-ventilated area or a closed system. Personnel must wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat. An emergency shower and eyewash station must be readily accessible. Develop a clear spill response procedure.
Q2: How does the choice of solvent impact the scale-up process? A: Solvent selection is critical. Beyond just reaction performance, you must consider:
-
Safety: Flashpoint, toxicity, and environmental impact.
-
Cost: The cost of large volumes of solvent is a significant factor in process economics.
-
Work-up: The solvent's boiling point affects the ease of removal. Its miscibility with water is crucial for extractions.
-
Regulatory: Certain solvents (e.g., chlorinated solvents) are restricted in pharmaceutical manufacturing.[7]
Q3: What are the key process parameters I need to monitor and control? A: For robust process control, you must monitor:
-
Temperature: The most critical parameter for controlling reaction rate and impurity formation.
-
Reagent Addition Rate: To manage exotherms and maintain optimal stoichiometry.
-
Agitator Speed: To ensure proper mixing.
-
Reaction Progress: Via in-process sampling and analysis (e.g., HPLC) to determine the reaction endpoint accurately.
Experimental Protocols: Lab vs. Pilot Scale
The following protocols provide a starting point. They must be adapted and optimized based on your specific equipment and safety procedures.
Protocol 1: Laboratory Scale Synthesis (10 g)
| Parameter | Value |
| Reactants | |
| Benzyl 2-cyano-3-ethoxyacrylate | 1.0 eq |
| Methylhydrazine | 1.1 eq |
| Solvent | |
| Anhydrous Ethanol | ~10 volumes |
| Conditions | |
| Reaction Temperature | 78-80 °C (Reflux) |
| Reaction Time | 4-6 hours (Monitor by TLC/LCMS) |
| Atmosphere | Nitrogen |
Step-by-Step Methodology:
-
Charge a 250 mL round-bottom flask with Benzyl 2-cyano-3-ethoxyacrylate and anhydrous ethanol.
-
Begin stirring and purge the flask with nitrogen.
-
Slowly add methylhydrazine dropwise via a syringe over 5 minutes.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC or LCMS.
-
Once complete, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Collect the solid product by vacuum filtration, washing the cake with cold ethanol.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
Protocol 2: Pilot Scale Synthesis (1 kg)
| Parameter | Value |
| Reactants | |
| Benzyl 2-cyano-3-ethoxyacrylate | 1.0 eq |
| Methylhydrazine | 1.05 - 1.1 eq |
| Solvent | |
| Anhydrous Ethanol | ~8-10 volumes |
| Conditions | |
| Reaction Temperature | 75-78 °C |
| Addition Time | 1-2 hours |
| Reaction Time | 5-8 hours (Monitor by HPLC) |
| Atmosphere | Nitrogen Blanket (Positive Pressure) |
Step-by-Step Methodology:
-
Charge a suitable glass-lined reactor with Benzyl 2-cyano-3-ethoxyacrylate and anhydrous ethanol.
-
Start the agitator and ensure good mixing. Inert the reactor by performing three vacuum/nitrogen purge cycles. Maintain a slight positive nitrogen pressure.
-
Using a calibrated dosing pump, add the methylhydrazine to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 30°C during the addition.
-
Once the addition is complete, slowly heat the reactor contents to 75-78 °C.
-
Hold the reaction at this temperature for 5-8 hours. Take samples periodically for HPLC analysis to determine the endpoint.
-
When the reaction is complete, cool the reactor to 0-5 °C over 2-3 hours to crystallize the product.
-
Isolate the product using a centrifuge or a large Nutsche filter-dryer.
-
Wash the product cake with pre-chilled (0-5 °C) ethanol.
-
Dry the product under vacuum at 40-50 °C until the loss on drying (LOD) is within specification.
Process and Logic Flow Diagram
This diagram outlines the critical steps and decision points in the scale-up process.
References
-
ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole. [Diagram]. Retrieved from [Link]
- Google Patents. (n.d.). US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
-
Goel Impex. (2025, February 20). The Importance of Pilot Scale Plants in the Pharmaceutical and Chemical Industries. Retrieved from [Link]
-
Asynt. (2022, July 20). Saving Time and Money with Pilot Scale Process Chemistry. Retrieved from [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
-
De Dietrich Process Systems. (n.d.). Pilot Plant Case Study. Retrieved from [Link]
-
UNIDO. (n.d.). MULTIPURPOSE PILOT PLANT FOR THE PRODUCTION OF PHARMACEUTICAL CHEMICALS. BACKGROUND PAPER. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Royal Society of Chemistry. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Retrieved from [Link]
-
IJARST. (2021, December 15). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. Retrieved from [Link]
-
ResearchGate. (2022, December 6). Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. [PDF]. Retrieved from [Link]
-
ResearchGate. (2021, July 14). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]
-
PMC. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
-
Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
Pure Synth. (2019, September 30). Challenges of scaling up production from grams to kilos. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]
-
Arkivoc. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. pure-synth.com [pure-synth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Comparative analysis of pyrazole synthesis methods: Knorr vs. Pechmann
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1] The strategic synthesis of this five-membered heterocycle is therefore of paramount importance. This guide provides an in-depth comparative analysis of two classical and enduring methods for pyrazole synthesis: the Knorr and the Pechmann syntheses. This analysis is grounded in mechanistic understanding, supported by experimental data, and offers practical insights for the laboratory professional.
The Enduring Legacy of the Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a robust and widely utilized method for the construction of the pyrazole ring.[2][3] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[4]
Mechanism of the Knorr Synthesis
The reaction proceeds through a well-established pathway:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. Subsequent dehydration leads to the formation of a hydrazone intermediate.[4][5]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as a nucleophile, attacking the remaining carbonyl carbon in an intramolecular fashion. This cyclization step forms a non-aromatic five-membered ring intermediate.
-
Dehydration and Aromatization: The final step involves the elimination of a molecule of water to yield the stable, aromatic pyrazole ring.[5]
Figure 1: Workflow of the Knorr Pyrazole Synthesis.
Scope and Limitations
The Knorr synthesis is valued for its operational simplicity and the ready availability of starting materials.[1] However, a significant challenge arises when employing unsymmetrical 1,3-dicarbonyl compounds, as this can lead to the formation of a mixture of regioisomers.[4][6] The regioselectivity is influenced by both steric and electronic factors of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[4][6] Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[4]
The Pechmann Pyrazole Synthesis: A 1,3-Dipolar Cycloaddition Approach
First described by Hans von Pechmann in 1898, the Pechmann pyrazole synthesis offers an alternative and mechanistically distinct route to pyrazoles.[7] This method involves the 1,3-dipolar cycloaddition of a diazo compound, most commonly diazomethane, with an alkyne.[8]
Mechanism of the Pechmann Synthesis
The core of the Pechmann synthesis is a concerted [3+2] cycloaddition reaction:
-
1,3-Dipolar Cycloaddition: The diazo compound, acting as a 1,3-dipole, reacts with the alkyne (the dipolarophile) in a single, concerted step to form a 3H-pyrazole intermediate.
-
Tautomerization: The initially formed 3H-pyrazole is typically unstable and rapidly tautomerizes to the more stable aromatic 1H-pyrazole.
Figure 2: Workflow of the Pechmann Pyrazole Synthesis.
Scope and Limitations
The Pechmann synthesis can provide access to pyrazoles that may be difficult to obtain via the Knorr method. A key advantage is the potential for high regioselectivity, particularly with terminal alkynes. However, the substrate scope can be limited, and the reaction's practicality is significantly hampered by the hazardous nature of diazomethane, which is both highly toxic and explosive.[8] This necessitates specialized equipment and stringent safety protocols, limiting its large-scale application.
Head-to-Head Comparison: Knorr vs. Pechmann
| Feature | Knorr Pyrazole Synthesis | Pechmann Pyrazole Synthesis |
| Reactants | 1,3-Dicarbonyl compounds and hydrazines | Diazo compounds (e.g., diazomethane) and alkynes |
| Mechanism | Condensation followed by cyclization and dehydration | 1,3-Dipolar cycloaddition |
| Regioselectivity | Often leads to mixtures of regioisomers with unsymmetrical dicarbonyls.[6] | Can be highly regioselective, especially with terminal alkynes. |
| Substrate Scope | Broad for both dicarbonyls and hydrazines. | Can be more limited, particularly by the availability and stability of substituted diazo compounds. |
| Reaction Conditions | Typically requires heating and often an acid catalyst. | Can often be performed at lower temperatures ("cold solution").[9] |
| Advantages | Operationally simple, readily available starting materials, scalable. | High regioselectivity, provides access to unique substitution patterns. |
| Disadvantages | Lack of regiocontrol with unsymmetrical substrates. | Use of hazardous and explosive diazomethane, limited substrate scope for diazo compounds. |
Experimental Data: A Comparative Overview
The following table provides a summary of representative experimental data for both the Knorr and Pechmann pyrazole syntheses, highlighting the differences in yields and reaction conditions.
| Synthesis Method | Reactants | Product | Conditions | Yield | Reference |
| Knorr | Acetylacetone and Phenylhydrazine | 1,3-Dimethyl-5-phenyl-1H-pyrazole | Ethanol, Reflux, 1h | 92% | [4] |
| Knorr | Ethyl acetoacetate and Phenylhydrazine | Edaravone | Neat, Reflux, 1h | 98.55% | [10] |
| Knorr | Benzoylacetone and Phenylhydrazine | 1,5-Diphenyl-3-methyl-1H-pyrazole | Ethanol, Reflux, 2h | 85% | [4] |
| Pechmann | Acetylene and Diazomethane | Pyrazole | Cold ether solution | Not specified | [7][9] |
Experimental Protocols
Knorr Synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazole
-
Materials: Acetylacetone, Phenylhydrazine, Ethanol.
-
Procedure:
-
Dissolve acetylacetone (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add phenylhydrazine (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[4]
-
Pechmann Synthesis of Pyrazole
-
Materials: Acetylene gas, Diazomethane in ether solution.
-
Procedure:
-
Caution: This reaction should only be performed by trained personnel in a specialized laboratory with appropriate safety measures due to the highly hazardous nature of both acetylene and diazomethane.
-
A cold solution of diazomethane in ether is prepared in situ or handled with extreme care.
-
Acetylene gas is bubbled through the cold diazomethane solution.
-
The reaction is allowed to proceed at low temperature until the consumption of the starting materials.
-
The solvent is carefully removed under reduced pressure to yield the pyrazole product.[7][9]
-
Conclusion
Both the Knorr and Pechmann syntheses represent foundational methods for the construction of the pyrazole ring, each with a distinct set of advantages and limitations. The Knorr synthesis is a workhorse method, prized for its simplicity and broad applicability, though often plagued by issues of regioselectivity. The Pechmann synthesis, while offering a pathway to unique pyrazole architectures with high regioselectivity, is constrained by the significant safety concerns associated with its reagents.
The choice between these two methods will ultimately be dictated by the specific synthetic target, the desired substitution pattern, the scale of the reaction, and the available laboratory infrastructure and safety protocols. For many applications, the Knorr synthesis remains the more practical choice, while the Pechmann synthesis is a valuable tool for specific, challenging synthetic targets where its regiochemical control is a critical advantage.
References
[4] BenchChem (2025). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. BenchChem. [9] BenchChem (2025). A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers. BenchChem. [11] BenchChem (2025). A Technical Guide to the Knorr Pyrazole Synthesis of 1883. BenchChem. [10] ResearchGate (n.d.). Knorr pyrazole synthesis. ResearchGate. [2] Hilaris (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publishing. The Royal Society of Chemistry (2017). Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. BenchChem (2025). A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. BenchChem. [12] Cambridge University Press (n.d.). Knorr Pyrazole Synthesis. Cambridge University Press. [3] Wiley-VCH (1957). Knorr Pyrazole Synthesis. In Heterocyclic Compounds (Vol. 5, p. 46). [13] Flood, A. H., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11808–11813. [8] ResearchGate (n.d.). Pechmann pyrazole synthesis. Request PDF. [7] IJRASET (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9), 2997-3011. [5] BenchChem (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem. [14] Chem Help Asap (n.d.). Knorr Pyrazole Synthesis. [15] Beilstein-Institut (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1084-1144. [16] J&K Scientific LLC (2025). Knorr Pyrazole Synthesis. [17] Semantic Scholar (n.d.). Pechmann pyrazole synthesis. [18] SciSpace (2019). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. [1] Organic Chemistry Portal (n.d.). Pyrazole synthesis. [19] National Center for Biotechnology Information (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6467. [6] BenchChem (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem. [20] ResearchGate (n.d.). ChemInform Abstract: Pechmann Pyrazole Synthesis. [21] The Royal Society of Chemistry (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Knorr Pyrazole Synthesis [drugfuture.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 16. jk-sci.com [jk-sci.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. scispace.com [scispace.com]
- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
A Comparative Guide to the Biological Activity of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate and Its Analogs
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have led to its incorporation into numerous clinically successful drugs, such as the selective COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant.[1][2][3] This guide provides a comparative analysis of the biological activities of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate and its structural analogs. Our objective is to dissect the structure-activity relationships (SAR) that govern their efficacy as anti-inflammatory, anticancer, and antimicrobial agents. By synthesizing data from multiple studies, we aim to provide researchers and drug development professionals with a rational framework for designing next-generation pyrazole-based therapeutics.
The Core Moiety: Synthesis and Significance
The 3-amino-1-methyl-1H-pyrazole-5-carboxylate core is a versatile starting point for creating diverse compound libraries. Its synthesis is typically achieved through well-established condensation reactions. A common and efficient method involves the cyclocondensation of a β-enamino diketone with a substituted hydrazine, which offers a high degree of regioselectivity and yield.[4][5]
The choice of this scaffold is strategic. The N1-methyl group provides metabolic stability, the 3-amino group serves as a crucial hydrogen bond donor and a point for further derivatization, and the 5-carboxylate ester can be readily modified to modulate physicochemical properties and target engagement.
Caption: General synthetic workflow for the pyrazole-5-carboxylate core.
Comparative Analysis of Biological Activities
The biological profile of pyrazole derivatives is exquisitely sensitive to the nature and position of their substituents. This section compares the anti-inflammatory, anticancer, and antimicrobial activities of various analogs, with experimental data summarized for clarity.
Anti-inflammatory Activity: Targeting COX Enzymes
Structure-Activity Relationship Insights:
-
N1-Substituent: Replacing the N1-methyl group with larger, bulkier aryl groups often enhances COX-2 selectivity. The sulfonamide group present in Celecoxib, for instance, fits into a specific hydrophobic pocket of the COX-2 enzyme.[1]
-
C5-Substituent: Conversion of the C5-benzyl ester to various amides can significantly impact potency. Amide functionalities can introduce new hydrogen bonding interactions within the enzyme's active site.
-
C3-Substituent: While the 3-amino group is a common feature, its acylation or conversion to other functional groups can modulate activity.
Table 1: Comparative Anti-inflammatory Activity of Pyrazole Analogs
| Compound/Analog | Key Structural Feature | Target | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|---|
| Celecoxib | N1-aryl, C3-CF₃, N-sulfonamide | COX-1 | 15 | [1] |
| COX-2 | 0.04 | [1] | ||
| Analog A | 3,5-diarylpyrazole | COX-2 | 0.01 | [1] |
| Analog B | Pyrazole-thiazole hybrid | COX-2 | 0.03 | [1] |
| 5-LOX | 0.12 | [1] | ||
| Analog C | Pyrazole with SOMe group | COX-2 | 0.73 | [7] |
| Indomethacin | (Reference Drug) | COX-1 | 0.1 | [6] |
Note: Data for specific analogs are compiled from various sources to illustrate SAR trends.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by pyrazole derivatives.
Anticancer Activity: Kinase Inhibition and Cytotoxicity
The pyrazole scaffold is prevalent in anticancer drug development, with many derivatives functioning as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR-2, and CDK2.[8][9]
Structure-Activity Relationship Insights:
-
Fused Ring Systems: Fusing the pyrazole core with other heterocyclic rings like pyrimidine or pyran often enhances anticancer activity by expanding the molecule's interaction with the ATP-binding pocket of kinases.[9][10]
-
Aryl Substituents: The presence of specific substituted aryl rings at the C3 and C5 positions is critical. For example, a 4-chlorophenyl group at C5 and a 2,4-dichlorophenyl at N1 are key features of potent cannabinoid receptor antagonists, a target class with implications in cancer biology.[11]
-
Hydrophobic & H-Bonding Groups: Introducing hydrophobic moieties can enhance binding affinity through interactions with hydrophobic regions of the kinase active site, while hydrogen bond donors/acceptors can secure the inhibitor's position.[9][12]
Table 2: Comparative Anticancer Activity of Pyrazole Analogs
| Compound/Analog | Key Structural Feature | Cell Line | Activity (IC₅₀ in µM) | Target(s) | Reference |
|---|---|---|---|---|---|
| Analog D | Polysubstituted pyrazole | HepG2 (Liver) | 2.0 | DNA Binding | [8] |
| Analog E | Indole-pyrazole hybrid | MCF-7 (Breast) | < 23.7 | CDK2 | [8] |
| Analog F | Pyrazolone-pyrazole | MCF-7 (Breast) | 16.5 | VEGFR-2 | [8] |
| Analog G | Pyrazole carbaldehyde | MCF-7 (Breast) | 0.25 | PI3 Kinase | [8] |
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 0.95 | Topo. II |[8] |
Antimicrobial Activity: Targeting Essential Bacterial Enzymes
Certain pyrazole derivatives exhibit significant antimicrobial properties, including activity against drug-resistant bacterial strains.[13][14] A key mechanism of action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2][15]
Structure-Activity Relationship Insights:
-
Vinyl Linkers: The introduction of a vinyl bridge, as seen in 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole, has been shown to confer potent antibacterial activity against both Gram-positive and quinolone-resistant strains.[15]
-
Lipophilic Substituents: The presence of lipophilic groups, such as chloro or bromo substituents on attached phenyl rings, generally increases antimicrobial activity by facilitating passage through the bacterial cell membrane.[16]
-
Carbothioamides: Derivatives containing a carbothiohydrazide or related thioamide functionality at the C5 position have demonstrated remarkable antibacterial and antifungal activities.[14]
Table 3: Comparative Antimicrobial Activity of Pyrazole Analogs
| Compound/Analog | Key Structural Feature | Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|---|
| Analog H | 5-vinyl-pyrazole | S. aureus (Resistant) | 1-2 | [15] |
| Analog I | Pyrazole-1-carbothiohydrazide | S. aureus | 62.5 | [14] |
| C. albicans | 2.9 | [14] | ||
| Analog J | Bis(imino)pyridine Schiff base | S. aureus | 3.125 | [17][18] |
| Chloramphenicol | (Reference Drug) | S. aureus | >62.5 | [14] |
| Clotrimazole | (Reference Drug) | C. albicans | >7.8 |[14] |
Key Experimental Methodologies
To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. Below are detailed methodologies for key assays used to evaluate the compounds discussed.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol determines a compound's potency and selectivity in inhibiting COX enzymes. The rationale is to measure the production of prostaglandin E2 (PGE2), a direct product of COX activity, using arachidonic acid as the substrate.
-
Reagents: Human recombinant COX-1/COX-2 enzymes, arachidonic acid, glutathione, hematin, test compounds, reference inhibitor (Celecoxib), EIA buffer, PGE2-specific antibody, and detection reagents.
-
Procedure:
-
Prepare a dilution series of the test compound and reference inhibitor in DMSO.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), co-factors (glutathione, hematin), and the test compound or vehicle control (DMSO). Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid. Incubate for an additional 10 minutes at 37°C.
-
Stop the reaction by adding a solution of HCl.
-
Quantify the amount of PGE2 produced in each well using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is foundational for screening potential anticancer agents.
-
Reagents: Human cancer cell lines (e.g., MCF-7, HepG2), complete culture medium (e.g., DMEM with 10% FBS), test compounds, Doxorubicin (positive control), MTT solution (5 mg/mL in PBS), and DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds and positive control.
-
Replace the culture medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubate the plate for 48-72 hours. The incubation time is critical as it must be long enough for the compound to exert its effect.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium and dissolve the formazan crystals by adding 150 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.
-
Conclusion and Future Outlook
The 3-amino-1-methyl-1H-pyrazole-5-carboxylate scaffold is a highly fertile ground for the development of novel therapeutics. Structure-activity relationship studies reveal that minor chemical modifications can dramatically shift biological activity between anti-inflammatory, anticancer, and antimicrobial effects.
-
For Anti-inflammatory agents: Future work should focus on optimizing N1 and C5 substituents to enhance COX-2 selectivity and potency, potentially leading to safer NSAIDs.[7]
-
For Anticancer agents: The development of pyrazole-based kinase inhibitors remains a promising avenue. Exploring fused heterocyclic systems and dual-target inhibitors could overcome resistance mechanisms.[8][19]
-
For Antimicrobial agents: The unique mechanism of DNA gyrase inhibition offers a path to combat resistant bacteria. Further exploration of vinyl-linked and thioamide-containing pyrazoles is warranted.[15]
The strategic design, synthesis, and rigorous biological evaluation of new analogs based on these principles will undoubtedly continue to yield promising clinical candidates across multiple therapeutic areas.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2021). PMC.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. (2021). PMC.
- Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives: A Compar
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). Semantic Scholar.
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022).
- Mini review on anticancer activities of Pyrazole Deriv
- Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020). [Source Not Available].
- Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. (2004).
- Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014). PubMed.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). [Source Not Available].
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). MDPI.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). PubMed.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (2019). [Source Not Available].
- N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). (2007). EMBL-EBI.
- 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. (2024). J&K Scientific.
- Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. (2008). Organic Chemistry Portal.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). [Source Not Available].
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.
- Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. (2019).
- Synthesis of 3-Amino-1-(3-methylbenzyl)-pyrazol-5-one. (2023). PrepChem.com.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. ijpsonline.com [ijpsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation of the Anticancer Activity of Novel Pyrazole Derivatives Against Cancer Cell Lines: A Comparative Methodological Guide
Executive Summary & Mechanistic Rationale
In the landscape of modern oncology and drug discovery, the pyrazole moiety has emerged as a highly privileged heterocyclic scaffold. As a Senior Application Scientist overseeing small-molecule screening, I have observed that the unique structural features of pyrazole derivatives—specifically their nitrogen-rich, five-membered rings—endow them with exceptional hydrogen-bonding capabilities. This allows them to dock with high affinity into the ATP-binding pockets of critical oncogenic kinases.
Recent structural-activity relationship (SAR) studies reveal that strategic substitutions on the pyrazole ring can yield compounds that act as multi-target inhibitors. These novel derivatives frequently disrupt tumor progression by simultaneously targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and tubulin polymerization[1],[2].
Fig 1: Mechanistic pathways of pyrazole derivatives inducing apoptosis and cell cycle arrest.
Comparative Efficacy: Pyrazole Derivatives vs. Standard Chemotherapeutics
To objectively evaluate the clinical potential of novel pyrazole derivatives, their in vitro performance must be benchmarked against established chemotherapeutic agents. The table below synthesizes recent quantitative data, demonstrating how specific pyrazole structural classes frequently outperform reference drugs like Erlotinib and Doxorubicin across various human cancer cell lines[1],[2].
| Compound Scaffold | Primary Target Kinase / Mechanism | Target Cancer Cell Line | Novel Pyrazole IC₅₀ | Reference Drug IC₅₀ | Reference Drug |
| Dihydropyrano-pyrazole | EGFR / VEGFR-2 Dual Inhibition | HEPG2 (Liver Carcinoma) | 0.31 – 0.71 μM | 10.6 μM | Erlotinib |
| Indole-pyrazole hybrid | CDK2 Inhibition | MCF-7 (Breast Adenocarcinoma) | < 23.7 μM | 24.7 – 64.8 μM | Doxorubicin |
| 3,4-diaryl pyrazole | Tubulin Polymerization Inhibition | A549 (Lung Carcinoma) | 0.06 – 0.25 nM | 7.30 μM | CA-4 |
Data Interpretation: The sub-micromolar to nanomolar IC₅₀ values of these novel compounds highlight the superior binding affinity of the pyrazole core. For instance, dihydropyrano-pyrazole derivatives exhibit nearly a 10-fold higher potency than Erlotinib against HEPG2 cells due to their dual-targeting nature, which prevents the kinase bypass mechanisms often responsible for drug resistance[2].
Experimental Validation Workflows
Validating these compounds requires a self-validating system of assays that confirm both phenotypic cell death and the biochemical mechanism of that death.
Fig 2: Experimental workflow for validating the anticancer efficacy of pyrazole compounds.
Cytotoxicity & Proliferation: The MTT Assay
The is the gold standard for initial high-throughput screening. It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductases[3],.
Step-by-Step Protocol & Causality:
-
Cell Seeding: Seed cells (e.g.,
cells/well for A549) in a 96-well microplate and incubate for 24 hours.-
Causality: Proper seeding density ensures cells remain in the logarithmic growth phase during treatment. Over-confluent cells enter a stationary metabolic phase, which downregulates oxidoreductase activity and artificially skews the IC₅₀ values.
-
-
Compound Treatment: Aspirate media and apply pyrazole derivatives in varying concentrations (e.g., 0.01 μM to 100 μM) using low-serum media (1-2% FBS) for 48 hours.
-
Causality: High serum concentrations contain proteins that heavily bind small-molecule drugs, reducing the effective free-drug concentration and generating false resistance profiles.
-
-
MTT Addition: Add 10-50 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Causality: The assay does not directly count dead cells; it measures the metabolic proxy of living cells. Only viable cells with active mitochondria can cleave the tetrazolium ring.
-
-
Solubilization: Carefully aspirate the media and add 100-150 μL of DMSO to each well. Agitate gently for 15 minutes.
-
Causality: Formazan crystals are impermeable to cell membranes and insoluble in aqueous solutions. DMSO lyses the cellular membranes and fully dissolves the crystals to create a homogenous solution for accurate optical reading[3].
-
-
Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris noise.
Apoptosis Validation: Flow Cytometry (Annexin V/PI)
While the MTT assay confirms that cells are dying, flow cytometry confirms how they are dying. Pyrazole derivatives typically induce programmed cell death (apoptosis) rather than uncontrolled necrosis[1],[4].
Step-by-Step Protocol & Causality:
-
Cell Harvesting: Following 48-hour drug treatment, collect both the culture media (containing detached dead cells) and the adherent cells. Use a mild detachment agent like Accutase or EDTA rather than harsh Trypsin.
-
Causality: Trypsin aggressively cleaves surface proteins and can damage the plasma membrane, leading to false-positive Propidium Iodide (PI) staining (simulating necrosis).
-
-
Washing and Resuspension: Wash the cell pellet twice with cold PBS and resuspend in
Annexin V Binding Buffer at a concentration of cells/mL.-
Causality: Annexin V binding to externalized phosphatidylserine (PS) is strictly calcium-dependent. Standard PBS lacks sufficient
, which will result in false-negative apoptotic readings.
-
-
Staining: Add 5 μL of FITC-conjugated Annexin V and 5 μL of PI to 100 μL of the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Causality: Annexin V identifies early apoptosis (PS flipping to the outer membrane leaflet), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).
-
-
Analysis: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry. Quadrant analysis will reliably differentiate viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
Conclusion
The rigorous validation of novel pyrazole derivatives requires a multi-tiered approach. By combining the high-throughput metabolic proxy of the MTT assay with the mechanistic precision of Annexin V/PI flow cytometry, researchers can confidently identify lead compounds. As demonstrated by recent synthetic libraries, pyrazole hybrids possess the target specificity and potency required to surpass legacy chemotherapeutics, cementing their role in the future of targeted oncology.
References
- Source: PMC (nih.gov)
- MTT Assay Protocol Source: Springer Nature Experiments URL
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors Source: Frontiers in Chemistry URL
- MTT assay overview Source: Abcam URL
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Encyclopedia MDPI URL
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. encyclopedia.pub [encyclopedia.pub]
Head-to-head comparison of microwave-assisted versus conventional heating for pyrazole synthesis
An objective, data-driven comparison of synthetic methodologies is critical for optimizing drug development pipelines. Pyrazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Historically, the synthesis of the pyrazole ring—often achieved via the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or chalcones—relied heavily on conventional convective heating. However, the paradigm has shifted toward Microwave-Assisted Organic Synthesis (MAOS) .
As a Senior Application Scientist, I have compiled this head-to-head technical guide to evaluate the causality, thermodynamic efficiency, and practical laboratory protocols of microwave-assisted versus conventional heating for pyrazole synthesis.
Mechanistic Causality: The Physics of Energy Transfer
To understand why microwave synthesis routinely outperforms conventional methods, we must examine the underlying physics of heat transfer.
Conventional Heating (Conduction & Convection) In a traditional setup (e.g., an oil bath or heating mantle), energy is transferred to the reaction mixture via thermal conduction through the reaction vessel walls. This creates a wall-to-core thermal gradient . The reaction mixture near the vessel wall is significantly hotter than the core, leading to localized overheating, potential substrate degradation, and the formation of unwanted side products. Furthermore, the reliance on convective currents makes the heating process slow and thermodynamically inefficient.
Microwave-Assisted Heating (Dielectric Heating) Microwave irradiation fundamentally alters the energy transfer mechanism. Instead of relying on thermal gradients, microwaves (typically operating at 2.45 GHz) penetrate the vessel (which is microwave-transparent, like quartz or borosilicate) and couple directly with the polar molecules in the reaction mixture. This dielectric heating is driven by two phenomena:
-
Dipole Rotation: Polar molecules continuously align and realign with the rapidly oscillating electromagnetic field, generating intense friction and heat.
-
Ionic Conduction: Dissolved ions oscillate in the field, further contributing to thermal energy.
The Causality of Acceleration: Microwaves do not lower the activation energy (
Head-to-Head Data Comparison
The literature consistently demonstrates that MAOS provides superior yields and drastically reduced reaction times compared to conventional heating. The table below summarizes comparative data for various pyrazole syntheses.
| Target Scaffold | Heating Method | Catalyst / Solvent | Conditions | Time | Yield | Source |
| Phenyl-1H-pyrazoles | Conventional | Ethanol | 75°C | 2 hours | 72–90% | [2] |
| Phenyl-1H-pyrazoles | Microwave | Ethanol | 60°C, 50 W | 5 mins | 91–98% | [2] |
| Pyrano[2,3-c]pyrazoles | Conventional | Multicomponent / Green | 80°C | 1.4 hours | 80% | [3] |
| Pyrano[2,3-c]pyrazoles | Microwave | Multicomponent / Green | 80°C, 280 W | 25 mins | 88% | [3] |
Data Interpretation: In the synthesis of Phenyl-1H-pyrazoles, microwave irradiation at a lower temperature (60°C vs 75°C) and a fraction of the time (5 minutes vs 120 minutes) yielded a much cleaner product profile, eliminating the need for complex chromatographic separation[2].
Pathway & Workflow Visualization
Workflow and mechanistic comparison of conventional vs. microwave pyrazole synthesis.
Self-Validating Experimental Protocols
The following protocols detail the cyclocondensation of phenylhydrazine with a 1,3-diketone (e.g., acetylacetone) to yield 3,5-dimethyl-1-phenyl-1H-pyrazole.
Protocol A: Conventional Heating Workflow
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add phenylhydrazine (1.0 mmol) and acetylacetone (1.0 mmol).
-
Solvent Addition: Add 10 mL of absolute ethanol. Causality: Ethanol acts as a protic solvent to facilitate the initial nucleophilic attack and subsequent dehydration steps.
-
Heating: Attach a reflux condenser. Submerge the flask in a pre-heated silicone oil bath at 75°C.
-
Reaction Monitoring: Stir continuously for 2 hours. Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The reaction is deemed complete when the lower
spot corresponding to phenylhydrazine completely disappears. -
Workup: Cool to room temperature, concentrate under reduced pressure, and extract with dichloromethane (3 × 15 mL) and water. Dry the organic layer over anhydrous
. -
Purification: Often requires silica gel column chromatography due to thermal degradation side-products.
Protocol B: Microwave-Assisted Organic Synthesis (MAOS)
-
Preparation: In a 10 mL dedicated microwave-transparent glass vial equipped with a magnetic stir bar, add phenylhydrazine (1.0 mmol) and acetylacetone (1.0 mmol).
-
Solvent Addition: Add 2 mL of absolute ethanol. Causality: Ethanol is chosen not just for solubility, but because it possesses a high dielectric loss tangent (
). This allows the solvent to act as a highly efficient microwave absorber, rapidly converting electromagnetic energy into thermal energy. -
Irradiation: Seal the vial with a Teflon-lined crimp cap. Place it in a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to 60°C, max power 50 W, with a hold time of 5 minutes[2].
-
Cooling & Workup: The reactor will automatically cool the vial via compressed air. Transfer the mixture to a separatory funnel, dilute with water, and extract with dichloromethane (2 × 10 mL).
-
Self-Validation & Purity: MAOS typically eliminates the need for chromatographic separation due to the absence of thermal degradation. The purity of the crude product is self-evident via
NMR; look for the diagnostic pyrazole proton, which appears as a sharp, distinct singlet around 6.0 - 6.3 ppm.
Conclusion
For drug development professionals scaling up pyrazole libraries, the data heavily favors Microwave-Assisted Organic Synthesis. Conventional heating, while accessible, is thermodynamically inefficient and prone to generating side products due to wall-to-core thermal gradients. MAOS leverages dielectric heating to provide uniform, rapid energy transfer, resulting in near-quantitative yields (up to 98%), reaction times reduced by over 90%, and significantly cleaner crude profiles that streamline downstream purification.
References
-
Machado, A. S., et al. "Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives." Current Organic Synthesis, Volume 18, Issue 8, 2021, pp. 844-853. URL:[Link]
-
Ahmad, A., et al. "Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions." RSC Advances, Volume 13, Issue 41, 2023, pp. 28798-28833. URL:[Link]
-
Kokel, A., et al. "Organic Synthesis Using Environmentally Benign Acid Catalysis." Current Organic Synthesis, Volume 16, Issue 4, 2019, pp. 615-649. URL:[Link]
Sources
- 1. Organic Synthesis Using Environmentally Benign Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researcher.manipal.edu [researcher.manipal.edu]
Technical Comparison Guide: Structure-Activity Relationship (SAR) of 3-Aminopyrazole Derivatives
This guide provides a technical analysis of 3-aminopyrazole derivatives, focusing on their application as ATP-competitive kinase inhibitors. It synthesizes experimental data to compare optimization strategies for targets such as CDK2, JNK3, and VEGFR.
Executive Summary: The 3-Aminopyrazole Scaffold
The 3-aminopyrazole moiety is a "privileged scaffold" in medicinal chemistry, primarily utilized as a kinase hinge-binder. Its structural geometry allows it to mimic the adenine ring of ATP, forming a critical donor-acceptor-donor (D-A-D) hydrogen bond network with the kinase hinge region.
Core Value Proposition:
-
High Ligand Efficiency: Low molecular weight with high binding enthalpy.
-
Versatility: Small substitutions at N1, C4, and C5 dramatically shift selectivity profiles (e.g., from CDK2 to JNK3).
-
Synthetic Accessibility: Regioselective synthesis allows for rapid library generation.
Detailed SAR Analysis
The biological activity of 3-aminopyrazoles is governed by four distinct vectors on the heterocyclic core.
The Hinge Binding Motif (N2 & C3-NH2)
-
Mechanism: The pyridine-like nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amino group (C3-NH2) acts as a hydrogen bond donor.
-
SAR Insight: Unsubstituted amino groups are generally required for maximum affinity. Acylation of the C3-amine (forming an amide) is a common strategy to reach into the "gatekeeper" region or hydrophobic back-pocket, often increasing selectivity at the cost of slight potency reduction.
The Specificity Vector (C4 Position)
-
Role: This position faces the "gatekeeper" residue of the kinase.
-
Optimization: Bulky aromatic groups (e.g., phenyl, naphthyl) here can induce π-stacking interactions. In CDK2 inhibitors, C4-substitutions are often minimized to avoid steric clash with the gatekeeper (Phe80), whereas JNK3 inhibitors tolerate larger groups.
The Hydrophobic Clamp (C5 Position)
-
Role: Substituents here occupy the hydrophobic pocket adjacent to the ATP binding site.
-
Key Finding: A cyclopropyl group at C5 is a recurrent motif in potent CDK inhibitors (e.g., PNU-292137), providing optimal van der Waals contact without entropic penalty.
The Solubilizing Tail (N1 Position)
-
Role: This vector points towards the solvent-exposed region.
-
Optimization: Ideal site for appending polar moieties (morpholine, piperazine) to improve ADME properties (solubility, permeability) without disrupting the primary binding mode.
Visualization: SAR Logic Map
Figure 1: Structural vectors of the 3-aminopyrazole scaffold and their impact on kinase inhibition profiles.
Comparative Performance Data
The following table contrasts the performance of key 3-aminopyrazole derivatives against standard reference inhibitors.
Table 1: Comparative Potency (IC50) and Selectivity
| Compound ID | Target | R1 (N1-Subst.) | R2 (C5-Subst.) | IC50 (Target) | Selectivity Profile | Ref |
| PNU-292137 | CDK2/CycA | 2-Naphthyl-acetamide | Cyclopropyl | 37 nM | High vs CDK4/6 (>100x) | [1] |
| PHA-533533 | CDK2/CycA | Pyrrolidinyl-phenyl | Cyclopropyl | 31 nM (Ki) | Improved Solubility | [2] |
| Compound 26n | JNK3 | Piperidinyl-benzamide | Phenyl | <10 nM | >80% sel. vs 464 kinases | [3] |
| Roscovitine | CDK2 (Ref) | Purine Scaffold | N/A | 450 nM | Moderate (Pan-CDK) | [4] |
| AT7519 | Pan-CDK | Piperidinyl-amide | 2,6-Cl-Phenyl | 47 nM (CDK2) | Low (Pan-CDK inhibitor) | [5] |
Analysis:
-
Potency: The 3-aminopyrazole derivative PNU-292137 exhibits superior potency (37 nM) compared to the purine-based standard Roscovitine (450 nM).
-
Selectivity: Compound 26n demonstrates that extending the N1-linker allows for high isoform selectivity (JNK3 over JNK1), a common challenge in kinase drug discovery.
-
Optimization: The transition from PNU-292137 to PHA-533533 illustrates the "N1-Solvent Front" strategy, where potency is maintained while plasma protein binding is reduced (99%
74%) and solubility increased.
Experimental Protocols
Synthesis: Regioselective Cyclization
Achieving the correct regioisomer (3-amino vs 5-amino) is critical. The following protocol favors the 3-aminopyrazole isomer via kinetic control.
Reagents:
-
Hydrazine hydrate (or substituted hydrazine)
- -unsaturated nitrile (e.g., ethoxyacrylonitrile)
-
Ethanol (Solvent)
-
Sodium Ethoxide (Base)
Workflow (Kinetic Control):
-
Preparation: Dissolve
-unsaturated nitrile (1.0 eq) in absolute ethanol. -
Addition: Cool to 0°C. Add hydrazine (1.1 eq) dropwise.
-
Cyclization: Add NaOEt (2.0 eq) slowly, maintaining temperature < 5°C.
-
Reaction: Stir at 0°C for 2-3 hours (Kinetic conditions favor 3-amino).
-
Note: Refluxing (Thermodynamic conditions) often promotes rearrangement to the 5-aminopyrazole isomer.
-
-
Isolation: Quench with ice water. Filter precipitate or extract with EtOAc.
Visualization: Synthesis Workflow
Figure 2: Regioselective synthesis pathways controlled by reaction temperature.
Biological Assay: ADP-Glo Kinase Assay
To validate SAR findings, a luminescent ADP detection assay is recommended for its high sensitivity and Z' factor.
Protocol:
-
Enzyme Reaction: Incubate kinase (e.g., CDK2/CycA, 5 ng), substrate (Rb peptide, 0.2 µg/µL), ATP (10 µM), and test compound (variable conc.) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) for 60 min at RT.
-
ADP Depletion: Add ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate 30 min.
-
Measurement: Read luminescence on a plate reader.
-
Data Analysis: Plot RLU vs. log[Inhibitor]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Mechanism of Action: CDK2 Pathway
Understanding the downstream effects is crucial for validating the inhibitor's efficacy in cellular models.
Figure 3: Mechanism of CDK2 inhibition leading to G1/S cell cycle arrest.
References
-
Pevarello, P., et al. (2004). "3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding." Journal of Medicinal Chemistry.
-
Pevarello, P., et al. (2005). "3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization."[1][2] Journal of Medicinal Chemistry.
-
Feng, Y., et al. (2014). "Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives." Journal of Medicinal Chemistry.
-
Meijer, L., et al. (1997). "Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5." European Journal of Biochemistry.
-
Squires, M. S., et al. (2009). "Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines." Molecular Cancer Therapeutics.
Sources
Comparing the efficacy of different catalysts in pyrazole cyclization reactions
Executive Summary
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of blockbuster drugs such as Celecoxib, Sildenafil, and Ruxolitinib. While the classical Knorr pyrazole synthesis—the condensation of substituted hydrazines with 1,3-dicarbonyl compounds—is highly efficient, it is notoriously plagued by poor regioselectivity. The formation of difficult-to-separate regioisomeric mixtures (e.g., 1,3,5- vs. 1,4,5-substituted pyrazoles) drastically reduces atom economy and increases downstream purification costs.
As a Senior Application Scientist, I have evaluated countless synthetic routes. The fundamental challenge is not ring formation, but controlling the spatial arrangement of substituents. This guide objectively compares the efficacy of traditional acids, transition metals, and emerging green catalysts in dictating the regiochemical outcome of pyrazole cyclizations, providing drug development professionals with actionable, data-backed insights.
Mechanistic Bottlenecks & Catalyst Intervention
In an uncatalyzed or weakly catalyzed system, the condensation of an unsymmetrical 1,3-diketone with an arylhydrazine is governed by thermodynamic control. The differing nucleophilicities of the hydrazine nitrogen atoms (NH₂ vs. NH-Ar) and the differing electrophilicities of the carbonyl carbons lead to a mixture of hydrazone intermediates.
Catalysts intervene by selectively activating specific functional groups. Lewis acidic transition metals can coordinate to the more sterically accessible or electron-rich carbonyl, directing the initial nucleophilic attack. Alternatively, in the reaction of acetylenic ketones, metals like copper activate the alkyne via
Fig 1: Mechanistic workflow of pyrazole cyclization highlighting catalyst-directed regioselectivity.
Catalyst Benchmarking Matrix
Choosing the right catalyst requires balancing regioselectivity, reaction kinetics, and downstream regulatory requirements (such as ICH Q3D guidelines for elemental impurities in APIs).
Brønsted & Lewis Acids (The Baselines)
Traditional catalysts like
-
Efficacy: High yields (70-95%), but poor regioselectivity (~1:1 to 3:1) unless the substrate possesses extreme steric bias.
-
Best Use Case: Synthesis of symmetrical pyrazoles where regiochemistry is irrelevant.
Transition Metal Catalysts (The Regiocontrollers)
Metals such as Cu(OTf)₂, AgOTf, and Cerium-based catalysts provide exquisite kinetic control 2. They are particularly effective in tandem oxidation-cyclization reactions or when coupling N-tosylhydrazones with alkynes.
-
Efficacy: Excellent regioselectivity (>95:5) and moderate-to-high yields.
-
Best Use Case: Complex API synthesis requiring strict regio-control.
-
Drawback: Requires rigorous metal scavenging during workup to meet pharmaceutical impurity limits.
Green & Heterogeneous Catalysts (The Sustainable Future)
Molecular iodine (I₂), Nano-ZnO, and deep eutectic solvents represent the frontier of sustainable synthesis 3. Iodine acts as a mild Lewis acid and oxidant, forming iodonium intermediates that facilitate metal-free cyclization 4.
-
Efficacy: Good to excellent regioselectivity (>90:10) with highly favorable environmental profiles.
-
Best Use Case: Late-stage functionalization where metal toxicity is a strict exclusionary criterion.
Quantitative Data Comparison
| Catalyst Class | Representative Catalyst | Typical Loading | Regioselectivity (1,5- vs 1,3-) | Reaction Time | Environmental Impact | API Suitability |
| Brønsted Acid | 10-50 mol% | Poor (~1:1 - 3:1) | 2-12 h | High (Corrosive) | Low (Isomer impurities) | |
| Transition Metal | Cu(OTf)₂, AgOTf | 1-10 mol% | Excellent (>95:5) | 1-4 h | Moderate (Heavy metals) | High (Requires scavenging) |
| Halogen/Green | Molecular Iodine (I₂) | 10-20 mol% | Good (>90:10) | 2-6 h | Low (Metal-free) | Excellent |
| Heterogeneous | Nano-ZnO | 5-15 mol% | Good (>85:15) | 1-3 h | Very Low (Recyclable) | Excellent |
Self-Validating Experimental Protocol
To objectively evaluate a new catalyst's efficacy, you must employ a self-validating system. The following protocol describes a standardized screening workflow for the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles 5.
Fig 2: Self-validating experimental workflow for evaluating catalyst efficacy and regioselectivity.
Step-by-Step Methodology
1. Reaction Setup & Solvent Rationale:
-
Charge a dry Schlenk tube with 1.0 mmol of an unsymmetrical 1,3-diketone (e.g., 1-phenylbutane-1,3-dione) and 1.0 mmol of arylhydrazine.
-
Suspend the reagents in 3.0 mL of
-dimethylacetamide (DMAc). Causality Note: Aprotic solvents with strong dipole moments like DMAc stabilize the polar transition state during kinetically controlled cyclization, inherently boosting regioselectivity compared to protic solvents like ethanol. -
Add the catalyst (e.g., 10 mol% Cu(OTf)₂ or 15 mol% I₂).
2. In-Process Control (IPC) Monitoring:
-
Stir the reaction at room temperature (or heat to 60°C depending on the catalyst).
-
Validation Check: Monitor via LC-MS every 30 minutes. The disappearance of the diketone mass
and the transient appearance of the hydrazone intermediate mass confirms the primary condensation. The subsequent loss of water (-18 Da) confirms cyclization.
3. Workup and Isolation:
-
Upon >95% conversion, quench the reaction with saturated aqueous NaHCO₃ (and saturated Na₂S₂O₃ if iodine was used).
-
Extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify via flash column chromatography (Hexanes/EtOAc gradient).
4. Orthogonal Validation (Regioisomer Determination):
-
Critical Step: 1D ¹H NMR is often insufficient to distinguish between 1,3- and 1,5-isomers due to overlapping chemical shifts.
-
Perform a 2D NOESY NMR experiment. A distinct spatial correlation (NOE cross-peak) between the
-aryl ortho-protons and the C5-substituent protons conclusively validates the 1,5-disubstituted architecture, proving the catalyst's regiocontrol efficacy.
Conclusion & Strategic Recommendations
The choice of catalyst in pyrazole cyclization should be dictated by the specific needs of the development phase. For early-stage library generation where symmetrical pyrazoles are acceptable, inexpensive Brønsted acids suffice. However, for the targeted synthesis of complex, unsymmetrical APIs, transition metals (like Cu and Ag) remain the gold standard for regiocontrol. As programs move toward clinical manufacturing, pivoting to Green Catalysts (like Molecular Iodine or Nano-ZnO) is highly recommended to circumvent the regulatory burdens of heavy metal remediation while maintaining excellent atom economy.
References
- MDPI - Recent Advances in Synthesis and Properties of Pyrazoles
- ACS Publications - Regioselective Synthesis of C3-Hydroxyaryl
- Bentham Science - Advances in Pyrazoles Rings' Syntheses by Heterogeneous Catalysts, Ionic Liquids, and Multicomponent Reactions - A Review
- ResearchGate - Green Synthetic Strategies for Pyrazole Deriv
- Organic Chemistry Portal - Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles
Sources
A Guide to the Cross-Validation of Analytical Data for the Characterization of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
Introduction
In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is the bedrock of safety, efficacy, and regulatory compliance. Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, a substituted pyrazole, represents a class of heterocyclic compounds with significant potential as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Therefore, the unambiguous confirmation of its structure, identity, purity, and properties is not merely a procedural step but a critical determinant of its suitability for further development.
This guide provides a comprehensive framework for the analytical characterization of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate. We will move beyond a simple recitation of techniques to a discussion of their cross-validation—a process of ensuring data integrity and reliability by comparing results from multiple, orthogonal analytical methods.[1][2] The core principle is that a convergence of evidence from techniques based on different physicochemical principles provides a higher degree of certainty than any single method alone. This approach is fundamental to building a robust data package for research, process development, and eventual regulatory submission.[3][4]
The Imperative of Orthogonal Cross-Validation
Analytical cross-validation is the process of verifying that an analytical method produces consistent and reliable results.[1][5] When applied to the characterization of a new molecule, it involves employing a suite of orthogonal techniques—methods that measure different properties of the molecule. For instance, chromatography separates based on polarity, while mass spectrometry separates based on mass-to-charge ratio. When these distinct methods yield congruent results, they validate each other and build a cohesive, trustworthy analytical profile.
This multi-faceted approach is essential for:
-
Unambiguous Structural Confirmation: Ensuring the correct isomer has been synthesized.
-
Accurate Purity Assessment: Detecting and quantifying process-related impurities and degradation products.
-
Establishing Data Integrity: Creating a reliable analytical foundation for all subsequent research and development activities.[6]
The following diagram illustrates the logical workflow of this cross-validation strategy, where data from four key analytical techniques converge to build a comprehensive and validated profile of the target molecule.
Caption: Cross-validation workflow for analytical characterization.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis
Principle and Rationale
HPLC is the workhorse of pharmaceutical analysis for purity determination.[7][8] Specifically, Reverse-Phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. The sample is passed through a column packed with a non-polar stationary phase, and a polar mobile phase is used for elution. This technique is exceptionally powerful for separating the target molecule from starting materials, by-products, or degradants, providing a quantitative measure of purity.[9]
Anticipated Data for Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
A successful analysis will yield a chromatogram dominated by a single, sharp peak corresponding to the title compound. The purity is calculated using the area percent method, assuming all components have a similar response factor at the detection wavelength.
Detailed Experimental Protocol: RP-HPLC Purity Method
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-20 min: 20% B to 80% B
-
20-25 min: 80% B to 95% B
-
25-27 min: Hold at 95% B
-
27-28 min: 95% B to 20% B
-
28-35 min: Re-equilibrate at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.
Data Summary and Interpretation
| Parameter | Observed Value | Interpretation |
| Retention Time (tR) | ~15.2 min | The characteristic elution time under the specified conditions. |
| Purity (Area %) | > 99.5% | Indicates a highly pure sample with minimal impurities detected. |
| Tailing Factor | 1.1 | A value between 0.8 and 1.5 indicates good peak shape and method suitability. |
| Theoretical Plates | > 5000 | A high plate count signifies excellent column efficiency and separation power. |
Cross-Validation Insight: The purity value obtained from HPLC serves as a critical baseline. All other spectroscopic analyses (MS, NMR, FTIR) are predicated on the assumption that they are being performed on a substantially pure substance. If significant impurities were present, they would manifest as extraneous peaks in the spectra, complicating interpretation.
Mass Spectrometry (MS): Confirming Molecular Identity
Principle and Rationale
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a small organic molecule, this technique provides one of the most definitive pieces of evidence for its identity: the molecular weight. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding a protonated molecular ion [M+H]⁺. The fragmentation pattern can also offer corroborating structural evidence.[10][11]
Anticipated Data for Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
The molecular formula is C₁₂H₁₃N₃O₂. The expected monoisotopic mass is 231.1008 g/mol . The ESI-MS spectrum should show a prominent ion at m/z 232.1081, corresponding to the [M+H]⁺ adduct.
Detailed Experimental Protocol: ESI-MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the compound in a 50:50 mixture of Acetonitrile and Water with 0.1% formic acid.
-
Infusion: Introduce the sample directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 °C.
-
Mass Range: Scan from m/z 50 to 500.
Data Summary and Interpretation
| Ion Species | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 232.1081 | 232.1085 | Confirms the molecular weight of the target compound. |
| [M+Na]⁺ | 254.0899 | 254.0903 | Common sodium adduct, further corroborating the molecular weight. |
| Key Fragment | 91.0542 | 91.0545 | Corresponds to the benzyl cation [C₇H₇]⁺ from the loss of the pyrazole ester moiety. |
Cross-Validation Insight: The experimentally determined molecular weight from MS directly validates the proposed molecular formula (C₁₂H₁₃N₃O₂). This is a crucial check on the structural information that will be obtained from NMR spectroscopy. An LC-MS method, which couples HPLC with MS, could further be used to obtain the mass of any impurities detected in the HPLC analysis.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Principle and Rationale
NMR spectroscopy is the most powerful tool for elucidating the exact structure of an organic molecule.[13][14] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. ¹H NMR identifies all unique protons and their neighbors, while ¹³C NMR identifies all unique carbon atoms. For a novel compound, these two techniques are indispensable for confirming that the correct isomer has been synthesized.[15][16]
Anticipated Data for Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
The spectra should be consistent with the proposed structure, showing signals for the benzyl group protons, the pyrazole ring proton, the N-methyl group, the amino group protons, and the benzylic CH₂ protons.
Detailed Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR spectrometer operating at a minimum of 400 MHz for ¹H.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Obtain sufficient scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Data Summary and Interpretation
| Assignment | ¹H NMR (δ, ppm, multiplicity, integration) | ¹³C NMR (δ, ppm) |
| Phenyl (Ar-H) | ~7.30-7.45 (m, 5H) | ~128.0-128.8, 136.0 |
| Pyrazole (C4-H) | ~6.10 (s, 1H) | ~95.0 |
| Amino (NH₂) | ~5.50 (s, 2H) | - |
| Benzyl (O-CH₂) | ~5.25 (s, 2H) | ~66.0 |
| N-Methyl (N-CH₃) | ~3.70 (s, 3H) | ~36.0 |
| Ester (C=O) | - | ~162.0 |
| Pyrazole C3 | - | ~155.0 |
| Pyrazole C5 | - | ~140.0 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Cross-Validation Insight: NMR provides the definitive structural proof. It confirms the regiochemistry of the substituents on the pyrazole ring, something neither MS nor HPLC can do. For example, it distinguishes the target compound from its isomer, Benzyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. The number of signals in both ¹H and ¹³C spectra must match the number of chemically non-equivalent protons and carbons in the structure confirmed by MS.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Principle and Rationale
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[17][18] It is a rapid and reliable method to confirm the presence of key structural motifs, such as carbonyl groups, amines, and aromatic rings.[19]
Anticipated Data for Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
The FTIR spectrum should display characteristic absorption bands corresponding to the N-H bonds of the primary amine, the C=O bond of the benzyl ester, C-N and C=N bonds of the pyrazole ring, and C-H bonds of the aromatic and methyl groups.
Detailed Experimental Protocol: FTIR Analysis
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is required.
-
Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Data Summary and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400, ~3300 | Medium, Sharp | N-H stretching (primary amine) |
| ~3050 | Medium | Aromatic C-H stretching |
| ~2950 | Medium | Aliphatic C-H stretching (CH₃) |
| ~1710 | Strong, Sharp | C=O stretching (ester) |
| ~1620 | Medium | N-H bending (scissoring) |
| ~1550 | Medium | C=N / C=C stretching (pyrazole/aromatic rings) |
| ~1250 | Strong | C-O stretching (ester) |
Cross-Validation Insight: FTIR provides orthogonal confirmation of the functional groups elucidated by NMR. The strong C=O stretch at ~1710 cm⁻¹ corroborates the ester group identified by the ¹³C NMR signal at ~162.0 ppm. The distinct N-H stretches confirm the primary amine group whose protons were observed in the ¹H NMR spectrum. This technique serves as a quick and effective identity check.
Conclusion: Achieving Analytical Certainty
The robust characterization of a chemical entity like Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is achieved not by a single measurement, but by the synthesis of data from multiple, orthogonal analytical techniques.
Caption: Convergence of orthogonal analytical data.
This guide demonstrates a logical and scientifically sound workflow where HPLC defines the purity, MS confirms the molecular weight, NMR provides the definitive structure, and FTIR verifies the key functional groups. Each result reinforces the others, culminating in a validated analytical data package that is trustworthy, reliable, and fit for purpose in the demanding environment of pharmaceutical research and development.
References
- PharmaGuru. (2025).
- Novasol Biotech. (2024).
- Hishmat, O. H., et al.Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan.
- Benchchem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
- Benchchem.
- Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?
- van der Plas, H.C., et al. (1967). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic.
- Santos, A., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Siddiqui, N., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
- Benchchem.
- Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry.
- CD Formulation.
- Tianming Pharmaceuticals. (2026).
- Lin, Z.J., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis.
-
Molecules. (2025). Structure Elucidation of a Pyrazolo[10][11]pyran Derivative by NMR Spectroscopy.
- Lintang, H.O., et al. (2017). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...
- López-Cara, L.C., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Molecules.
- Rechel, A., & Jyothi, T.M. (2025).
- Mistry, B.D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
-
Cai, S., et al. (2007). Structure Elucidation of a Pyrazolo[10][11]pyran Derivative by NMR Spectroscopy. MDPI.
- ResearchGate.Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.
- Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) for Drug Purity Analysis.
- Balan, G., et al. (2024).
- Kopp, K. (2019). Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities.
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Krishnakumar, V., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Al-Awadi, N.A., et al.Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science Publishers.
- Mohammed, S.M., et al. (2021). FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC: which strategy offers more opportunities as a green analytical chemistry technique for pharmaceutical analysis. RSC Publishing.
- ResearchGate.FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 6. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pharmtech.com [pharmtech.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking New Pyrazole Compounds Against Known Inhibitors
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that has proven to be a cornerstone in medicinal chemistry.[1][2] Its synthetic accessibility and ability to engage in various biological interactions have established it as a "privileged scaffold."[3] This means that the pyrazole core is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, particularly as inhibitors of protein kinases and other enzymes.[2][3] Pyrazole-containing drugs like Celecoxib (a selective COX-2 inhibitor) and Ruxolitinib (a JAK1/2 inhibitor) demonstrate the therapeutic success of this chemical class.[3][4]
Given the continued interest in developing novel pyrazole-based therapeutics, a rigorous and systematic approach to benchmarking their biological potency is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the performance of new pyrazole compounds against established inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and emphasize robust data analysis and interpretation.
Part 1: Foundational Strategy for Benchmarking
Before any pipette touches a microplate, a clear strategic framework is essential. The quality of your benchmarking data is directly proportional to the quality of your initial experimental design.
Target Identification and Rationale
The first step is to define the biological target of your new pyrazole compound. Pyrazoles are known to inhibit a wide array of enzymes, including:
-
Cyclooxygenases (COX): Specifically COX-2, which is involved in inflammation and pain.[4][5][6][7][8]
-
Protein Kinases: A large family of enzymes that regulate cellular processes.[9][10] Pyrazoles have been developed as inhibitors for EGFR, VEGFR, CDKs, PI3K/AKT, and JAKs, among others.[3][11][12][13][14]
Causality: The choice of target dictates the entire benchmarking strategy. It determines the selection of known inhibitors, the type of assay to be used, and the relevant cell lines for further studies. A well-validated target with a clear link to a disease provides a solid foundation for the project.
Selection of Reference Inhibitors
A new compound's potency is only meaningful when contextualized. Therefore, selecting appropriate known inhibitors for comparison is a critical decision.
-
Gold Standard Inhibitors: Choose well-characterized, often FDA-approved, drugs that target the same enzyme. For a new COX-2 inhibitor, Celecoxib is the logical choice.[4][15] For a new JAK1/2 inhibitor, Ruxolitinib would be a suitable comparator.[3]
-
Mechanism of Action: If possible, include inhibitors with different mechanisms of action (e.g., ATP-competitive vs. allosteric inhibitors for kinases).[10][16] This can provide deeper insights into the new compound's behavior.
-
Selectivity Profile: Consider the selectivity of the reference inhibitors. Comparing a new compound to both a highly selective inhibitor and a non-selective one can help in assessing its own selectivity profile. For instance, when studying a potential COX-2 inhibitor, comparing it to a non-selective NSAID like ibuprofen can be informative.[4]
Causality: The choice of reference compounds sets the bar for your new molecule. Using industry-recognized standards provides an immediate and understandable measure of success and helps in positioning the new compound within the existing therapeutic landscape.
The Rationale Behind Assay Selection
The primary method for determining potency is through inhibition assays. The choice between a biochemical (enzyme-based) and a cell-based assay depends on the research question.
-
Biochemical Assays: These assays use purified enzymes and substrates to directly measure the inhibitor's effect on the target.[17] They are ideal for determining intrinsic potency (e.g., IC50, Ki) and for mechanistic studies.
-
Cell-Based Assays: These assays measure the effect of the inhibitor in a more biologically relevant context, within a living cell. They provide information on factors like cell permeability and engagement with the target in its native environment.
Causality: Starting with a biochemical assay is often the most direct way to confirm target engagement and determine the intrinsic potency of a compound. Positive hits can then be advanced to more complex and physiologically relevant cell-based models. This tiered approach ensures that resources are focused on compounds that directly interact with the intended target.
Part 2: In Vitro Experimental Protocols & Data Analysis
Scientific integrity is built on reproducible and well-controlled experiments. This section provides a detailed protocol for a representative enzyme inhibition assay, followed by data analysis best practices.
Detailed Protocol: A General Biochemical Enzyme Inhibition Assay
This protocol outlines a typical workflow for determining the in vitro inhibitory activity of a compound against a purified enzyme, adaptable for various targets like kinases or COX enzymes.[17][18]
Materials and Reagents:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
Novel pyrazole compounds and reference inhibitors
-
Assay buffer (optimized for pH and ionic strength)
-
Cofactors, if required (e.g., ATP for kinases)
-
96-well or 384-well microplates (black or white for fluorescence/luminescence)
-
Microplate reader
-
Multi-channel pipettes and tips
-
DMSO (for compound dilution)
Experimental Workflow Diagram:
Caption: Inhibition of a kinase (e.g., RAF) by a pyrazole compound blocks downstream signaling.
Conclusion
Benchmarking new pyrazole compounds is a systematic process that moves from broad strategy to specific, controlled experiments and finally to nuanced interpretation. By carefully selecting targets and reference inhibitors, employing robust and self-validating assay protocols, and analyzing data with a critical eye toward potency, selectivity, and mechanism, researchers can accurately determine the biological potential of their novel compounds. This rigorous approach is fundamental to identifying promising new drug candidates and advancing the legacy of the pyrazole scaffold in medicine.
References
-
Celecoxib - Wikipedia. Available at: [Link]
-
News-Medical.Net. Celebrex (Celecoxib) Pharmacology. Available at: [Link]
-
Tariq, M. Celecoxib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]
-
Al-Ostath, A. et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
Royal Society of Chemistry. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Available at: [Link]
-
Nexcelom Bioscience. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
-
Clinical Pharmacogenetics Implementation Consortium. Celecoxib Pathway, Pharmacodynamics. Available at: [Link]
-
MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]
-
Frontiers. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Available at: [Link]
-
ResearchGate. Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). Available at: [Link]
-
ResearchGate. How to calculate IC50 for my dose response? Available at: [Link]
-
Patsnap Synapse. What is the mechanism of Celecoxib? Available at: [Link]
-
Royal Society of Chemistry. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Available at: [Link]
-
ResearchGate. Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. Available at: [Link]
-
PubMed. Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs. Available at: [Link]
-
Science Gateway. How to calculate IC50. Available at: [Link]
-
Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]
-
ACS Publications. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available at: [Link]
-
El-Sayed, N. N. E. et al. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. Available at: [Link]
-
MDPI. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Available at: [Link]
-
Research & Reviews: A Journal of Pharmaceutical Science. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
-
PubMed. A standard operating procedure for an enzymatic activity inhibition assay. Available at: [Link]
-
Protocols.io. Enzymatic Assay of Trypsin Inhibition. Available at: [Link]
-
National Center for Biotechnology Information. Current status of pyrazole and its biological activities. Available at: [Link]
-
ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. Available at: [Link]
-
National Center for Biotechnology Information. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Available at: [Link]
-
National Center for Biotechnology Information. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Available at: [Link]
-
Der Pharma Chemica. Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. Available at: [Link]
-
Patsnap Synapse. What are Protein kinases inhibitors and how do they work? Available at: [Link]
-
ResearchGate. Different Types of Kinase Inhibitors and Their Mechanisms of Action. Available at: [Link]
-
Taylor & Francis Online. Kinase inhibitors – Knowledge and References. Available at: [Link]
-
National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available at: [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. What are Protein kinases inhibitors and how do they work? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate: An Evaluation of Reproducibility and Practicality
Introduction
Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is prevalent in a variety of pharmacologically active compounds, making the development of reliable and reproducible synthetic protocols a critical endeavor for researchers in the pharmaceutical sciences. This guide provides an in-depth comparison of two distinct synthetic strategies for the preparation of this valuable pyrazole derivative. The protocols presented herein are grounded in established chemical principles and supported by data from analogous reactions reported in the scientific literature. We will delve into the causality behind experimental choices, assess the self-validating nature of each protocol, and provide a comprehensive framework for researchers to select the most suitable method for their specific needs.
Core Synthetic Strategies: A Tale of Two Routes
The synthesis of the 1-methyl-3-amino-5-carboxylate pyrazole core can be approached from two primary directions, each with its own set of advantages and challenges.
-
Route A: Convergent Cyclocondensation. This approach relies on the classic Knorr pyrazole synthesis, where a substituted hydrazine is reacted with a β-dicarbonyl compound or its equivalent to directly form the pyrazole ring with the desired substituents in a single cyclization step.
-
Route B: Sequential Synthesis and Esterification. This strategy involves the initial formation of the pyrazole ring with a carboxylic acid or a simple alkyl ester at the 5-position, followed by a separate step to introduce the benzyl ester functionality.
This guide will now detail representative protocols for each route, followed by a comparative analysis.
Route A: Convergent Synthesis via Knorr Cyclocondensation
This route is predicated on the well-established reaction between a hydrazine and a β-keto ester or a related 1,3-dielectrophile.[1] For the synthesis of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, the key starting materials are methylhydrazine and a suitably activated benzyl cyanoacetate derivative.
Experimental Protocol (Route A)
Step 1: Synthesis of Benzyl 2-cyano-3-oxobutanoate (Intermediate A1)
This protocol is adapted from standard procedures for the acylation of β-keto esters.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl cyanoacetate (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add magnesium ethoxide (1.1 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Slowly add acetyl chloride (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Benzyl 2-cyano-3-oxobutanoate (A1).
Step 2: Cyclocondensation with Methylhydrazine
This procedure is based on analogous pyrazole syntheses from cyanoacetic acid derivatives.[2]
-
Dissolve Benzyl 2-cyano-3-oxobutanoate (A1) (1 equivalent) in ethanol in a round-bottom flask.
-
Add methylhydrazine (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.
Causality and Trustworthiness (Route A)
The initial acylation of benzyl cyanoacetate is a robust method for generating the required β-dicarbonyl intermediate. The use of magnesium ethoxide as a base facilitates the formation of the enolate, which is then acylated by acetyl chloride. The subsequent cyclocondensation with methylhydrazine is a highly reliable and well-documented reaction. The regioselectivity of the cyclization, which determines the position of the methyl group on the pyrazole ring, is generally high with substituted hydrazines and unsymmetrical β-dicarbonyls, though the potential for isomeric impurities should be considered. The protocol's self-validating nature lies in the distinct spectral characteristics of the final product compared to the starting materials and any potential regioisomers.
Visualizing the Workflow (Route A)
Caption: Workflow for Route A: Convergent Cyclocondensation.
Route B: Sequential Synthesis and Benzylation
This alternative strategy involves the initial construction of the pyrazole core as a carboxylic acid, followed by a standard esterification to introduce the benzyl group. This approach offers greater flexibility in the choice of ester group at a later stage of the synthesis.
Experimental Protocol (Route B)
Step 1: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (Intermediate B1)
This protocol is adapted from the synthesis of similar 3-aminopyrazole esters.
-
In a round-bottom flask, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol.
-
Add methylhydrazine (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to promote crystallization.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Dry the solid under vacuum to yield Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (B1).
Step 2: Hydrolysis to 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid (Intermediate B2)
-
Suspend Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (B1) (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid (B2).
Step 3: Benzyl Esterification
This is a standard esterification procedure.[3]
-
Suspend 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid (B2) (1 equivalent) in toluene.
-
Add benzyl alcohol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Continue refluxing for 8-12 hours or until no more water is collected.
-
Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.
Causality and Trustworthiness (Route B)
The initial cyclocondensation to form the ethyl ester is a reliable process. The subsequent hydrolysis of the ethyl ester to the carboxylic acid is a standard and high-yielding transformation. The final esterification step with benzyl alcohol under acidic catalysis is a classic and well-understood reaction. The use of a Dean-Stark trap to remove water drives the equilibrium towards the product, ensuring a high conversion rate. The stepwise nature of this route allows for the purification of intermediates, which can enhance the purity of the final product and simplifies troubleshooting if issues arise. The distinct physical and spectral properties of each intermediate and the final product provide clear checkpoints for reaction monitoring and validation.
Visualizing the Workflow (Route B)
Caption: Workflow for Route B: Sequential Synthesis and Benzylation.
Comparative Analysis of Synthetic Routes
The choice between Route A and Route B will depend on several factors, including the availability of starting materials, desired scale of the reaction, and the importance of modularity in the synthesis.
| Parameter | Route A: Convergent Cyclocondensation | Route B: Sequential Synthesis & Benzylation |
| Number of Steps | 2 | 3 |
| Overall Strategy | Convergent | Linear |
| Key Starting Materials | Benzyl cyanoacetate, Acetyl chloride, Methylhydrazine | Ethyl 2-cyano-3-ethoxyacrylate, Methylhydrazine, Benzyl alcohol |
| Potential for Regioisomers | Higher, in the cyclocondensation step. | Lower, as the pyrazole is formed early and symmetrically substituted at the reactive positions for esterification. |
| Purification | May require careful purification to separate regioisomers. | Intermediates can be purified at each step, potentially leading to a purer final product. |
| Flexibility | Less flexible; the benzyl ester is incorporated from the start. | More flexible; other esters can be prepared from the carboxylic acid intermediate. |
| Reproducibility | Generally good, but can be sensitive to reaction conditions affecting regioselectivity. | Highly reproducible due to the use of standard, well-characterized reactions. |
| Scalability | Potentially more scalable due to fewer steps. | The multi-step nature may present more challenges for large-scale synthesis. |
Conclusion and Recommendations
Both Route A and Route B represent viable and reproducible strategies for the synthesis of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.
Route A is a more convergent and atom-economical approach. It is likely to be favored for large-scale production where minimizing the number of synthetic steps is a primary concern. However, careful optimization of the cyclocondensation step is crucial to ensure high regioselectivity and avoid challenging purification of isomers.
Route B offers a more conservative and flexible approach. The ability to purify intermediates at each stage provides greater control over the final product's purity, which can be a significant advantage in a research and development setting. The carboxylic acid intermediate (B2) also serves as a versatile branching point for the synthesis of a library of different esters, not just the benzyl ester. For initial laboratory-scale synthesis and for projects requiring high purity and structural verification, Route B is the recommended strategy.
Ultimately, the selection of the optimal synthetic route will be guided by the specific objectives of the research program, balancing the need for efficiency and scalability against the requirements for purity, flexibility, and control.
References
-
PrepChem.com. Synthesis of 3-Amino-1-(3-methylbenzyl)-pyrazol-5-one. Available from: [Link]
-
Wiley-VCH. Reaction of Alcohols with Carboxylic Acids and their Derivatives. Available from: [Link]
Sources
Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate proper disposal procedures
As a Senior Application Scientist, I approach laboratory safety and chemical management not merely as a regulatory checklist, but as a mechanistic science. Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS: 128883-80-7) is a highly valuable heterocyclic building block frequently utilized in pharmaceutical drug discovery[1]. However, its specific structural motifs—namely the biologically active pyrazole ring, the primary amine, and the benzyl ester—impart distinct physicochemical properties that demand rigorous, causality-driven handling and disposal protocols.
Improper disposal of such organic compounds can lead to severe environmental contamination, long-term liability exposure, and regulatory penalties under federal laws[2]. The following guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound.
Part 1: Chemical Profile & Hazard Causality
To safely manage a chemical, we must first understand how its molecular parameters dictate its behavior in the waste stream. The table below synthesizes the quantitative data and explains the operational causality behind each parameter.
| Parameter | Value / Detail | Operational Causality & Handling Impact |
| Chemical Name | Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | Standardizes inventory tracking and Safety Data Sheet (SDS) retrieval[1]. |
| CAS Number | 128883-80-7 | Ensures accurate regulatory waste profiling and determination[1][3]. |
| Molecular Formula | C12H13N3O2 | The high nitrogen content dictates the generation of nitrogen oxides (NOx) during combustion, requiring disposal facilities with specialized scrubbers[3]. |
| Molecular Weight | 231.25 g/mol | Used for calculating spill volume molarity and the precise ratios of neutralizing agents required during decontamination[3]. |
| Waste Classification | Non-halogenated organic solid | Directs the material to standard high-temperature organic incineration rather than halogen-specific kilns, avoiding dioxin-bearing waste risks[4][5]. |
Part 2: Regulatory Disposal Workflow
Under the Resource Conservation and Recovery Act (RCRA), generators are legally required to make accurate waste determinations for all materials before disposal[2]. Because this compound is a biologically active organic solid, it cannot be disposed of through regular municipal trash or sewer systems[6]. It must be managed through a strict "cradle-to-grave" regulatory program[2][6].
Figure 1: RCRA disposal workflow for Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.
Part 3: Step-by-Step Methodologies
Every procedure in the laboratory must be a self-validating system. The following protocols ensure compliance with EPA regulations (40 CFR Parts 260-268)[2] and OSHA's Laboratory Standard (29 CFR 1910.1450)[7].
Methodology 1: Routine Waste Accumulation & Disposal Protocol
This protocol governs the day-to-day disposal of unused reagents, reaction byproducts, and contaminated consumables.
-
Waste Characterization: Identify the waste as a non-halogenated organic solid. Causality: Segregating non-halogenated waste from halogenated waste prevents the accidental formation of explosive mixtures and reduces disposal costs[8].
-
Containerization: Place the chemical waste into a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE). Do not mix with strong oxidizing agents, as the primary amine and organic ester are susceptible to rapid oxidation.
-
Regulatory Labeling: Apply a hazardous waste label immediately. If your facility operates under EPA Subpart K (for academic/research labs), the specific hazardous waste code is not required on the label while accumulating in the lab, but the chemical name and primary hazard warnings must be clearly visible[9].
-
Accumulation Storage: Store the container in a designated Central Accumulation Area (CAA) or Satellite Accumulation Area (SAA) equipped with secondary containment to prevent environmental leaching in the event of a primary container failure[5][9].
-
Final Disposal (Incineration): Transfer the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) via a licensed transporter[2].
-
Validation Check: Verify that the disposal manifest specifies High-Temperature Incineration . High-temperature burning is required to completely break the stable pyrazole ring, converting the waste cleanly into N2, CO2, and H2O, rather than toxic intermediate fumes[5].
-
Methodology 2: Emergency Spill Containment & Decontamination
Chemical spills require immediate, systematic containment to prevent exposure through inhalation of dust or skin contact[8].
-
Site Isolation & PPE: Immediately isolate the spill area. Don appropriate Personal Protective Equipment (PPE) as mandated by OSHA (29 CFR 1910.132), including nitrile gloves, chemical splash goggles, and a lab coat[8].
-
Dry Containment: Surround the solid spill with an inert, damp absorbent material. Causality: Do not dry-sweep the powder. Dry sweeping generates inhalable airborne particulate matter, increasing the risk of respiratory exposure to the active pharmaceutical ingredient.
-
Collection: Use a damp, disposable towel or a specialized HEPA-filtered laboratory vacuum to collect the solid material. Place all collected solids into a designated hazardous waste bag.
-
Chemical Decontamination: Wash the affected surface with a suitable organic solvent (e.g., isopropanol) to dissolve residual ester/amine traces, followed by a thorough wash with standard laboratory soap and water[8].
-
Validation Check: Swipe the decontaminated area with a clean, dry tissue and inspect under UV light (if applicable to your pyrazole derivatives) or visually ensure no crystalline residue remains.
-
-
Waste Consolidation: Place all contaminated PPE, wipes, and absorbent materials into the solid hazardous waste container for lab-pack disposal and incineration[10].
References
- AK Scientific, Inc. "Safety Data Sheet (United States) - Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate." aksci.com.
- Molaid. "benzyl 3-amino-1-methylpyrazole-5-carboxylate - CAS号128883-80-7." molaid.com.
- Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." emsllcusa.com.
- Lab Manager. "Understanding the Major Chemical Hygiene and Safety Categories." labmanager.com.
- USW Online. "Hazardous Waste Guide: Identification, Storage, Disposal & Compliance." uswonline.com.
- Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." osha.gov.
- OSHACode EHS. "RCRA Hazardous Waste - 7 Keys and Its Impact." oshacode.com.
- Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." epa.gov.
Sources
- 1. aksci.com [aksci.com]
- 2. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 3. benzyl 3-amino-1-methylpyrazole-5-carboxylate - CAS号 128883-80-7 - 摩熵化学 [molaid.com]
- 4. phoslab.com [phoslab.com]
- 5. oshacode.com [oshacode.com]
- 6. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 7. osha.gov [osha.gov]
- 8. Understanding the Major Chemical Hygiene and Safety Categories | Lab Manager [labmanager.com]
- 9. epa.gov [epa.gov]
- 10. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
Standard Operating Procedure: Safety, Handling, and Disposal of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
As a Senior Application Scientist, I have designed this comprehensive protocol to ensure the safe and efficient handling of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate . This compound is a critical structural motif in modern drug development, frequently utilized as a building block for synthesizing functionalized pyrazole libraries and kinase inhibitors.
Because of its specific physicochemical properties and hazard profile, strict adherence to Personal Protective Equipment (PPE) standards and operational workflows is not just recommended—it is mandatory for reproducible science and laboratory safety. This guide goes beyond basic Safety Data Sheet (SDS) recommendations by explaining the causality behind each safety measure, ensuring your laboratory team understands both the how and the why.
Physicochemical & Hazard Profile
Before handling any chemical, it is critical to understand its fundamental properties and associated risks. Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate presents distinct acute toxicity and irritation hazards[1].
| Property / Hazard Category | Data / Specification |
| Chemical Name | Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate[2] |
| CAS Number | 128883-80-7[2] |
| Molecular Formula | C₁₂H₁₃N₃O₂[3] |
| Molecular Weight | 231.25 g/mol [3] |
| Physical State | Solid (Powder/Crystalline) |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE) Matrix & Causality
Standard lab attire is insufficient for handling highly functionalized pyrazole derivatives. The following PPE matrix is required, grounded in the specific mechanistic hazards of the compound.
-
Eye Protection: Tight-fitting safety goggles or a full-face shield.
-
Causality: The compound carries an H319 hazard (serious eye irritation)[1]. Fine crystalline powders can easily become airborne during transfer. Standard safety glasses with side shields do not provide an adequate seal against airborne particulates, which can cause severe micro-abrasions and chemical irritation to the cornea.
-
-
Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).
-
Causality: Nitrile provides a robust barrier against solid organic compounds, preventing dermal absorption and localized dermatitis (H315 )[1].
-
Expert Insight: If you are dissolving this compound in organic solvents like DMSO or DMF (common for pyrazole stock solutions), double-gloving is strictly required . These solvents act as potent permeation enhancers, rapidly carrying dissolved active pharmaceutical ingredients (APIs) through compromised glove barriers directly into the bloodstream.
-
-
Body Protection: Flame-retardant, fully buttoned lab coat.
-
Causality: Pyrazole powders often exhibit static cling. A fully buttoned coat prevents the accumulation of static-charged powder on personal clothing, mitigating secondary exposure routes when leaving the laboratory.
-
-
Respiratory Protection: Certified Chemical Fume Hood.
-
Causality: Due to the H335 hazard (respiratory irritation)[1], handling must be performed inside a fume hood. The fine powder can easily aerosolize during weighing, leading to inhalation toxicity. If a hood is temporarily unavailable, an N95 or P100 particulate respirator is the absolute minimum requirement.
-
Operational Workflow & Handling Protocol
To ensure trustworthiness and safety, every protocol must be a self-validating system. Follow these step-by-step methodologies for weighing and transferring the compound.
Step 1: Pre-Operation Validation
-
Verify the fume hood flow rate is operating between 80–120 feet per minute (fpm).
-
Self-Validation Check: Tape a small piece of Kimwipe to the bottom of the sash; it should pull gently but steadily inward.
Step 2: Static Mitigation
-
Place a pre-tared anti-static weighing boat on the analytical balance inside the fume hood.
-
Causality: Static electricity can cause the powder to repel from the spatula and disperse into the hood's airflow. Use an anti-static gun (e.g., Zerostat) on the weighing boat and your micro-spatula prior to opening the chemical container.
Step 3: Weighing & Transfer
-
Carefully dispense the required mass using the neutralized micro-spatula.
-
Transfer the solid directly into the destination vial.
-
Self-Validation Check: Cap the destination vial immediately. Before removing the vial from the fume hood, wipe the exterior with a 70% Isopropyl Alcohol (IPA)-soaked Kimwipe to ensure zero external contamination.
Step 4: Solubilization (If Applicable)
-
If preparing a stock solution, do not remove the open vial from the hood. Add your solvent (e.g., DMSO) directly to the capped vial via a syringe (if using a septa-cap) or open the vial only within the hood's safe working zone.
Spill Response & Disposal Plan
In the event of a spill, immediate and procedural action is required to prevent cross-contamination and exposure.
Solid Spill Protocol
-
Do not sweep dry. Sweeping aerosolizes the hazardous powder (H335 )[1].
-
Cover the spill with damp absorbent paper (using water or a mild surfactant) to suppress dust generation.
-
Carefully scoop the damp material using a non-sparking tool into a designated, sealable hazardous waste container.
-
Wash the affected surface with soap and water, followed by a final wipe with 70% IPA.
Solution Spill Protocol (e.g., dissolved in DMSO)
-
Immediately cover the liquid with an inert, highly absorbent material (e.g., vermiculite or sand).
-
Collect the saturated absorbent and place it in a compatible hazardous waste container.
-
Clean the area thoroughly with a solvent compatible with the spill (e.g., ethanol), followed by detergent and water.
Waste Disposal
-
Dispose of all solid waste, contaminated gloves, and empty vials as Halogen-Free Organic Solid Waste .
-
Liquid stock solutions must be collected in properly labeled Halogen-Free Organic Liquid Waste carboys. Never flush pyrazole derivatives or their solutions down the laboratory sink.
Workflow Visualization
The following diagram illustrates the logical relationship between preparation, safe handling, and spill response for Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.
Workflow for safe handling, spill response, and disposal of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.
References
-
Title: Chemical Properties and Molecular Data for Benzyl 3-amino-1-methylpyrazole-5-carboxylate (CAS 128883-80-7) Source: Molaid URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
